BMS-303141
説明
特性
IUPAC Name |
3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIPNDKXZOTLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-303141: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-303141 is a potent and specific small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme linking cellular glucose metabolism to the synthesis of fatty acids and cholesterol. By blocking the production of cytosolic acetyl-CoA, this compound exerts significant effects on lipid metabolism, cell proliferation, and inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of ATP-Citrate Lyase
This compound's primary mechanism of action is the direct inhibition of ATP-citrate lyase (ACL). ACL is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a critical step in the de novo synthesis of fatty acids and cholesterol.[1][2] The acetyl-CoA produced by ACL serves as a fundamental building block for these lipids and is also a vital substrate for histone acetylation, thereby influencing gene expression.[3]
By inhibiting ACL, this compound effectively reduces the intracellular pool of cytosolic acetyl-CoA.[3] This depletion has profound downstream consequences, including the suppression of lipid synthesis, which has been demonstrated in various cell lines.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental settings.
Table 1: In Vitro Inhibitory Activity
| Target | Assay System | IC50 Value | Reference |
| Human Recombinant ATP-Citrate Lyase | Enzyme Inhibition Assay | 0.13 µM | [1][4] |
| Human ATP-Citrate Lyase | Not Specified | 0.94 µM | [2] |
| Total Lipid Synthesis | HepG2 cells | 8 µM | [2][4] |
| Cell Growth | HL-60 AML cells | ~10-20 µM | [5] |
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Dosing Regimen | Key Findings | Reference |
| High-Fat Diet Fed Mice | 10-100 mg/kg/day (oral) | Reduced plasma cholesterol and triglycerides; decreased fasting plasma glucose. | [2][3] |
| db/db Mice (Type 2 Diabetes Model) | 50 mg/kg/day (oral) for 30 days | Reduced serum lipids; decreased renal lipogenic enzymes (ACC, FAS, HMGCR); alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][3][6] |
| HepG2 Xenograft Mice | 5 mg/kg/day (oral) for 8 days | Inhibited tumor growth; combination with sorafenib significantly reduced tumor volume and weight. | [1] |
| Endotoxemia Mouse Model | 50 mg/kg (pretreatment) | Inhibited phosphorylation of ACLY; decreased plasma levels of IL-6 and MCP-1; alleviated tissue injury. | [7] |
Key Signaling Pathways and Cellular Effects
This compound's inhibition of ACL initiates a cascade of events impacting multiple signaling pathways.
Lipid Metabolism and Metabolic Disorders
The most direct consequence of ACL inhibition is the disruption of lipid biosynthesis.[4] In preclinical models of hyperlipidemia and type 2 diabetes, oral administration of this compound leads to a reduction in plasma triglycerides, cholesterol, and glucose levels.[2] It also mitigates ectopic lipid accumulation in organs like the kidney, which is associated with a decrease in the expression of key lipogenic enzymes such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR).[1][6]
Figure 1: Core mechanism of this compound action on ATP-Citrate Lyase.
Cancer Cell Proliferation and Apoptosis
Many cancer cells exhibit metabolic reprogramming, characterized by increased aerobic glycolysis and de novo lipid synthesis to support rapid proliferation. ACL is a key enzyme in this process, and its inhibition by this compound has been shown to reduce the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) and T-cell lymphoma.[8]
In HCC cells, this compound induces apoptosis by triggering endoplasmic reticulum (ER) stress.[3] This leads to the activation of the p-eIF2α/ATF4/CHOP signaling axis.[8][9] The upregulation of these stress-response proteins ultimately commits the cell to apoptosis.[8]
Figure 2: this compound induced apoptosis in HCC via ER stress.
Inflammation and Immune Response
This compound has demonstrated anti-inflammatory properties. In endothelial cells, it can reverse the lipopolysaccharide (LPS)-induced upregulation of adhesion molecules like VCAM-1 and E-selectin, as well as the chemokine MCP-1.[1] In macrophages, ACL inhibition by this compound can reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-12b.[10] This effect is linked to a reduction in histone acetylation at the promoters of these genes, highlighting the connection between metabolism and epigenetic regulation of inflammation.[10]
Figure 3: Workflow for assessing in vivo anti-inflammatory effects.
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
-
Cell Lines: HepG2, Huh-7 (Hepatocellular Carcinoma), ESCC (Esophageal Squamous Cell Carcinoma).[1][8]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0-80 µM) for 24, 48, 72, and 96 hours.[1]
-
Assay: Cell viability can be assessed using a CCK-8 or MTT assay. The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) to determine the effect of the compound on cell proliferation.[1][5]
Western Blot Analysis for Signaling Proteins
-
Cell Lysates: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, CHOP, ACLY) followed by incubation with a secondary antibody.[8]
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
In Vivo Tumor Xenograft Model
-
Animal Model: BALB/c nude mice.[1]
-
Tumor Implantation: HepG2 cells (e.g., 5 x 10^7 cells/mouse) are injected subcutaneously.[1]
-
Treatment: When tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment groups and administered this compound (e.g., 5 mg/kg/day) via oral gavage for a specified duration (e.g., 8 consecutive days).[1]
-
Endpoint: Tumor volume and weight are measured throughout the study. The expression of proliferation markers like Ki-67 can be assessed in tumor tissues by immunohistochemistry.[1][8]
Conclusion
This compound is a well-characterized inhibitor of ATP-citrate lyase with a multifaceted mechanism of action that extends beyond simple lipid-lowering effects. Its ability to modulate cellular metabolism, induce cancer cell apoptosis, and suppress inflammatory responses makes it a valuable tool for research in oncology, metabolic diseases, and immunology. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]
- 7. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141: A Technical Guide to ATP-Citrate Lyase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial cytosolic enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol. By catalyzing the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, ACLY provides the primary source of acetyl-CoA for these anabolic pathways. Inhibition of ACLY by this compound has demonstrated significant effects on lipid metabolism, cellular proliferation, and inflammatory signaling, making it a valuable tool for research and a potential therapeutic agent for metabolic diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.
Core Mechanism of Action
This compound acts as a direct inhibitor of ATP-citrate lyase.[1][2][3][4] This inhibition reduces the intracellular pool of acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][5][6] The reduction in acetyl-CoA levels also impacts other cellular processes that rely on this metabolite, such as histone acetylation, thereby linking metabolic status to epigenetic regulation.[6][7][8]
Quantitative Efficacy and Physicochemical Properties
The inhibitory activity and physicochemical properties of this compound are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ACLY) | 0.13 µM | Human recombinant ACL | [2][3][4] |
| IC50 (Lipid Synthesis) | 8 µM | HepG2 cells | [2][3][4] |
| Cytotoxicity | No cytotoxicity up to 50 µM | Not specified | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Effects | Reference |
| High-fat fed mice | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction in plasma cholesterol and triglycerides; ~30-50% reduction in fasting plasma glucose; gradual inhibition of weight gain and reduced adiposity. | [3][9] |
| db/db mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids; downregulated renal lipogenic enzymes (ACC, FAS, HMGCR); alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][6][10] |
| HepG2 cell xenograft mice | 5 mg/kg/day (oral) | 8 days | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight. | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 424.3 g/mol | [2] |
| Formula | C19H15Cl2NO4S | [2] |
| CAS Number | 943962-47-8 | [2] |
| Solubility | Soluble to 10 mM in DMSO and 50 mM in ethanol | [2] |
| Oral Bioavailability | 55% | [3] |
| Half-life | 2.1 hours | [3] |
Key Signaling Pathways
The inhibition of ACLY by this compound impacts several critical signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro ACLY Inhibition Assay
This protocol is adapted from methods used to determine the IC50 of ACLY inhibitors.[11][12]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare stock solutions of ATP, citrate, CoA, and recombinant human ACLY enzyme. Prepare serial dilutions of this compound in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the ACLY enzyme and varying concentrations of this compound. Incubate for a short period at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP, citrate, and CoA to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the ADP concentration and thus to the ACLY activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Lipid Synthesis Assay
This protocol is based on studies evaluating the effect of this compound on lipid synthesis in HepG2 cells.[3]
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a solvent mixture like hexane/isopropanol.
-
Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each sample. Calculate the percentage of inhibition of lipid synthesis for each concentration of this compound and determine the IC50 value.
In Vivo Mouse Xenograft Study
This protocol is a generalized representation of the in vivo studies performed with this compound.[1][13]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^7 HepG2 cells) into the flank of each mouse.[1]
-
Tumor Growth and Grouping: Allow the tumors to grow to a predetermined size (e.g., 100 mm³).[1][13] Randomly assign the mice into different treatment groups (e.g., vehicle control, this compound, sorafenib, combination therapy).[1]
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 5 mg/kg/day) for the specified duration of the study (e.g., 8 days).[1]
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform further analyses such as histology (e.g., Ki-67 staining for proliferation) and western blotting for target proteins.[1]
Conclusion
This compound is a well-characterized and potent inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and related signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the roles of ACLY in health and disease, and as a lead compound for the development of novel therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of ACLY Leads to Suppression of Osteoclast Differentiation and Function Via Regulation of Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-303141: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-303141 is a potent and selective small molecule inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the de novo lipogenesis pathway. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively curtails the synthesis of fatty acids and cholesterol, making it a significant tool for research in metabolic diseases and oncology. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key biological data of this compound, tailored for a scientific audience.
Introduction
ATP-citrate lyase (ACLY) serves as a critical link between carbohydrate and lipid metabolism. It catalyzes the conversion of citrate, exported from the mitochondria, into cytosolic acetyl-CoA, the fundamental building block for fatty acid and cholesterol biosynthesis. Elevated ACLY activity is associated with various metabolic disorders, including dyslipidemia and obesity, as well as certain types of cancer where cancer cells exhibit increased lipogenesis to support rapid proliferation.
The discovery of this compound, a member of the 2-hydroxy-N-arylbenzenesulfonamide series, provided a valuable chemical probe to investigate the therapeutic potential of ACLY inhibition.[1] This compound has demonstrated efficacy in preclinical models, reducing plasma lipids and glucose, and inhibiting weight gain.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide | [3] |
| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | [3][4] |
| Molecular Weight | 424.3 g/mol | [3][5] |
| CAS Number | 943962-47-8 | [3][4] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 10 mM in DMSO and to 50 mM in ethanol | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Storage | Store at -20°C | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the sulfonamide bond between a substituted benzenesulfonyl chloride and a substituted aniline. While the seminal paper does not provide a detailed experimental protocol, a plausible synthetic route can be constructed based on established organic chemistry methodologies and available information on key intermediates.
Logical Synthesis Workflow
References
- 1. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide | C19H15Cl2NO4S | CID 16747776 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Target of BMS-303141
For Researchers, Scientists, and Drug Development Professionals
Core Target: ATP Citrate Lyase (ACLY)
The primary cellular target of the small molecule inhibitor BMS-303141 is ATP Citrate Lyase (ACLY) .[1][2][3][4][5][6][7] ACLY is a crucial cytosolic enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol. It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction coupled with the hydrolysis of ATP to ADP and phosphate.[8] The acetyl-CoA produced by ACLY is the fundamental building block for de novo lipogenesis and is also a substrate for histone acetylation, thereby influencing gene expression.[9] Due to its pivotal role in cellular metabolism, particularly in cancer cells which exhibit increased lipogenesis, ACLY has emerged as a significant therapeutic target in oncology and metabolic diseases.[8][10][11]
Quantitative Data Summary
The inhibitory activity of this compound against its target, ATP Citrate Lyase, and its effects on cellular processes have been quantified in several studies. The following tables summarize these key quantitative findings.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.13 µM | Human recombinant ATP Citrate Lyase | [1][12][3][4][5][6][7] |
Table 1: In Vitro Enzymatic Inhibition of ATP Citrate Lyase by this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against purified human ACLY enzyme.
| Parameter | Value | Cell Line | Assay Condition | Reference |
| IC50 (Lipid Synthesis) | 8 µM | HepG2 | Inhibition of total lipid synthesis | [1][12][4][6][7] |
| IC50 (Cell Growth) | ~10-20 µM | HL-60 | 72-hour treatment | [13] |
| Cytotoxicity | No significant cytotoxicity | Up to 50 µM | Not specified | [1][12][6][7] |
Table 2: Cellular Activity of this compound. This table presents the efficacy of this compound in a cellular context, including its impact on lipid synthesis and cell proliferation.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of ACLY. This inhibition leads to a depletion of the cytosolic pool of acetyl-CoA, which has several downstream consequences:
-
Inhibition of Lipogenesis: Reduced acetyl-CoA levels directly hamper the synthesis of fatty acids and cholesterol, processes that are often upregulated in cancer cells to support rapid proliferation and membrane biogenesis.[8]
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: In cancer cells, particularly hepatocellular carcinoma, inhibition of ACLY by this compound has been shown to induce ER stress.[14][15] This leads to the activation of the PERK-eIF2α-ATF4-CHOP signaling axis, ultimately promoting apoptosis.[14]
-
Modulation of Histone Acetylation: By decreasing the availability of acetyl-CoA, the substrate for histone acetyltransferases (HATs), this compound can alter the epigenetic landscape of cells, leading to changes in gene expression.[9]
-
Activation of AMPK: Inhibition of ACLY can lead to cellular stress, which in turn can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10]
The following diagram illustrates the central role of ACLY in cellular metabolism and the mechanism of action of this compound.
Figure 1: Signaling Pathway of ACLY Inhibition by this compound. This diagram illustrates how this compound inhibits ACLY, leading to downstream effects on lipid synthesis, histone acetylation, ER stress, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
ATP Citrate Lyase (ACLY) Enzymatic Activity Assay
This protocol describes a direct, homogeneous assay to measure the enzymatic activity of ACLY and its inhibition by this compound.[2][12][3]
Principle: This assay directly measures the production of [14C]acetyl-CoA from [14C]citrate. A scintillation cocktail (MicroScint-O) is used to specifically detect the [14C]acetyl-CoA product.
Materials:
-
Purified human ACLY enzyme
-
[14C]citrate
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
Tris buffer (pH 8.0)
-
EDTA
-
MicroScint-O
-
This compound
-
384-well plates
-
Liquid scintillation counter (e.g., TopCount)
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the reaction mixture containing Tris buffer, MgCl2, KCl, DTT, CoA, ATP, and [14C]citrate.
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the appropriate wells. Include a DMSO-only control.
-
Enzyme Addition: Initiate the reaction by adding the purified human ACLY enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).
-
Reaction Termination: Stop the reaction by adding EDTA to each well.
-
Detection: Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in each well using a liquid scintillation counter. The signal is proportional to the amount of [14C]acetyl-CoA produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability and proliferation of cancer cell lines.[5][13][15]
Principle: The CCK-8 assay is a colorimetric assay based on the reduction of a highly water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, HL-60)
-
Cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Western Blot Analysis of ACLY and Downstream Effectors
This protocol describes the detection of protein expression levels of ACLY and downstream signaling molecules by Western blotting.[1][4]
Principle: Western blotting is used to separate proteins by size, transfer them to a solid support, and detect specific proteins using antibodies.
Materials:
-
Cell lysates from cells treated with this compound
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACLY, anti-phospho-ACLY, anti-p-eIF2α, anti-ATF4, anti-CHOP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Efficacy in Animal Models
This section provides a general outline for evaluating the in vivo efficacy of this compound in a mouse model of hyperlipidemia.[1][9]
Principle: Animal models are used to assess the pharmacological effects of a compound in a living organism, providing insights into its potential therapeutic efficacy.
Materials:
-
Mice (e.g., db/db mice or mice on a high-fat diet)
-
This compound formulation for oral administration
-
Equipment for blood collection and analysis
-
Tissue collection and processing reagents
Procedure:
-
Animal Model: Induce hyperlipidemia in mice, for example, by feeding them a high-fat diet for a specified period.
-
Compound Administration: Administer this compound orally to the treatment group at a specific dose and frequency (e.g., 10 mg/kg/day). A vehicle control group should be included.
-
Monitoring: Monitor the animals for changes in body weight, food intake, and overall health throughout the study.
-
Sample Collection: At the end of the study, collect blood samples for the analysis of plasma glucose, triglycerides, and cholesterol levels.
-
Tissue Analysis: Harvest tissues of interest (e.g., liver, kidney) for further analysis, such as histology, immunohistochemistry, or Western blotting to assess the expression of lipogenic enzymes.[1]
-
Data Analysis: Compare the measured parameters between the treatment and control groups to determine the in vivo efficacy of this compound.
This comprehensive guide provides a detailed overview of the cellular target of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 9. toolsbiotech.com [toolsbiotech.com]
- 10. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. ptglab.com [ptglab.com]
- 15. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-303141: A Technical Guide to its Role in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of BMS-303141, a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the critical pathways and workflows involved. The primary focus is on the role of this compound in modulating lipid metabolism, making it a significant compound of interest for metabolic diseases and oncology.
Core Mechanism of Action
This compound is a selective inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular metabolism.[1][2] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3][4] This reaction is a critical step that links energy metabolism from carbohydrates (glycolysis) to the biosynthesis of lipids.[5] The acetyl-CoA produced by ACLY is the fundamental two-carbon building block for de novo synthesis of both fatty acids and cholesterol.[1][3]
By inhibiting ACLY, this compound effectively reduces the available pool of cytosolic acetyl-CoA.[4] This depletion of a key precursor directly curtails the downstream pathways of lipogenesis, leading to a reduction in the synthesis and accumulation of lipids.[2] This mechanism positions this compound as a therapeutic candidate for conditions characterized by dysregulated lipid metabolism, such as hyperlipidemia and obesity-related disorders.[3]
Impact on Lipid Synthesis Pathways
The inhibition of ACLY by this compound has significant downstream consequences for major lipogenic pathways. By limiting acetyl-CoA, this compound administration leads to the downregulation of key enzymes involved in fatty acid and cholesterol biosynthesis, including:
-
Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.[6][7]
-
Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.[6][7]
-
HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis.[6][7]
Studies in db/db mice, a model for type 2 diabetes, have shown that treatment with this compound reduces the protein and transcript levels of ACC, FAS, and HMGCR in the kidney.[6] This coordinated downregulation highlights the compound's comprehensive impact on cellular lipid production.
Quantitative Data Summary
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in various cell-based and enzymatic assays.
| Parameter | Value | System | Reference |
| IC50 (ACLY Inhibition) | 0.13 µM | Human Recombinant ACLY | [1][2] |
| IC50 (Lipid Synthesis) | 8 µM | HepG2 Cells | [2] |
| Cytotoxicity | Not observed | Up to 50 µM | [2] |
In Vivo Efficacy
Preclinical animal models demonstrate the potent lipid-lowering effects of this compound and its analogues.
| Model | Treatment | Key Findings | Reference |
| Hypercholesterolemic Mice | Analogues of this compound (orally for 6 weeks) | Serum Total Cholesterol: ↓ 32.0-57.3% LDL Cholesterol: ↓ 67.5-80.2% | [8][9][10] |
| db/db Mice | 50 mg/kg/day this compound (intragastrically for 30 days) | Reduced body weight and blood fat. Decreased renal lipid accumulation. Downregulated renal ACC, FAS, HMGCR. | [1][6][7] |
| High-Fat Diet Mice | 10-100 mg/kg/day this compound (oral) | Reduced weight gain. Lowered plasma cholesterol, triglycerides, and glucose. | [3][4] |
| Septic Mice (LPS model) | 50 mg/kg this compound (pretreatment) | Decreased plasma IL-6, MCP-1, lactate, and LDH. | [11] |
Experimental Protocols
In Vivo Hyperlipidemia Mouse Model
-
Animal Model: CD-1 mice.[9]
-
Induction of Hypercholesterolemia: Mice were fed a High-Fat and High-Cholesterol Diet (HFHCD) to induce the disease state.[9]
-
Treatment Protocol: this compound analogues were administered orally once daily for a duration of six weeks.[9]
-
Sample Collection and Analysis: At the end of the treatment period, blood was collected to obtain serum. Serum and hepatic lipid profiles (total cholesterol, LDL, HDL) were analyzed to determine the effects of the compounds.[9]
In Vitro Lipid Synthesis Assay
-
Treatment Protocol: HepG2 cells were cultured and treated with various concentrations of this compound or its analogues.[8][9]
-
Analysis of Lipid Synthesis: The rate of cholesterol and fatty acid synthesis was measured, typically through the incorporation of a radiolabeled precursor like [14C]-acetate into cellular lipids. The amount of radioactivity incorporated is quantified to determine the level of inhibition.
-
Enzyme Activity Assay: ACLY enzyme activity was assessed using a commercial ACLY Assay Kit, often coupled with a detection system like the ADP-Glo Kinase Assay to measure the ADP produced during the ACLY reaction.[8][9]
Western Blotting and qPCR for Gene Expression
-
Objective: To measure the protein and mRNA levels of key lipogenic enzymes (ACLY, ACC, FAS, HMGCR).
-
Protocol (as per db/db mouse study):
-
Tissue Preparation: Renal cortex tissue was harvested from control and this compound-treated mice.[6]
-
Protein Analysis (Western Blot): Proteins were extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against ACL, ACC, FAS, and HMGCR. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.[6]
-
RNA Analysis (Q-PCR): Total RNA was extracted from the renal cortex, reverse-transcribed into cDNA, and then subjected to quantitative PCR using specific primers for Acl, Acc, Fas, and Hmgcr transcripts.[6]
-
Conclusion
This compound is a well-characterized inhibitor of ATP-citrate lyase that effectively modulates lipid metabolism by restricting the supply of acetyl-CoA for de novo lipogenesis. Preclinical data robustly supports its role in reducing the synthesis of fatty acids and cholesterol, leading to lower plasma lipid levels and decreased ectopic lipid accumulation.[3][6] Its clear mechanism of action and demonstrated efficacy in various in vitro and in vivo models underscore its potential as a therapeutic agent for metabolic disorders. Further investigation into its analogues may yield candidates with improved pharmacokinetic and pharmacodynamic profiles for clinical development.[8][9]
References
- 1. glpbio.com [glpbio.com]
- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 5. researchgate.net [researchgate.net]
- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141: A Potent Modulator of Fatty Acid Synthesis via ATP-Citrate Lyase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a pivotal enzyme in cellular metabolism, linking energy metabolism from carbohydrates to the synthesis of fatty acids.[4] By catalyzing the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm, ACL provides the fundamental building block for de novo lipogenesis.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on fatty acid synthesis, detailed experimental protocols for its study, and a visual representation of its role in the relevant signaling pathway.
Core Mechanism of Action
This compound exerts its effects on fatty acid synthesis not by directly targeting fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC), but by inhibiting the upstream enzyme ATP-citrate lyase (ACL).[1][2][3] ACL is the primary source of cytosolic acetyl-CoA, which is the essential precursor for the synthesis of fatty acids and cholesterol.[1] The inhibition of ACL by this compound leads to a depletion of the cytosolic acetyl-CoA pool, thereby effectively suppressing de novo fatty acid and cholesterol biosynthesis.[5] This mechanism has significant implications for various therapeutic areas, including metabolic diseases and oncology.
Quantitative Data on the Effects of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Process | Cell Line/System | Value | Reference |
| IC50 | Human Recombinant ATP-Citrate Lyase (ACL) | Enzyme Assay | 0.13 µM | [1][2][3] |
| IC50 | Total Lipid Synthesis | HepG2 cells | 8 µM | [2][3] |
| Cytotoxicity | Cell Viability | HepG2 cells | No cytotoxicity up to 50 µM | [2][3] |
Table 2: In Vivo Effects of this compound in a High-Fat Diet Mouse Model
| Parameter | Dosage | Duration | Effect | Reference |
| Plasma Cholesterol | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction | [3] |
| Plasma Triglycerides | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction | [3] |
| Fasting Plasma Glucose | 10 or 100 mg/kg/day (in diet) | 34 days | ~30-50% reduction | [3] |
| Body Weight Gain | 10 or 100 mg/kg/day (in diet) | 34 days | Gradual inhibition | [3] |
| Adiposity | 10 or 100 mg/kg/day (in diet) | 34 days | Reduction | [3] |
Table 3: In Vivo Effects of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Dosage | Duration | Effect | Reference |
| Serum Lipids | 50 mg/kg/day (oral) | 30 days | Reduction | [1] |
| Renal Lipogenic Enzymes (ACC, FAS, HMGCR) | 50 mg/kg/day (oral) | 30 days | Reduction | [1] |
| Ectopic Lipid Accumulation in Kidneys | 50 mg/kg/day (oral) | 30 days | Alleviation | [1] |
| Renal Inflammation | 50 mg/kg/day (oral) | 30 days | Alleviation | [1] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound in the context of fatty acid synthesis.
References
A Technical Guide to BMS-303141: Targeting ATP-Citrate Lyase in the Cholesterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-303141 is a potent and specific inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the de novo synthesis of cholesterol and fatty acids. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively curtails the supply of the fundamental building block for lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the cholesterol biosynthesis pathway, a compilation of its in vitro and in vivo efficacy, and detailed experimental protocols for its study.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular diseases, the leading cause of mortality worldwide. While statins are the cornerstone of lipid-lowering therapy, there is a persistent need for alternative and complementary therapeutic strategies. ATP-citrate lyase (ACLY) has emerged as a promising target for managing hypercholesterolemia. ACLY is a key enzyme that links carbohydrate metabolism to lipid synthesis by catalyzing the formation of acetyl-CoA and oxaloacetate from citrate in the cytoplasm. This cytosolic acetyl-CoA is the essential precursor for the biosynthesis of both cholesterol and fatty acids.
This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for ACLY. Its inhibitory action leads to a reduction in the synthesis of cholesterol and triglycerides, making it a valuable tool for research and a potential therapeutic agent for metabolic disorders.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of ATP-citrate lyase. This inhibition is competitive with respect to citrate. By blocking ACLY, this compound prevents the generation of cytosolic acetyl-CoA, a critical substrate for two major biosynthetic pathways:
-
Cholesterol Biosynthesis: Acetyl-CoA is the precursor for the synthesis of HMG-CoA, which is then converted to mevalonate by HMG-CoA reductase, the rate-limiting step in cholesterol synthesis.
-
Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the first committed step in fatty acid synthesis.
The reduction in cytosolic acetyl-CoA levels ultimately leads to decreased production of cholesterol and fatty acids, contributing to the lipid-lowering effects of this compound.
Signaling Pathway
BMS-303141: A Targeted Approach to Disrupting Cancer Cell Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the increased reliance on de novo lipogenesis for the synthesis of cellular membranes and signaling molecules. ATP-citrate lyase (ACLY), a pivotal enzyme that links glucose metabolism to lipid synthesis, has emerged as a promising therapeutic target in oncology. BMS-303141 is a potent and cell-permeable small molecule inhibitor of ACLY. This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its impact on cancer cell metabolism, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction: The Role of ACLY in Cancer Metabolism
Cancer cells are characterized by an increased uptake of glucose and a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides the necessary building blocks and energy for rapid cell growth. A crucial downstream consequence of this altered glucose metabolism is the enhanced synthesis of fatty acids.
ATP-citrate lyase (ACLY) is a key cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the primary substrate for both fatty acid and cholesterol biosynthesis.[1] In cancer cells, citrate derived from the mitochondrial tricarboxylic acid (TCA) cycle is exported to the cytoplasm, where ACLY converts it into acetyl-CoA.[1] This process is fundamental for the de novo synthesis of lipids required for the formation of new cell membranes and for post-translational protein modifications like histone acetylation, which plays a role in gene expression.[2]
Given its central role in linking glucose metabolism to lipogenesis, ACLY is frequently overexpressed in various cancers and its inhibition has been shown to suppress tumor cell growth and induce apoptosis, making it an attractive target for cancer therapy.[1][3]
This compound: A Potent Inhibitor of ATP-Citrate Lyase
This compound is a highly potent and cell-permeable inhibitor of ATP-citrate lyase.[4] Its inhibitory action blocks the production of cytosolic acetyl-CoA, thereby disrupting de novo lipogenesis. This targeted inhibition of a critical metabolic pathway forms the basis of its anti-neoplastic activity.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| ACLY Inhibition IC50 | 0.13 µM | Human recombinant ACL | [4][5] |
| Lipid Synthesis Inhibition IC50 | 8 µM | HepG2 (Hepatocellular Carcinoma) | [5][6] |
| Cytotoxicity (up to) | No cytotoxicity up to 50 µM | - | [5] |
| Cancer Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 10-20 µM | - | Significant suppression of proliferation | [4] |
| Huh-7 (Hepatocellular Carcinoma) | MTT Assay | 10-20 µM | - | Significant suppression of proliferation | [4] |
| ESCC (Esophageal Squamous Cell Carcinoma) | Cell Survival Assay | 0-80 µM | 24-96 h | Significant inhibition of cell survival | [7] |
| C4-2 (Castration-Resistant Prostate Cancer) | Proliferation Assay | 10 µM (in combination with Enzalutamide) | 72 h | Strong sensitization to Enzalutamide | [8][9] |
| HepG2 (Hepatocellular Carcinoma) | Colony Formation Assay | 10-20 µM | - | Significant reduction in colony number | [4] |
| Huh-7 (Hepatocellular Carcinoma) | Colony Formation Assay | 10-20 µM | - | Significant reduction in colony number | [4] |
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways, which can vary depending on the cancer type.
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells, inhibition of ACLY by this compound leads to the induction of endoplasmic reticulum (ER) stress.[8] This stress response is a consequence of the disruption of lipid metabolism, which is crucial for the proper functioning of the ER. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.
The key signaling cascade initiated by this compound in HCC involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the increased translation of Activating Transcription Factor 4 (ATF4).[8] ATF4 then upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP), ultimately leading to programmed cell death.[8]
Sensitization of Castration-Resistant Prostate Cancer to Androgen Receptor Antagonism via AMPK Activation
In castration-resistant prostate cancer (CRPC), this compound has shown significant efficacy when used in combination with androgen receptor (AR) antagonists like enzalutamide.[8][9] The inhibition of ACLY in these cells induces energetic stress, leading to the activation of AMP-activated protein kinase (AMPK).[9]
Activated AMPK is a key cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance. In the context of CRPC, AMPK activation has a dual effect. Firstly, it further inhibits fatty acid synthesis, exacerbating the metabolic stress. Secondly, and more importantly, it leads to the suppression of AR activity, a key driver of CRPC progression.[9] This synergistic action of ACLY inhibition and AR antagonism leads to enhanced cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0.1 µM to 100 µM.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet solution (0.5% in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general framework for detecting the phosphorylation or expression levels of key proteins in the ER stress and AMPK pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to p-eIF2α, ATF4, CHOP, p-AMPK, total AMPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Refer to manufacturer's datasheet for recommended antibody dilutions).
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Recommended Antibodies:
-
p-eIF2α (Ser51) Antibody: Cell Signaling Technology, #9721 (1:1000 dilution)[10]
-
ATF4 Antibody: Thermo Fisher Scientific, PA5-27576 (1:500-1:3000 dilution) or MA5-32364 (1:2000-1:5000 dilution)[11][12]
-
CHOP Antibody: Details to be sourced from specific publications.
-
p-AMPKα (Thr172) Antibody: Details to be sourced from specific publications.
-
AMPKα Antibody: Details to be sourced from specific publications.
In Vivo Xenograft Studies
The following are general protocols for establishing and treating tumor xenografts. Specific details may vary based on the animal model and research question.
Hepatocellular Carcinoma (HepG2) Xenograft Model:
-
Cell Preparation: Harvest HepG2 cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Implantation: Subcutaneously inject approximately 1 x 10⁷ HepG2 cells into the flank of immunodeficient mice (e.g., nude mice).[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[13][14]
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a dose of 5 mg/kg/day.[7] The vehicle for administration should be clearly defined (e.g., a solution in 0.5% methylcellulose).
-
Endpoint: Continue treatment for a specified period (e.g., 8 days) and monitor tumor volume and body weight.[7] At the end of the study, tumors can be excised for further analysis.
Castration-Resistant Prostate Cancer Xenograft Model:
-
Cell Line: Utilize a relevant CRPC cell line such as C4-2.
-
Animal Model: Use castrated male immunodeficient mice.
-
Implantation: Subcutaneously inject the CRPC cells.
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., 10 µM) in combination with an AR antagonist like enzalutamide.[8][9] The specific doses and administration routes for the in vivo combination therapy need to be optimized.
-
Analysis: Monitor tumor growth and at the end of the study, tumors can be analyzed for markers of apoptosis and signaling pathway activation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in a range of cancers. Its ability to disrupt de novo lipogenesis and modulate critical signaling pathways like ER stress-induced apoptosis and AMPK activation highlights the potential of metabolic targeting in oncology. The synergistic effects observed when combined with other targeted therapies, such as AR antagonists in prostate cancer, open up new avenues for combination treatment strategies.
Future research should focus on further elucidating the molecular mechanisms underlying the differential sensitivity of various cancer types to this compound. A comprehensive profiling of its efficacy across a wider panel of cancer cell lines and in patient-derived xenograft models will be crucial for identifying patient populations most likely to benefit from this therapy. Furthermore, the exploration of additional combination strategies and the investigation of potential resistance mechanisms will be vital for the successful clinical translation of ACLY inhibitors like this compound. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding and application of this novel anti-cancer agent.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. rsc.org [rsc.org]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ATF4 Polyclonal Antibody (PA5-27576) [thermofisher.com]
- 12. ATF4 Recombinant Monoclonal Antibody (SD20-92) (MA5-32364) [thermofisher.com]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
BMS-303141: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY). It is intended for professionals in the fields of metabolic research and drug development. This document details the mechanism of action, summarizes key preclinical data, provides established experimental protocols, and visualizes critical pathways and workflows related to the study of this compound in the context of metabolic syndrome.
Core Mechanism of Action
This compound is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in cellular metabolism.[1] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[2] This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][2][3]
By inhibiting ACLY, this compound effectively reduces the supply of cytosolic acetyl-CoA. This leads to several downstream effects relevant to metabolic syndrome:
-
Inhibition of Lipogenesis: Reduced acetyl-CoA availability curtails the synthesis of fatty acids and cholesterol, key contributors to dyslipidemia and ectopic lipid accumulation.[4][5][6]
-
Modulation of Inflammation: The inhibitor has been shown to reduce the expression of pro-inflammatory chemokines and cytokines.[4][7]
-
Impact on Gene Expression: Acetyl-CoA is the sole donor for histone acetylation, an epigenetic modification that regulates gene expression. By limiting acetyl-CoA, this compound can influence the transcription of genes involved in metabolism and inflammation.[4][5]
Quantitative Preclinical Data
This compound has been evaluated in various preclinical models, demonstrating its potential to ameliorate key aspects of metabolic syndrome.
Studies in various cell lines have established the potency of this compound.
| Parameter | Cell Line | Value | Reference |
| ACLY Inhibition (IC50) | Human Recombinant ACL | 0.13 µM | [1] |
| Lipid Synthesis Inhibition (IC50) | HepG2 | 8 µM | |
| Cell Growth Inhibition (IC50) | HL-60 (AML cells) | ~10-20 µM | [8] |
Animal studies, particularly using the db/db mouse model of type 2 diabetes and obesity, have provided significant insights into the systemic effects of this compound.
Table 2: Effects of this compound in db/db Mice [4][5]
| Parameter | Treatment Group | Result |
| Body Weight | This compound | Reduced |
| Blood Fat | This compound | Reduced |
| Hyperglycemia | This compound | Not improved |
| Albuminuria | This compound | Alleviated |
| Renal Ectopic Lipid Accumulation | This compound | Significantly decreased |
| Renal Inflammation (Macrophage Infiltration) | This compound | Inhibited |
| Renal Pro-inflammatory Chemokines (TNF-α, MCP-1) | This compound | Reduced |
| Renal Tubulointerstitial Fibrosis | This compound | Attenuated |
Table 3: Effect on Lipogenic Enzyme Expression in db/db Mice Kidneys [4][5][6]
| Enzyme | Effect of this compound |
| ATP-Citrate Lyase (ACL) | Expression inhibited |
| Acetyl-CoA Carboxylase (ACC) | Expression downregulated |
| Fatty Acid Synthase (FAS) | Expression downregulated |
| HMG-CoA Reductase (HMGCR) | Expression downregulated |
Key Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the evaluation of this compound.
This protocol is designed to assess the effect of this compound on obesity-related nephropathy.
-
Animal Model: 12-week-old male db/db mice (a model for obesity, diabetes, and hyperlipidemia) and db/m mice as controls.[4][5]
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[9]
-
Grouping: Randomly divide db/db mice into a vehicle control group and a this compound treatment group.
-
Drug Administration: Administer this compound intragastrically at a dose of 50 mg/kg/day for 30 consecutive days.[1][4] The vehicle group receives an equivalent volume of the vehicle solution.
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Sample Collection: At the end of the 30-day treatment period, collect 24-hour urine for albuminuria analysis. Collect blood samples via cardiac puncture for serum lipid analysis.
-
Tissue Harvesting: Euthanize mice and perfuse kidneys. Harvest kidneys for histological analysis (H&E, Oil Red O staining), Western blotting, and qRT-PCR.[4][6]
-
Endpoint Analysis:
-
Serum Analysis: Measure levels of triglycerides, total cholesterol, and glucose.
-
Urine Analysis: Measure urinary albumin and creatinine to assess renal function.
-
Histology: Use Oil Red O staining to visualize and quantify ectopic lipid accumulation in kidney sections. Use H&E staining to assess renal injury.
-
Molecular Analysis: Use Western blotting or qRT-PCR to measure the protein or mRNA expression levels of ACLY, ACC, FAS, HMGCR, and inflammatory markers (e.g., TNF-α, MCP-1) in kidney tissue lysates.
-
This protocol assesses the anti-inflammatory effects of this compound on endothelial cells.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Seeding: Seed HUVECs into multi-well plates and allow them to adhere and reach approximately 80-90% confluency.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 10 µM) or vehicle control for 4 hours.[1][7]
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 4-16 hours) to induce an inflammatory response.
-
Endpoint Analysis:
-
Supernatant Analysis (ELISA): Collect the cell culture supernatant and measure the concentration of secreted inflammatory markers such as soluble VCAM-1, E-selectin, and MCP-1 using commercially available ELISA kits.[1][7]
-
Cell Lysate Analysis (Western Blot): Lyse the cells and perform Western blot analysis to determine the expression levels of inflammation-related proteins.
-
RNA Analysis (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to analyze the gene expression of inflammatory cytokines and adhesion molecules.
-
Discussion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for metabolic syndrome by targeting the core issue of de novo lipogenesis. Preclinical studies consistently show its ability to reduce hyperlipidemia, ectopic lipid accumulation, and associated inflammation and fibrosis, particularly in the kidney.[4][5][6] This makes it a compelling candidate for addressing obesity-related renal disease, a common complication of metabolic syndrome.
A noteworthy observation from studies in db/db mice is that while this compound effectively reduces body weight and blood lipids, it does not appear to correct hyperglycemia.[4][5] This suggests that its primary mechanism is centered on lipid metabolism rather than direct effects on insulin sensitivity or glucose disposal, although some preclinical studies have suggested a potential for weight loss independent of food intake alterations.[10]
Future research should focus on:
-
Long-term Efficacy and Safety: Evaluating the chronic effects of this compound administration in relevant animal models.
-
Combination Therapies: Investigating the synergistic potential of this compound with glucose-lowering agents (e.g., metformin) or other lipid-modifying drugs.
-
Tissue-Specific Effects: Further elucidating the specific impact of ACLY inhibition in different tissues central to metabolic syndrome, such as the liver, adipose tissue, and skeletal muscle.
-
Clinical Translation: While another ACLY inhibitor, bempedoic acid, has been approved for treating hypercholesterolemia, further investigation is needed to position this compound and its analogues for clinical development in the broader context of metabolic syndrome.[11][12]
References
- 1. glpbio.com [glpbio.com]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]
- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy and safety of bempedoic acid in patients with and without metabolic syndrome: Pooled analysis of data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting ATP-Citrate Lyase in Hyperlipidemia and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-303141: A Technical Guide for Investigating ATP-Citrate Lyase (ACLY) Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BMS-303141, a potent and cell-permeable inhibitor of ATP-Citrate Lyase (ACLY). ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, making it a significant target in various physiological and pathological processes, including metabolic disorders and cancer.[1][2] This document details the chemical properties, mechanism of action, and applications of this compound as a research tool. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in laboratory settings.
Introduction to this compound
This compound is a small molecule inhibitor of ATP-Citrate Lyase (ACLY), the enzyme responsible for converting citrate into acetyl-CoA in the cytoplasm.[1] This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][3] By inhibiting ACLY, this compound effectively blocks these lipogenic pathways, making it a valuable tool for studying cellular metabolism.[4] Its oral bioavailability and cell permeability further enhance its utility in both in vitro and in vivo research models.[4]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide | |
| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | |
| Molecular Weight | 424.3 g/mol | |
| CAS Number | 943962-47-8 | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in DMSO and to 50 mM in ethanol | [4] |
| Storage | Store at -20°C | [5] |
Mechanism of Action
This compound acts as a potent inhibitor of human recombinant ACLY.[4] The primary mechanism involves the blockade of the enzyme's catalytic activity, thereby reducing the production of cytosolic acetyl-CoA.[6] This reduction in acetyl-CoA availability has downstream effects on fatty acid and cholesterol synthesis, as well as on histone acetylation, a key epigenetic modification.[3][6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from various studies.
In Vitro Efficacy
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (ACLY inhibition) | Human recombinant ACL | 0.13 μM | [4][5][7][8] |
| IC₅₀ (Lipid Synthesis) | HepG2 cells | 8 μM | [4][5][8] |
| Cytotoxicity | General | No cytotoxicity up to 50 μM | [4][5][8] |
| IC₅₀ (Cell Growth) | HL-60 AML cells | ~10-20 μM (72h) | [9] |
In Vivo Efficacy and Dosing
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Mouse model of hyperlipidemia | Not specified | Lowered plasma glucose and triglycerides | [4] |
| Mice with HepG2 xenografts | 5 mg/kg/day (p.o.) for 8 days | Inhibited liver cancer cell growth | [7] |
| Spontaneous type 2 diabetic mice (db/db) | 50 mg/kg/day (p.o.) for 30 days | Reduced serum lipids and renal lipogenic enzymes | [6][7] |
| High-fat diet mouse model | 10-100 mg/kg/day (p.o.) | Suppressed osteoclast formation | [6] |
| LPS-induced endotoxemia in mice | 50 mg/kg (pretreatment) | Inhibited increased phosphorylated ACLY and reduced plasma cytokines | [10] |
Signaling Pathways and Experimental Workflows
ACLY's Central Role in Metabolism
ACLY is a pivotal enzyme that connects glucose metabolism (glycolysis and the TCA cycle) to the synthesis of fatty acids and cholesterol. The diagram below illustrates this central role.
Oncogenic Signaling and ACLY
In cancer cells, oncogenic pathways such as PI3K/AKT and Src family kinases can activate ACLY, linking cell growth signals to the metabolic reprogramming necessary for proliferation.
Experimental Workflow: Investigating ACLY Inhibition in Cancer Cells
The following diagram outlines a typical workflow for studying the effects of this compound on cancer cell lines.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HepG2, Huh-7, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 10 mM) and stored at -20°C.[4] For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability/Proliferation Assay
-
Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere for 24 hours.[7]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-80 μM).[7]
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[7]
-
Measurement: Cell viability is assessed using a standard method such as the MTT or Alamar Blue assay according to the manufacturer's instructions. Absorbance is read using a microplate reader.
Inhibition of Total Lipid Synthesis Assay
-
Cell Culture: HepG2 cells are plated and allowed to adhere.
-
Treatment: Cells are incubated with this compound for a specified duration (e.g., 6 hours).[8]
-
Radiolabeling: [¹⁴C]-acetate or [¹⁴C]-alanine is added to the culture medium for the final hours of incubation (e.g., the last 4 hours).[8]
-
Lipid Extraction: Cells are washed with PBS, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
-
Analysis: The incorporation of the radiolabel into the total lipid fraction is measured by thin-layer chromatography (TLC) and scintillation counting.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to verify the direct engagement of this compound with ACLY in a cellular context.[11][12]
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The cell suspensions are heated to various temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated fraction by centrifugation.
-
Detection: The amount of soluble ACLY at each temperature is determined by Western blotting or other protein detection methods.[11][12] Ligand binding is indicated by an increase in the thermal stability of ACLY in the this compound-treated samples compared to the control.
Applications in Research
This compound is a versatile research tool with applications in several fields:
-
Cancer Biology: To investigate the reliance of cancer cells on de novo lipogenesis for proliferation and survival.[3][13][14] It has been used to study various cancers, including hepatocellular carcinoma, prostate cancer, and T-cell lymphoma.[13][14]
-
Metabolic Diseases: To explore the role of ACLY in hyperlipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[6][7][15]
-
Immunology and Inflammation: To study the link between cellular metabolism and immune cell function and inflammatory responses.[10] For instance, it has been shown to reverse LPS-induced upregulation of adhesion molecules in endothelial cells.[7]
-
Neuroscience: To investigate the role of ACLY in the synthesis of acetylcholine, a key neurotransmitter.[16]
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of ACLY. Its utility as a research tool is underscored by its cell permeability and oral bioavailability, allowing for a broad range of in vitro and in vivo studies. This guide provides essential information and protocols to aid researchers in designing and executing experiments to probe the multifaceted functions of ACLY in health and disease. As our understanding of the intricate connections between metabolism and other cellular processes grows, tools like this compound will remain indispensable for dissecting these complex biological systems.
References
- 1. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP citrate lyase inhibitors as novel cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-citrate lyase: a key player in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vivo Bioavailability of BMS-303141: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the de novo synthesis of fatty acids and cholesterol. By blocking ACL, this compound effectively reduces the cellular pool of cytosolic acetyl-CoA, a fundamental building block for these lipids. This mechanism of action has positioned this compound as a valuable tool in metabolic research and a potential therapeutic agent for metabolic disorders and certain cancers. This technical guide provides a comprehensive overview of the in vivo bioavailability of this compound, detailing its pharmacokinetic parameters, the experimental protocols for their determination, and the underlying signaling pathways affected by its activity.
Quantitative Bioavailability Data
This compound has demonstrated good oral bioavailability in preclinical studies, making it a viable candidate for in vivo research and potential oral therapeutic applications. The key pharmacokinetic parameters in mice are summarized below.
| Parameter | Value | Species | Administration | Source |
| Oral Bioavailability | 55% | Mouse | Oral | [1] |
| Half-life (t½) | 2.1 hours | Mouse | Oral | [1] |
Experimental Protocols
The determination of in vivo bioavailability of a compound like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for a typical pharmacokinetic study in a murine model.
Animal Model and Housing
-
Species and Strain: Male C57BL/6 or CD-1 mice, 8-10 weeks of age, are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water. Acclimatization for at least one week prior to the experiment is crucial.
-
Fasting: For oral administration studies, mice are typically fasted overnight (approximately 12 hours) prior to dosing to ensure consistent gastrointestinal conditions.
Formulation and Dosing
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a suitable solvent like a mixture of polyethylene glycol and water. For intravenous administration, the compound is typically dissolved in a saline solution, potentially with a co-solvent like DMSO, and then further diluted.
-
Dosing:
Blood Sampling
-
Method: Serial blood samples are collected to construct a plasma concentration-time curve. Common techniques for serial bleeding in mice include:
-
Submandibular vein puncture
-
Saphenous vein puncture
-
Retro-orbital plexus bleeding (under anesthesia)
-
-
Time Points: For an oral bioavailability study, typical time points for blood collection would be pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Quantification: A calibration curve is generated using known concentrations of this compound in blank plasma. The concentration in the study samples is determined by comparing their response to the calibration curve.
Pharmacokinetic Analysis
-
Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound is an orally bioavailable inhibitor of ATP-citrate lyase with a defined pharmacokinetic profile in preclinical models. Its ability to be administered orally and effectively modulate key metabolic pathways underscores its utility as a research tool and its potential for further therapeutic development. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo bioavailability studies, which are essential for the continued investigation of this and other promising small molecule inhibitors.
References
The Potent Anti-Tumor Activity of BMS-303141 in Hepatocellular Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease. Metabolic reprogramming is a hallmark of cancer, and the enzyme ATP citrate lyase (ACLY) has emerged as a key player in tumor cell growth and survival. ACLY is a central enzyme in the conversion of citrate to acetyl-CoA, a vital precursor for de novo lipogenesis and protein acetylation. In HCC, elevated ACLY expression is associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] BMS-303141 is a potent and specific inhibitor of ACLY that has demonstrated significant anti-tumor effects in preclinical models of HCC. This technical guide provides an in-depth overview of the research on this compound in HCC, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress and Apoptosis
This compound exerts its anti-cancer effects in hepatocellular carcinoma primarily by inhibiting ATP citrate lyase (ACLY), which leads to a cascade of cellular events culminating in apoptosis. The inhibition of ACLY disrupts lipid biosynthesis, a critical process for rapidly proliferating cancer cells that require fatty acids for membrane formation. This metabolic disruption induces endoplasmic reticulum (ER) stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen.
The ER stress, in turn, activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. In the context of this compound-treated HCC cells, a key branch of the UPR, the PERK-eIF2α-ATF4-CHOP signaling pathway, is activated.[2] Phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), which ultimately triggers programmed cell death.[2]
Quantitative Data on the Efficacy of this compound in HCC
The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models of hepatocellular carcinoma.
In Vitro Efficacy
This compound has demonstrated potent activity against HCC cell lines, significantly inhibiting cell viability and colony formation.
| Cell Line | Assay | Endpoint | IC50 Value | Reference |
| HepG2 | Lipid Synthesis | Inhibition | 8 µM | MedChemExpress |
| Recombinant Human ACLY | Enzymatic Assay | Inhibition | 0.13 µM | MedChemExpress, Tocris Bioscience |
Table 1: In Vitro IC50 Values for this compound.
Studies have shown that treatment with this compound at concentrations of 10 µmol/L and 20 µmol/L significantly suppresses the proliferation and colony-forming ability of both HepG2 and Huh7 human hepatocellular carcinoma cell lines.[2]
In Vivo Efficacy
In a preclinical mouse model of HCC, this compound has been shown to inhibit tumor growth both as a monotherapy and in combination with the standard-of-care tyrosine kinase inhibitor, sorafenib.
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reference |
| Control (Vehicle) | ~1200 | ~0.8 | Zheng et al., 2021 |
| This compound (5 mg/kg/day) | Significantly Reduced | Significantly Reduced | Zheng et al., 2021 |
| Sorafenib (5 mg/kg/day) | Significantly Reduced | Significantly Reduced | Zheng et al., 2021 |
| This compound + Sorafenib | Markedly Reduced (vs. Sorafenib alone) | Markedly Reduced (vs. Sorafenib alone) | Zheng et al., 2021 |
Table 2: In Vivo Efficacy of this compound in a HepG2 Xenograft Model. Note: Exact numerical values with statistical significance were not available in the primary publication for direct tabulation.
The combination of this compound and sorafenib resulted in a more pronounced reduction in tumor volume and weight compared to sorafenib treatment alone, suggesting a synergistic anti-tumor effect.[2]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound in hepatocellular carcinoma research.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of HCC cells.
Materials:
-
HepG2 or Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 or Huh7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined using appropriate software.[2]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of HCC cells following treatment with this compound.
Materials:
-
HepG2 or Huh7 cells
-
DMEM with 10% FBS
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1000 HepG2 or Huh7 cells per well in 6-well plates.
-
After 24 hours, treat the cells with the desired concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for ER Stress Markers
This protocol is for detecting the expression of key proteins in the p-eIF2α/ATF4/CHOP signaling pathway.
Materials:
-
HepG2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Treat HepG2 cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
HepG2 cells
-
Male BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
This compound
-
Sorafenib
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Harvest HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. When the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, sorafenib, this compound + sorafenib).
-
Administer the treatments as per the study design (e.g., daily oral gavage of 5 mg/kg this compound and/or 5 mg/kg sorafenib).
-
Measure the tumor volume with calipers every 2-3 days and record the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).
Conclusion and Future Directions
The ACLY inhibitor this compound has demonstrated significant preclinical anti-tumor activity in hepatocellular carcinoma models. Its mechanism of action, centered on the induction of ER stress and subsequent apoptosis via the p-eIF2α/ATF4/CHOP pathway, provides a strong rationale for its further development. The synergistic effects observed with sorafenib suggest that combination therapies incorporating this compound could be a promising strategy to enhance treatment efficacy in HCC. Future research should focus on further elucidating the molecular determinants of response to this compound, exploring its potential in other HCC subtypes, and ultimately translating these promising preclinical findings into clinical trials for patients with advanced hepatocellular carcinoma.
References
The Role of BMS-303141 in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern, with progression to castration-resistant prostate cancer (CRPC) posing a major therapeutic challenge. The androgen receptor (AR) is a key driver of prostate cancer growth and survival, and while androgen deprivation therapies are initially effective, resistance mechanisms inevitably emerge.[1] A growing body of evidence points to the critical role of cellular metabolism, particularly fatty acid synthesis, in fueling prostate cancer progression and mediating resistance to antiandrogen therapies.[2][3] This technical guide delves into the preclinical studies of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), and its impact on prostate cancer, with a focus on its mechanism of action, effects on AR signaling, and potential as a therapeutic agent.
Mechanism of Action: Targeting a Central Metabolic Hub
This compound targets ATP-citrate lyase (ACLY), a crucial enzyme responsible for the synthesis of cytosolic acetyl-CoA from citrate. Acetyl-CoA is a vital precursor for the de novo synthesis of fatty acids and cholesterol, processes known to be upregulated in prostate cancer.[2][4] Furthermore, acetyl-CoA serves as the acetyl donor for histone acetylation, an epigenetic modification that can influence gene expression, including that of the androgen receptor and its target genes.[5]
By inhibiting ACLY, this compound effectively reduces the intracellular pool of acetyl-CoA. This disruption of a key metabolic node has profound downstream consequences on both anabolic pathways and oncogenic signaling in prostate cancer cells.[2][5]
Impact on Androgen Receptor Signaling
A significant finding from preclinical research is the ability of this compound to suppress androgen receptor (AR) signaling through the inhibition of acetyl-CoA production.[5] This effect has been observed in various prostate cancer cell lines, including those representing both androgen-sensitive and castration-resistant states.
Suppression of Ligand-Dependent and -Independent AR Activation
Studies have demonstrated that this compound can inhibit the transcriptional activity of both full-length AR (AR-FL) and AR splice variants, such as AR-V7, which are often implicated in the development of castration resistance.[5] The inhibitory effect of this compound on AR signaling can be rescued by the addition of exogenous acetyl-CoA, confirming that the drug's primary mechanism of AR suppression is through the depletion of this critical metabolite.[5] This suggests that pharmacological inhibition of ACLY can suppress both ligand-dependent and ligand-independent activation of AR signaling.[5]
Synergistic Effects with AR Antagonists
Preclinical evidence strongly suggests that combining this compound with AR antagonists, such as enzalutamide, can lead to a synergistic anti-tumor effect in castration-resistant prostate cancer cells.[2] While CRPC cells can become resistant to enzalutamide, the addition of an ACLY inhibitor like this compound can re-sensitize these cells to AR-targeted therapy.[2] This combination promotes energetic stress and activates AMP-activated protein kinase (AMPK), leading to further suppression of AR levels and its target gene expression, ultimately inhibiting proliferation and inducing apoptosis.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in prostate cancer cell lines.
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC-3 (AR-negative) | This compound + R1881 | Not Specified | No up-regulation of luciferase reporter activity | [5] |
| PC-3 (expressing AR-FL) | This compound + R1881 | Not Specified | Suppressed R1881-enhanced AR activity | [5] |
| PC-3 (expressing AR-V7) | This compound | Not Specified | Significant inhibition of AR-reporter activity | [5] |
| LNCaP, C4-2B, 22Rv1 | This compound | 30 μM | Suppressed PSA expression | [5] |
| C4-2 | This compound + Enzalutamide | 10 μM | Sensitized cells to enzalutamide, impairing proliferation | [2] |
Experimental Protocols
Cell Culture and Treatments
Prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and PC-3 (and its derivatives expressing AR-FL and AR-V7) were utilized in the cited studies.[2][5] For experiments investigating androgen-dependent signaling, cells were typically cultured in androgen-depleted conditions for 24 hours prior to treatment.[5] Treatments included this compound (at concentrations such as 10 μM or 30 μM), the synthetic androgen R1881 (e.g., 1 nM), and the AR antagonist enzalutamide (e.g., 2.5 μM).[2][5] In some experiments, exogenous acetyl-CoA (e.g., 0.1 mM) was added to investigate the mechanism of this compound action.[5]
Luciferase Reporter Assays
To assess AR transcriptional activity, cells were transiently co-transfected with a pGL3-ARE-Luc reporter plasmid (containing androgen response elements driving luciferase expression) and a phRL-TK plasmid (Renilla luciferase for normalization).[5] Following transfection and treatment, luciferase activity was measured to quantify the level of AR-mediated gene expression.[5]
Western Blot Analysis
Western blotting was employed to determine the protein expression levels of key molecules such as the androgen receptor (AR-FL and AR-V7) and prostate-specific antigen (PSA).[5]
Cell Proliferation Assays
The effect of this compound, alone or in combination with other agents, on cell proliferation was assessed over a period of time (e.g., 72 hours).[2] Cell numbers were quantified relative to the initial cell count at the start of the treatment.[2]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in prostate cancer.
Caption: Workflow for assessing AR transcriptional activity.
Caption: ACLY-AMPK-AR feedback loop in prostate cancer.
Conclusion and Future Directions
The preclinical data on this compound in prostate cancer models highlight the therapeutic potential of targeting ACLY. By inhibiting the production of acetyl-CoA, this compound not only disrupts the anabolic processes that fuel cancer cell growth but also effectively dampens the oncogenic signaling of the androgen receptor. The synergistic effect observed when combining this compound with AR antagonists like enzalutamide is particularly promising for overcoming resistance in advanced prostate cancer. These findings provide a strong rationale for further investigation of ACLY inhibitors, either as monotherapy or in combination with existing hormonal therapies, in the clinical setting for the treatment of prostate cancer, especially castration-resistant disease. Future studies should focus on elucidating the precise molecular mechanisms of synergy, identifying predictive biomarkers of response, and evaluating the long-term efficacy and safety of this therapeutic strategy.
References
- 1. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ACLY sensitizes castration-resistant prostate cancer cells to AR antagonism by impinging on an ACLY-AMPK-AR feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Targeting ACLY sensitizes castration-resistant prostate cancer cells to AR antagonism by impinging on an ACLY-AMPK-AR feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Investigation of BMS-303141 in T-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell lymphomas (TCLs) are a heterogeneous group of aggressive hematological malignancies with often poor prognoses and limited treatment options. Recent research has illuminated the critical role of metabolic reprogramming in cancer progression, identifying novel therapeutic targets. One such target is ATP-citrate lyase (ACLY), a key enzyme linking glucose metabolism to lipid synthesis. This guide provides a comprehensive overview of the rationale and methodology for investigating the ACLY inhibitor, BMS-303141, as a potential therapeutic agent in T-cell lymphoma, with a particular focus on subtypes with specific genetic backgrounds, such as PD-1 deficiency.
Introduction: The Role of ACLY in T-cell Lymphoma
Fatty acid synthase (FASN), a central enzyme in de novo lipogenesis, is highly expressed in many cancers, including T-cell lymphoma, where it is crucial for tumor cell survival.[1] ACLY is a cytosolic enzyme that catalyzes the production of acetyl-CoA from citrate, a precursor required for the synthesis of fatty acids and cholesterol.[2][3] This positions ACLY as a critical upstream regulator of the lipogenic pathway essential for rapidly proliferating cancer cells.
A pivotal study has established a direct link between the PD-1 signaling pathway and ACLY in T-cell non-Hodgkin lymphomas (T-NHLs).[4][5][6] Inactivation of the tumor suppressor PD-1, a recurrent event in T-NHLs, leads to enforced ACLY activity. This metabolic shift results in an accumulation of extramitochondrial acetyl-CoA, which is then utilized for histone acetylation. This epigenetic modification, in turn, drives the hyperactivity of activating protein 1 (AP-1) transcription factors, promoting lymphoma growth.[4][5][6] Consequently, pharmacological inhibition of ACLY presents a targeted therapeutic strategy for these genetically defined T-cell lymphomas.[5][6]
This compound: A Potent ACLY Inhibitor
This compound is a potent and cell-permeable inhibitor of human ATP-citrate lyase.[2] Its inhibitory activity and other key characteristics are summarized in the table below.
| Parameter | Value | Reference |
| Target | ATP-citrate lyase (ACL) | [2] |
| IC50 (recombinant human ACL) | 0.13 µM | [2] |
| IC50 (lipid synthesis, HepG2 cells) | 8 µM | [7] |
| Cytotoxicity | No significant cytotoxicity observed up to 50 µM in Alamar Blue assays | [7] |
| Bioavailability | Orally bioavailable | [4] |
Signaling Pathway: PD-1, ACLY, and AP-1 in T-cell Lymphoma
The investigation into this compound for T-cell lymphoma is centered on a well-defined signaling pathway initiated by the loss of PD-1 function. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed, representative protocols for the investigation of this compound in T-cell lymphoma cell lines.
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of T-cell lymphoma cells.
Materials:
-
T-cell lymphoma cell lines (e.g., Hut78, Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed T-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Suggested final concentrations: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM. Include a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis in T-cell lymphoma cells following treatment with this compound.
Materials:
-
T-cell lymphoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed T-cell lymphoma cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Treat cells with this compound at various concentrations (e.g., 5 µM, 10 µM, 25 µM) and a vehicle control for 48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for Key Signaling Proteins
This protocol assesses the impact of this compound on the expression and phosphorylation of proteins in the ACLY-AP-1 pathway.
Materials:
-
T-cell lymphoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ACLY, anti-phospho-ACLY, anti-acetylated-Histone H3, anti-c-Jun, anti-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat T-cell lymphoma cells with this compound as described for the apoptosis assay.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Experimental Workflow and Logic
The following diagram outlines the logical flow of experiments to validate the therapeutic potential of this compound in T-cell lymphoma.
Conclusion and Future Directions
The inhibition of ACLY by this compound represents a promising, targeted therapeutic strategy for T-cell lymphomas characterized by PD-1 deficiency. The underlying mechanism, involving the disruption of acetyl-CoA production and subsequent suppression of AP-1 hyperactivity, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for preclinical validation. Future studies should aim to confirm these findings in a broader range of T-cell lymphoma subtypes and eventually progress to in vivo studies to evaluate efficacy and safety in animal models. The exploration of combination therapies, potentially with other agents that target parallel survival pathways, could further enhance the therapeutic potential of ACLY inhibition in this challenging disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PD-1 instructs a tumor-suppressive metabolic program that restricts glycolysis and restrains AP-1 activity in T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATP citrate lyase is an essential player in the metabolic rewiring induced by PTEN loss during T-ALL development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1 instructs a tumor-suppressive metabolic program that restricts glycolysis and restrains AP-1 activity in T cell lymphoma - SFB 1054 - LMU Munich [sfb1054.med.uni-muenchen.de]
- 6. Therapeutic targeting of ACLY in T-ALL in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
The ATP-Citrate Lyase Inhibitor BMS-303141: A Technical Overview of its Efficacy in Preclinical Hyperlipidemia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-303141, a potent and selective inhibitor of ATP-citrate lyase (ACLY), and its therapeutic potential in the management of hyperlipidemia. Through a comprehensive review of preclinical studies, this document outlines the quantitative effects of this compound on lipid profiles, details the experimental methodologies employed in these investigations, and visually represents the compound's mechanism of action and typical experimental workflows.
Core Mechanism of Action
This compound exerts its lipid-lowering effects by targeting ATP-citrate lyase, a crucial enzyme in the de novo lipogenesis pathway.[1] ACLY is responsible for the conversion of citrate into acetyl-CoA in the cytoplasm, a fundamental building block for the synthesis of fatty acids and cholesterol.[1] By inhibiting ACLY, this compound effectively reduces the intracellular pool of acetyl-CoA, leading to the downregulation of key lipogenic enzymes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and HMG-CoA reductase (HMGCR).[2][3][4] This ultimately results in decreased synthesis of cholesterol and triglycerides.
Quantitative Efficacy in Hyperlipidemia Animal Models
Preclinical studies have consistently demonstrated the potent lipid-lowering effects of this compound and its analogues in various animal models of hyperlipidemia. The data presented below summarizes the key quantitative findings from these investigations.
| Animal Model | Induction Method | Compound | Dosage | Duration | Key Findings | Reference(s) |
| db/db Mice | Genetic (Spontaneous Type 2 Diabetes) | This compound | Not Specified | 30 days | Reduced serum lipid levels. | [2][3][5][6] |
| High-Fat and High-Cholesterol Diet (HFHCD) Induced Hypercholesterolemic Mice | Diet-Induced | This compound Analogues (ID0018, ID0023, ID0085, ID0106) | Not Specified | 6 weeks | ID0085: Most potent, with a 10-fold lower IC50 than this compound. Significant reduction in serum total cholesterol (32.0-57.3%) and LDL cholesterol (67.5-80.2%). Increased HDL cholesterol levels. | [7] |
| High-Fat Diet Mouse Model | Diet-Induced | This compound | 10-100 mg/kg/day (oral) | Not Specified | Effective inhibition of ACLY. | [1] |
Detailed Experimental Protocols
The following section outlines the typical methodologies employed in the evaluation of this compound in hyperlipidemia animal models.
Animal Models and Hyperlipidemia Induction
-
Genetically Modified Models:
-
Diet-Induced Models:
-
High-Fat and High-Cholesterol Diet (HFHCD): Wild-type mice, such as C57BL/6J or CD-1, are fed a specialized diet rich in fat and cholesterol for a period of several weeks (e.g., 6 weeks) to induce hypercholesterolemia.[7]
-
Drug Administration
-
Route of Administration: this compound and its analogues are typically administered orally, either through gavage or by incorporating the compound into the diet.[1][7]
-
Dosage and Frequency: Dosages can range from 10 to 100 mg/kg/day, depending on the specific study design and animal model.[1] The frequency of administration is typically once daily.
-
Duration of Treatment: The treatment period in these studies generally ranges from 30 days to 6 weeks.[2][3][5][6][7]
Sample Collection and Biochemical Analysis
-
Blood Collection: Blood samples are collected from the animals at baseline and at the end of the treatment period. Serum or plasma is then separated for lipid analysis.
-
Lipid Profile Analysis: Standard biochemical assays are used to measure the concentrations of:
-
Total Cholesterol (TC)
-
Low-Density Lipoprotein (LDL) Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Triglycerides (TG)
-
-
Tissue Analysis: Liver and other relevant tissues may be harvested for histological examination and to measure the expression levels of key lipogenic enzymes (FAS, ACC, HMGCR) via techniques such as Western blotting or quantitative PCR.[2][3][4]
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved in the study of this compound, the following diagrams have been generated.
References
- 1. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 2. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]
- 3. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - Frontiers in Endocrinology - Figshare [frontiersin.figshare.com]
- 6. doaj.org [doaj.org]
- 7. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-303141: A Technical Guide for Researchers in Type 2 Diabetes Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme linking carbohydrate and lipid metabolism. By blocking the synthesis of cytosolic acetyl-CoA, this compound effectively curtails de novo lipogenesis and cholesterol synthesis. This mechanism has positioned it as a compound of significant interest in the investigation of metabolic disorders, particularly type 2 diabetes, where dyslipidemia and ectopic lipid accumulation are key pathological features. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data in diabetes models, and detailed experimental protocols to facilitate further research and development in this area.
Introduction
Type 2 diabetes is a complex metabolic disease characterized by hyperglycemia, insulin resistance, and relative insulin deficiency. A crucial contributor to the pathogenesis of insulin resistance is the accumulation of lipids in non-adipose tissues, a condition known as ectopic lipid accumulation or lipotoxicity. ATP-citrate lyase (ACLY) plays a central role in this process by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA serves as the primary building block for the synthesis of fatty acids and cholesterol.
This compound has emerged as a valuable research tool for probing the therapeutic potential of ACLY inhibition in type 2 diabetes and related metabolic syndromes. Its ability to reduce the production of key lipogenic enzymes and ameliorate lipid-related pathologies in preclinical models underscores the importance of the ACLY pathway as a drug target. This document serves as a technical resource for researchers, providing key data and methodologies to aid in the scientific exploration of this compound.
Mechanism of Action
This compound is a highly selective inhibitor of ATP-citrate lyase. The primary mechanism of action involves the direct inhibition of ACLY's enzymatic activity, which leads to a reduction in the intracellular pool of acetyl-CoA. This has several downstream consequences relevant to type 2 diabetes:
-
Inhibition of De Novo Lipogenesis: Reduced acetyl-CoA availability directly limits the substrate for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, leads to decreased production of malonyl-CoA and a subsequent reduction in the synthesis of fatty acids and triglycerides.
-
Downregulation of Lipogenic Enzymes: Studies have shown that treatment with this compound can lead to the downregulation of key enzymes involved in lipid metabolism, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and HMG-CoA Reductase (HMGCR).[1][2]
-
Reduction of Ectopic Lipid Accumulation: By curbing the synthesis of new fatty acids, this compound helps to alleviate the buildup of lipids in tissues such as the liver and kidneys, a key factor in the development of insulin resistance.[1][2]
-
Anti-inflammatory Effects: In some cellular contexts, this compound has been shown to reverse the upregulation of inflammatory markers, suggesting a potential role in mitigating the chronic low-grade inflammation associated with type 2 diabetes.[1]
Signaling Pathway
The inhibition of ACLY by this compound initiates a cascade of events that ultimately impacts cellular metabolism and inflammatory responses. The following diagram illustrates the core signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line / System | Reference |
| IC50 (ACLY Inhibition) | 0.13 µM | Human recombinant ACLY | [1][2] |
| IC50 (Lipid Synthesis Inhibition) | 8 µM | HepG2 cells | [3][4] |
| Cytotoxicity | No significant cytotoxicity up to 50 µM | HepG2 cells | [3][4] |
Table 2: In Vivo Efficacy in Animal Models of Type 2 Diabetes and Obesity
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Spontaneous type 2 diabetic mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids; Reduced renal lipogenic enzymes (ACC, FAS, HMGCR); Alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][2] |
| High-fat diet-fed mice | 10-100 mg/kg/day (oral) | 29-34 days | Reduced plasma glucose; Lowered plasma triglycerides and cholesterol; Inhibited weight gain. | [5] |
| db/db mice | Not specified | 30 days | Decreased serum lipids and renal lipogenic enzymes; Diminished renal ectopic lipid accumulation; Improved renal injuries, inflammation, and tubulointerstitial fibrosis. Did not attenuate hyperglycemia at the tested dose. | [6] |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro ACLY Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on ACLY.
Materials:
-
Recombinant human ACLY
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, DTT)
-
Substrates: ATP, Coenzyme A (CoA), Citrate
-
This compound
-
96-well microplate
-
Detection system (e.g., plate reader for colorimetric or fluorometric assay, or mass spectrometer)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant ACLY, and the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, CoA, and Citrate).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Measure the amount of product formed using a suitable detection method. For example, a coupled assay that measures the depletion of NADH.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Study in a Type 2 Diabetes Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a diabetic mouse model, such as the db/db mouse.
Animal Model:
-
Male db/db mice (a model of genetic obesity, insulin resistance, and type 2 diabetes) and their lean littermates (db/m) as controls.
Treatment:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Divide the db/db mice into two groups: vehicle control and this compound treatment.
-
Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg/day) for a defined period (e.g., 30 days). The vehicle control group should receive the same volume of the vehicle solution.
-
Monitor body weight and food intake regularly throughout the study.
Outcome Measures:
-
Blood Glucose: Measure fasting blood glucose levels at baseline and at regular intervals during the treatment period.
-
Serum Lipids: At the end of the study, collect blood samples to measure serum levels of triglycerides and total cholesterol.
-
Tissue Analysis:
-
Harvest tissues such as the liver and kidneys.
-
Perform histological analysis (e.g., H&E staining, Oil Red O staining for lipid accumulation).
-
Conduct Western blot or qPCR analysis to measure the expression levels of key lipogenic enzymes (ACLY, ACC, FAS, HMGCR) and inflammatory markers.
-
Safety and Toxicology
Preclinical studies have indicated that this compound does not exhibit significant cytotoxicity in cell-based assays at concentrations well above its effective dose for lipid synthesis inhibition.[3][4] However, comprehensive safety and toxicology data from extensive preclinical studies are not widely available in the public domain. Further investigation into the long-term safety profile of this compound is warranted.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for the treatment of type 2 diabetes. The compound has primarily been used as a research tool to validate ACLY as a therapeutic target. Other ACLY inhibitors, such as bempedoic acid, have progressed to clinical trials and received regulatory approval for the treatment of hypercholesterolemia.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of ATP-citrate lyase in the pathophysiology of type 2 diabetes and related metabolic disorders. Its well-defined mechanism of action and demonstrated efficacy in preclinical models provide a strong rationale for the continued exploration of ACLY inhibition as a therapeutic strategy. The data and protocols presented in this guide are intended to support the research community in further elucidating the potential of this pathway for the development of novel treatments for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141 and its Role in the Regulation of Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-303141, a potent and selective inhibitor of ATP-citrate lyase (ACLY), and its subsequent impact on the epigenetic landscape, specifically histone acetylation. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying its effects, and illustrates the associated signaling pathways.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.
The primary source of acetyl groups for histone acetylation is acetyl-CoA. In mammalian cells, a significant portion of the nucleocytoplasmic acetyl-CoA is generated from citrate, a process catalyzed by the enzyme ATP-citrate lyase (ACLY).[1][2] this compound is a small molecule inhibitor of ACLY, and by blocking its activity, it reduces the available pool of acetyl-CoA for HATs, thereby leading to a global decrease in histone acetylation.[3][4] This guide explores the specifics of this regulatory mechanism.
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of ATP-citrate lyase. This inhibition prevents the conversion of citrate and Coenzyme A into acetyl-CoA and oxaloacetate. The resulting depletion of the nucleocytoplasmic acetyl-CoA pool directly limits the substrate availability for histone acetyltransferases (HATs), leading to a reduction in the acetylation of histone proteins. This alteration in the epigenetic landscape can, in turn, modulate the expression of various genes involved in cellular processes such as proliferation, differentiation, and inflammation.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its effects on histone acetylation and gene expression.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| ACLY Inhibition IC50 | 0.13 µM | Human Recombinant ACL | [3][5][6] |
| Lipid Synthesis Inhibition IC50 | 8 µM | HepG2 cells | [3][5][6] |
Table 2: Effects of this compound on Histone Acetylation
| Histone Mark | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Global Lysine Acetylation | HUVECs | LPS stimulation ± this compound | Reduced global acetylation | [7] |
| Histone H3 Acetylation (K27) | Bone Marrow-Derived Macrophages (BMDMs) | LPS stimulation + this compound | Reduction in H3K27ac | [8] |
| Total Histone H4 Acetylation | Bone Marrow-Derived Macrophages (BMDMs) | LPS stimulation + this compound | Reduction in total H4 acetylation | [8] |
| Histone H3 Acetylation (K14 & K27) | Human Monocyte-Derived Macrophages (MDMs) | 5 µM this compound for 24h | Reduction in H3K14ac and H3K27ac | [9] |
Table 3: Effects of this compound on Gene Expression
| Gene(s) | Cell Type | Treatment Conditions | Observed Effect | Reference |
| il6, il12b | Bone Marrow-Derived Macrophages (BMDMs) | LPS stimulation + this compound | Reduced mRNA expression | [8] |
| ALOX15, CCL17 | Human Monocyte-Derived Macrophages (MDMs) | IL-4 stimulation + this compound | Attenuated mRNA expression | [9][10] |
| Lipogenic genes (FASN, HMGCR, ACSS2) | Various cancer cell lines | ACLY silencing | Increased mRNA expression (compensatory) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.
Western Blotting for Histone Acetylation
This protocol is a standard method for assessing changes in global or specific histone acetylation levels.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM sodium butyrate).
-
Lyse cells in a Triton-based extraction buffer to isolate nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE:
-
Prepare samples by diluting in Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 10-20 µg) onto a high-percentage (e.g., 15%) polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight histone proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the histone modification of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
RNA-Sequencing for Gene Expression Profiling
This protocol outlines the steps to analyze global changes in gene expression following this compound treatment.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control. Isolate total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation:
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Measurement of Cellular Acetyl-CoA Levels
This protocol describes how to quantify the intracellular concentration of acetyl-CoA.
Methodology:
-
Cell Treatment and Metabolite Extraction: Treat cells with this compound. Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extracts to pellet cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in an appropriate solvent.
-
Inject the samples onto a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify acetyl-CoA using mass spectrometry in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis: Process the raw data to obtain peak areas for acetyl-CoA and the internal standard. Calculate the concentration of acetyl-CoA in each sample relative to the cell number or protein content.
Signaling Pathways Influenced by this compound-Mediated Regulation of Histone Acetylation
The inhibition of ACLY by this compound and the subsequent reduction in histone acetylation have been shown to impact several signaling pathways.
-
Akt Pathway: The activity of ACLY can be dependent on the Akt signaling pathway.[4] Akt can phosphorylate and activate ACLY, thus linking growth factor signaling to epigenetic regulation. Inhibition of ACLY with this compound can disrupt this link.
-
RANKL Signaling in Osteoclasts: In bone marrow-derived macrophages, RANKL signaling activates ACLY in an Akt-dependent manner. The resulting histone acetylation is crucial for the expression of genes required for osteoclast differentiation. This compound has been shown to suppress osteoclast formation by inhibiting this pathway.[3][4]
-
Inflammatory Signaling in Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), lipopolysaccharide (LPS) stimulation increases ACLY activity, leading to histone acetylation and the expression of pro-inflammatory genes. This compound can attenuate this inflammatory response by reducing histone acetylation and the expression of downstream targets like MYC.[7]
Conclusion
This compound serves as a powerful research tool for investigating the intricate link between cellular metabolism and epigenetic regulation. By inhibiting ACLY, it provides a means to modulate global histone acetylation and study the downstream consequences on gene expression and cellular function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting ACLY and the epigenetic modifications it governs. Further research into the specific histone marks and gene targets affected by this compound in various disease models will continue to elucidate its potential as a therapeutic agent.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. ATP-citrate lyase links cellular metabolism to histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 4. Inhibition of ACLY Leads to Suppression of Osteoclast Differentiation and Function Via Regulation of Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for BMS-303141 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism.[1][2] ACL catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate, a key step linking glucose metabolism to the biosynthesis of fatty acids and cholesterol.[1][3] By inhibiting ACL, this compound effectively blocks de novo lipid synthesis and has demonstrated significant effects on cell proliferation, apoptosis, and inflammatory responses in various cell types.[4][5] These attributes make it a valuable tool for studying metabolic pathways in cancer and other diseases.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of ATP-citrate lyase. This leads to a depletion of the cytosolic pool of acetyl-CoA, a vital precursor for the synthesis of fatty acids and cholesterol.[1][3] The reduction in acetyl-CoA levels can also impact other cellular processes, such as histone acetylation.[6][7] In certain cancer cells, such as hepatocellular carcinoma (HCC), treatment with this compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the p-eIF2α/ATF4/CHOP signaling pathway, leading to apoptosis.[4][7] Furthermore, this compound has been observed to modulate inflammatory responses in endothelial cells and macrophages.[5][8]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines and assays.
| Cell Line | Assay Type | IC50 Value | Effective Concentration | Reference |
| Recombinant human ACL | Enzyme Inhibition Assay | 0.13 µM | - | [1][2] |
| HepG2 | Lipid Synthesis Inhibition | 8 µM | 10-20 µM for proliferation inhibition | [4][9] |
| Huh-7 | Cell Proliferation | - | 10-20 µM | [4] |
| ESCC | Cell Viability | - | 10-80 µM | [1] |
| HL-60 | Cell Growth | ~10-20 µM | - | [6] |
| HUVEC | Inflammation Assay | - | 10 µM (4h pretreatment) | [1][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol describes the determination of the effect of this compound on the viability of hepatocellular carcinoma cells (HepG2) using a colorimetric MTT assay.
Materials:
-
This compound (CAS No. 943962-47-8)
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound in Hepatocellular Carcinoma Cells
Caption: this compound inhibits ACL, leading to ER stress-induced apoptosis in HCC cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.
References
- 1. glpbio.com [glpbio.com]
- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 4. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Preparing BMS-303141 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of BMS-303141, a potent inhibitor of ATP Citrate Lyase (ACL), using Dimethyl Sulfoxide (DMSO) as the solvent. The protocol includes detailed steps from calculation to dissolution and storage, ensuring reproducibility and accuracy in experimental settings. Additionally, the mechanism of action of this compound is outlined and visually represented.
Physicochemical Properties of this compound
This compound is a small molecule inhibitor targeting ATP Citrate Lyase, a key enzyme in cellular lipid metabolism.[1][2] Accurate preparation of stock solutions requires precise knowledge of its chemical and physical properties.
| Property | Value | Source |
| Molecular Weight | 424.3 g/mol | [3][4] |
| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | [3] |
| CAS Number | 943962-47-8 | |
| Appearance | Lyophilized powder | [3] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Up to 85 mg/mL (200.32 mM) | [1] |
| ≥21.2 mg/mL | [2][5] | |
| 10 mM (4.24 mg/mL) | ||
| Storage Temperature | -20°C (Powder and Stock Solution) | [2][3] |
Note: The batch-specific molecular weight may vary slightly. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the most accurate value when preparing stock solutions. Some sources suggest that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[1]
Mechanism of Action: Inhibition of ATP Citrate Lyase
This compound is a potent and cell-permeable inhibitor of ATP Citrate Lyase (ACL) with an IC₅₀ of 0.13 μM for the human recombinant enzyme.[1][2] ACL is a crucial cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a process coupled with ATP hydrolysis.[6][7]
The acetyl-CoA produced by ACL is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[2][6] By inhibiting ACL, this compound effectively blocks the supply of cytosolic acetyl-CoA, thereby suppressing lipid synthesis.[7] This mechanism makes this compound a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic disorders and certain cancers that rely on lipid synthesis for proliferation.[6][8]
Figure 1. this compound inhibits ATP Citrate Lyase (ACL), blocking acetyl-CoA production.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
3.3. Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Desired Concentration: 10 mM
-
Molecular Weight (MW): 424.3 g/mol
-
Desired Volume: e.g., 1 mL
Calculation Example: Mass (mg) = 10 mmol/L × 0.001 L × 424.3 g/mol = 4.243 mg
Therefore, 4.243 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
3.4. Step-by-Step Procedure
Figure 2. Workflow for preparing this compound stock solution.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 4.243 mg) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Solubility Check: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Troubleshooting Solubility: If the compound does not dissolve completely, gently warm the solution in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes.[2][5] Vortex again.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
-
Storage Temperature: Store the DMSO stock solution at -20°C for long-term use.[2] Some suppliers suggest storage at -80°C is also acceptable.[2][9]
-
Stability: When stored at -20°C, the stock solution is stable for at least one month, and potentially up to a year.[2][9] For storage at -80°C, stability may extend to two years.[9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can degrade the compound. Using single-use aliquots is strongly recommended.[2]
-
Protection from Light: Store aliquots in amber vials or protect them from light to prevent photodegradation.
Before use, thaw an aliquot at room temperature and centrifuge it briefly to collect the solution at the bottom of the tube. Further dilutions into aqueous assay buffers should be made immediately before the experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. usbio.net [usbio.net]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 7. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: BMS-303141 for HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP citrate lyase (ACLY). ACLY is a crucial enzyme that links carbohydrate metabolism to lipid synthesis by converting citrate into acetyl-CoA in the cytoplasm. In the context of hepatocellular carcinoma (HCC), particularly in HepG2 cells, ACLY is often highly expressed. Inhibition of ACLY by this compound has been shown to suppress lipid synthesis, reduce cell proliferation, and induce apoptosis by triggering endoplasmic reticulum (ER) stress. These application notes provide detailed protocols for utilizing this compound to study its effects on HepG2 cells.
Data Presentation: Efficacy of this compound in HepG2 Cells
The following table summarizes the key quantitative parameters for this compound activity in the human hepatocellular carcinoma cell line, HepG2.
| Parameter | Value | Cell Line | Notes | Source |
| IC₅₀ (Lipid Synthesis) | 8 µM | HepG2 | Inhibition of total lipid synthesis. | |
| Effective Concentration (Proliferation) | 10 - 20 µM | HepG2 | Significantly suppressed cell proliferation and colony formation. | |
| Cytotoxicity Threshold | > 50 µM | HepG2 | No significant cytotoxicity was observed up to this concentration. | |
| Inhibition of ACLY (Enzymatic Assay) | 0.13 µM | Recombinant Human ACL | In vitro biochemical assay measuring direct enzyme inhibition. |
Experimental Protocols
This compound Stock Solution Preparation
A concentrated stock solution is essential for accurate and repeatable experiments. Given the solubility of this compound, DMSO is the recommended solvent.
-
Materials:
-
This compound powder (M.W. 424.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution , dissolve 4.24 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
HepG2 Cell Culture
Proper cell maintenance is critical for reproducible results.
-
Materials:
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM) or similar
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Media Preparation: Prepare a complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and re-seed new flasks at an appropriate split ratio (e.g., 1:3 to 1:6).
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
96-well cell culture plates
-
HepG2 cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Recommended concentrations for a dose-response curve are 0, 5, 10, 20, 40, and 50 µM.
-
Remove the overnight medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The results can be used to determine the inhibitory effect of this compound on cell proliferation.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
-
Materials:
-
6-well cell culture plates
-
HepG2 cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM or 20 µM) and a vehicle control for a specified period (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
Signaling Pathway of this compound in HepG2 Cells
Caption: Mechanism of this compound in HepG2 cells, leading to apoptosis.
Experimental Workflow: Cell Proliferation (MTT) Assay
Caption: Step-by-step workflow for the HepG2 cell proliferation MTT assay.
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
Caption: Workflow for detecting apoptosis in HepG2 cells via flow cytometry.
Application Notes and Protocols for BMS-303141 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the de novo synthesis of fatty acids and cholesterol.[1][2][3] ACL catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental step linking cellular energy metabolism from glycolysis to lipogenesis.[4][5] Due to the increased reliance of cancer cells on de novo lipogenesis for membrane production, signaling molecules, and energy storage, ACL has emerged as a promising therapeutic target in oncology.[4][6][7] These application notes provide detailed protocols and dosage information for the use of this compound in a preclinical mouse xenograft model of hepatocellular carcinoma.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting ATP-citrate lyase, thereby depleting the pool of cytosolic acetyl-CoA. This reduction in acetyl-CoA availability curtails the synthesis of fatty acids and cholesterol, which are essential for the rapid proliferation and survival of cancer cells. The inhibition of ACL can lead to cell growth arrest and apoptosis.[6][7] The activity of ACL is also linked to other critical cellular signaling pathways, including AKT and mTOR signaling, which are frequently dysregulated in cancer.[4][8]
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration of this compound in a mouse xenograft model, as well as its in vitro potency.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | BALB/c nude mice | [9] |
| Tumor Model | HepG2 hepatocellular carcinoma xenograft | [9] |
| Dosage | 5 mg/kg/day | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Treatment Schedule | Daily for 8 consecutive days | [1] |
| Vehicle | Normal saline | [9] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (ACL inhibition) | 0.13 µM | Recombinant human ACL | [1][2] |
| IC50 (Lipid Synthesis) | 8 µM | HepG2 | [2][8] |
Experimental Protocols
HepG2 Mouse Xenograft Model Protocol
This protocol is based on studies demonstrating the efficacy of this compound in a HepG2 xenograft model.[1][9]
Materials:
-
HepG2 cells
-
BALB/c nude mice (4-5 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for oral gavage (e.g., normal saline, or a solution of DMSO, PEG300, Tween80, and water)[2]
-
Gavage needles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells per 100 µL.[9]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 107 cells) subcutaneously into the abdominal flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100 mm3, randomize the mice into treatment and control groups.[9]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentration (5 mg/kg).
-
Administer the this compound solution or vehicle to the respective groups via oral gavage daily for 8 days.[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[10]
-
Application to Other Cancer Types
While the detailed protocol provided is for hepatocellular carcinoma, the role of ACL in lipogenesis is a common feature of many cancers. Therefore, this compound may have therapeutic potential in other malignancies.
-
Prostate Cancer: ACLY expression is elevated in prostate cancer and its inhibition has been shown to sensitize castration-resistant prostate cancer cells to androgen receptor antagonists.[2]
-
Breast Cancer: ACLY is often overexpressed in breast cancer, and its depletion can promote apoptosis in breast cancer cell lines.[7]
-
Lung Cancer: In non-small cell lung cancer, ACLY is implicated in pathogenesis and its inhibition can lead to growth arrest both in vitro and in vivo.[6]
For these and other cancer types, the optimal dosage and administration schedule for this compound in xenograft models would need to be determined empirically. The protocol provided for the HepG2 model can serve as a starting point for such studies.
Conclusion
This compound is a valuable tool for preclinical cancer research, particularly for studying the role of lipogenesis in tumorigenesis. The provided protocols and data offer a comprehensive guide for its application in a mouse xenograft model of hepatocellular carcinoma. Further investigation into its efficacy in other cancer models is warranted.
References
- 1. glpbio.com [glpbio.com]
- 2. Targeting ACLY sensitizes castration-resistant prostate cancer cells to AR antagonism by impinging on an ACLY-AMPK-AR feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells [frontiersin.org]
- 6. ATP citrate lyase: activation and therapeutic implications in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP citrate lyase is increased in human breast cancer, depletion of which promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rrml.ro [rrml.ro]
Application Notes and Protocols for Oral Administration of BMS-303141 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL), in mouse models. The provided protocols are intended to serve as a guide for studying the effects of this compound on metabolic disorders, cancer, and inflammation.
Mechanism of Action
This compound inhibits ATP-citrate lyase (ACL), a crucial enzyme in the cytosol that catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate.[1] This reaction is a primary source of acetyl-CoA for the de novo synthesis of fatty acids and cholesterol.[2] By blocking ACL, this compound effectively reduces the cellular pool of acetyl-CoA available for lipogenesis and cholesterogenesis. This mechanism of action makes it a valuable tool for investigating the roles of these pathways in various physiological and pathological processes.
Data Presentation
The following tables summarize the quantitative data from various studies involving the oral administration of this compound in mice.
Table 1: Effects of this compound on Metabolic Parameters in Mice
| Mouse Model | Dosage and Duration | Plasma Cholesterol | Plasma Triglycerides | Fasting Plasma Glucose | Body Weight | Reference |
| High-fat diet-fed mice | 10 or 100 mg/kg/day for 34 days | 20-30% reduction | 20-30% reduction | 30-50% reduction | Gradual inhibition of gain | [3] |
| High-fat diet-fed mice | 10 mg/kg/day for 29 days | Not specified | Not specified | Reduced | Not specified | [4] |
| db/db mice | 50 mg/kg/day for 30 days | Reduced serum lipids | Reduced serum lipids | No improvement | Reduced | [2][5] |
| Hypercholesterolemic mice | Not specified (analogues tested) | 32.0-57.3% reduction (total) | Not specified | Not specified | Not specified | [6] |
Table 2: Effects of this compound on Tumor Growth in Xenograft Mouse Models
| Mouse Model | Cell Line | Dosage and Duration | Tumor Volume | Tumor Weight | Reference |
| BALB/c nude mice | HepG2 | 5 mg/kg/day for 8 days | Inhibited growth | Reduced | [2] |
| Athymic nu/nu mice | HepG2 | 5 mg/kg/day for 8 days (with sorafenib) | Markedly reduced | Markedly reduced | [7] |
Experimental Protocols
Below are detailed protocols for the oral administration of this compound in mice for metabolic and oncology studies.
Protocol 1: Evaluation of Metabolic Effects in db/db Mice
Objective: To assess the impact of this compound on ectopic lipid accumulation, inflammation, and fibrosis in a model of type 2 diabetes.
Materials:
-
db/db mice (12 weeks old)[8]
-
This compound (Selleckchem)[4]
-
0.5% sodium carboxymethyl cellulose (CMC) solution[4]
-
Oral gavage needles
-
Standard laboratory equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimation: Acclimate 12-week-old db/db mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into a vehicle control group and a this compound treatment group.
-
Drug Preparation: Prepare a suspension of this compound in 0.5% sodium carboxymethyl cellulose solution to a final concentration that allows for a dosage of 50 mg/kg/day.[2]
-
Oral Administration: Administer the this compound suspension or the vehicle (0.5% CMC) to the respective groups via oral gavage once daily for 30 days.[2][8]
-
Monitoring: Monitor body weight and blood glucose levels every two weeks.[4]
-
Sample Collection: At the end of the 30-day treatment period, euthanize the mice and collect blood samples for serum lipid analysis. Perfuse and collect kidneys for histological examination (e.g., Oil Red O staining for lipid accumulation, Masson staining for fibrosis) and molecular analysis (e.g., expression of lipogenic and fibrogenic genes).[4][8]
-
Data Analysis: Analyze serum lipid profiles, histological changes, and gene expression levels to determine the effects of this compound.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
Objective: To determine the effect of this compound, alone or in combination with other agents, on the growth of hepatocellular carcinoma (HCC) xenografts in mice.
Materials:
-
BALB/c nude mice (4-5 weeks old)[7]
-
HepG2 human hepatocellular carcinoma cells[2]
-
This compound
-
Normal saline
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture HepG2 cells under standard conditions. Subcutaneously inject 5 x 10^7 HepG2 cells into the forelimb abdomen of each mouse.[2][7]
-
Tumor Growth and Grouping: Allow the tumors to grow to a volume of approximately 100 mm³. Randomly assign mice into treatment groups (e.g., vehicle control, this compound alone, sorafenib alone, this compound + sorafenib).[7]
-
Drug Preparation: Prepare a suspension of this compound in normal saline for oral gavage at a dosage of 5 mg/kg/day.[2][7]
-
Oral Administration: Administer the prepared drug suspensions or vehicle to the respective groups via oral gavage once daily for 8 consecutive days.[2][7]
-
Tumor Measurement: Measure the tumor volume every 2 days using calipers and calculate the volume using the formula: V = 0.5 × length × width².[7]
-
Endpoint Analysis: At the end of the experiment, measure the final body weights, then euthanize the mice. Excise, weigh, and photograph the tumors.[7] Tumor tissues can be further processed for immunohistochemical analysis (e.g., Ki-67 staining for proliferation).[2][7]
-
Data Analysis: Compare tumor volumes and weights between the different treatment groups to assess the efficacy of this compound.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
References
- 1. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atp-citrate-lyase-inhibitor-improves-ectopic-lipid-accumulation-in-the-kidney-in-a-db-db-mouse-model - Ask this paper | Bohrium [bohrium.com]
- 6. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-303141 Treatment in db/db Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-303141, a potent ATP-citrate lyase (ACL) inhibitor, in the context of metabolic research using the db/db mouse model of type 2 diabetes and obesity. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
The db/db mouse is a widely used model for investigating the pathophysiology of type 2 diabetes, characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance. ATP-citrate lyase is a key enzyme that links carbohydrate and lipid metabolism by converting citrate into acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. Inhibition of ACL by this compound has been shown to ameliorate several metabolic dysregulations associated with diabetes and obesity, particularly those related to lipid accumulation and inflammation.[1][2][3][4][5]
Effects of this compound Treatment on Metabolic Parameters in db/db Mice
Treatment of db/db mice with this compound has demonstrated significant improvements in various metabolic and renal parameters. While it did not consistently improve hyperglycemia in all studies, its primary effects were centered on reducing lipid accumulation and associated complications.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to db/db mice.
Table 1: Systemic Metabolic Parameters
| Parameter | Control (db/db + Vehicle) | This compound Treated (db/db) | Outcome | Reference |
| Body Weight | Increased | Reduced | Attenuation of weight gain | [1][5] |
| Blood Glucose | Severely Hyperglycemic | No Significant Improvement | Did not attenuate hyperglycemia | [1][5][6] |
| Serum Lipids | Elevated | Decreased | Improvement in hyperlipidemia | [1][2][3][4][5] |
| Albuminuria | Increased | Alleviated | Improved glomerular filtration | [1][5] |
Table 2: Renal Parameters
| Parameter | Control (db/db + Vehicle) | This compound Treated (db/db) | Outcome | Reference |
| Ectopic Lipid Accumulation (Kidney) | Significant Deposition | Markedly Decreased | Reduced renal steatosis | [1][3][4][5] |
| Tubulointerstitial Fibrosis | Obvious Fibrosis | Reduced | Anti-fibrotic effect | [1][2][4] |
| Renal Inflammation | Increased | Attenuated | Anti-inflammatory effect | [1][2][4][5] |
| Glomerular Injury | Glomerular hypertrophy, GBM rupture | Attenuated | Protective effect on glomeruli | [1] |
Table 3: Gene and Protein Expression in Renal Tissue
| Molecule | Control (db/db + Vehicle) | This compound Treated (db/db) | Outcome | Reference |
| ACL (ATP-citrate lyase) | Upregulated | Reduced Expression | Downregulation of target enzyme | [1][3][4] |
| ACC (Acetyl-CoA Carboxylase) | Upregulated | Reduced Expression | Inhibition of lipogenesis | [1][2][3][4][5] |
| FAS (Fatty Acid Synthase) | Upregulated | Reduced Expression | Inhibition of lipogenesis | [1][2][3][4][5] |
| HMGCR (HMG-CoA Reductase) | Upregulated | Reduced Expression | Inhibition of cholesterol synthesis | [1][2][3][4][5] |
| α-SMA, Collagen I, TGF-β1, Fibronectin | Upregulated | Reversed to near normal levels | Reduction in pro-fibrotic markers | [1] |
| E-cadherin | Downregulated | Increased Expression | Restoration of epithelial marker | [1] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by inhibiting ATP-citrate lyase, leading to a reduction in the cytoplasmic pool of acetyl-CoA. This has several downstream consequences:
-
Inhibition of Lipogenesis: Reduced acetyl-CoA availability limits the synthesis of fatty acids and cholesterol, thereby mitigating ectopic lipid accumulation in tissues like the kidney.[1][2][3][4]
-
Modulation of Gene Expression: The decrease in acetyl-CoA, a substrate for histone acetylation, may lead to epigenetic changes that downregulate the expression of lipogenic and fibrogenic genes.[1]
-
Anti-inflammatory Effects: By reducing lipid accumulation, this compound can decrease the recruitment of inflammatory cytokines and macrophage infiltration.[1][5]
-
Impact on Gluconeogenesis: this compound has been shown to attenuate alanine- and glutamine-induced hyperglycemia, suggesting a role in regulating hepatic gluconeogenesis.[6]
Caption: Mechanism of action of this compound in inhibiting lipogenesis and fibrosis.
Experimental Protocols
The following are detailed protocols for conducting studies with this compound in db/db mice.
Animal Model and Drug Administration
-
Animal Strain: Male db/db mice and their lean db/m littermates as controls.
-
Age: Typically, experiments are initiated in 12-week-old mice, a stage where the diabetic phenotype is well-established.[1][2]
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.
-
Administration: Administer this compound or vehicle intragastrically (oral gavage) daily for a period of 30 days. A typical dosage used in studies is 10 mg/kg/day.[1] In some studies exploring its effects on gluconeogenesis, a single oral dose of 2.5 mg/kg has been used.[6]
Caption: General experimental workflow for this compound treatment in db/db mice.
Biochemical Assays
-
Blood Collection: Collect blood samples via cardiac puncture or from the tail vein at the end of the study.
-
Serum Analysis: Centrifuge blood to separate serum and store at -80°C. Analyze for:
-
Blood glucose
-
Serum lipids (total cholesterol, triglycerides, free fatty acids)
-
Renal function markers (e.g., blood urea nitrogen, creatinine)
-
-
Urine Analysis: Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine levels.
Histological Analysis
-
Tissue Preparation: Perfuse animals with PBS and fix kidneys in 4% paraformaldehyde. Embed tissues in paraffin or OCT compound.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of renal injury.
-
Periodic acid-Schiff (PAS): To visualize glomerulosclerosis and tubular injury.
-
Masson's Trichrome: To assess tubulointerstitial fibrosis.[1]
-
Oil Red O: For visualization of neutral lipid accumulation in frozen kidney sections.[1][3]
-
-
Immunohistochemistry/Immunofluorescence: To detect the expression and localization of proteins of interest (e.g., α-SMA, Collagen I, inflammatory markers).
Molecular Biology Techniques
-
Western Blotting: To quantify the protein expression levels of ACL, ACC, FAS, HMGCR, and markers of fibrosis and inflammation in kidney tissue lysates.[1]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes involved in lipogenesis, fibrosis, and inflammation.[1]
-
Lipidomic Analysis: Perform mass spectrometry-based lipidomics on kidney tissue to obtain a comprehensive profile of lipid species affected by this compound treatment.[1]
Conclusion
This compound presents a promising therapeutic strategy for mitigating obesity-related renal complications by targeting the key metabolic enzyme ATP-citrate lyase. Its demonstrated efficacy in reducing renal lipid accumulation, inflammation, and fibrosis in the db/db mouse model provides a strong rationale for further investigation.[1][2][4] The protocols and data presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of ACL inhibition in the context of diabetic nephropathy and other metabolic disorders.
References
- 1. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. doaj.org [doaj.org]
- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atp-citrate-lyase-inhibitor-improves-ectopic-lipid-accumulation-in-the-kidney-in-a-db-db-mouse-model - Ask this paper | Bohrium [bohrium.com]
- 6. ACLY facilitates alanine flux in the livers of db/db mice: a hyperpolarized [1-13C]pyruvate MRS study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ATP-Citrate Lyase (ACLY) Following BMS-303141 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Western blot analysis of ATP-Citrate Lyase (ACLY) expression and phosphorylation status after treatment with its inhibitor, BMS-303141. This document includes detailed experimental protocols, a summary of expected outcomes based on published data, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
ATP-Citrate Lyase (ACLY) is a crucial enzyme in cellular metabolism, linking glucose and lipid metabolism.[1][2] It catalyzes the conversion of citrate to acetyl-CoA, a key precursor for fatty acid and cholesterol synthesis, as well as for histone acetylation.[2][3][4] Elevated ACLY activity is associated with various diseases, including cancer and metabolic disorders, making it a significant therapeutic target.[3][5] this compound is a potent and cell-permeable inhibitor of ACLY, with an IC50 of 0.13 μM for the human recombinant enzyme.[6][7] Western blotting is a fundamental technique to assess the efficacy of this compound by measuring its impact on total ACLY protein levels and its phosphorylation state, which can be indicative of its activity.
Data Presentation
The following table summarizes the effects of this compound on ACLY protein expression as reported in various studies. This data can be used as a reference for expected outcomes in similar experimental setups.
| Cell Line/Model | Treatment Conditions | Effect on ACLY/p-ACLY Levels | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM this compound, then LPS stimulation | No significant change in total ACLY; reduced phosphorylated ACLY (p-ACLY) | [8] |
| db/db mice (obese mouse model) | This compound administration | Reduced total ACLY protein levels in the kidney | [9][10] |
| Human Monocytic THP-1 Cells | 25 and 50 µM this compound for 24 hours | No significant change in total ACLY | [11] |
| Hepatocellular Carcinoma (HCC) Cells (HepG2, Huh-7) | 10 µM or 20 µM this compound | Not explicitly stated for ACLY protein, but suppressed cell proliferation | [5] |
| Castration-Resistant Prostate Cancer (CRPC) Cells (C4-2) | 10 µM this compound | Did not directly report on ACLY protein levels, but showed sensitization to AR antagonism | [4] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological context and the experimental procedure, the following diagrams are provided.
Caption: ACLY signaling pathway and mechanism of this compound action.
Caption: Experimental workflow for Western blot analysis of ACLY.
Experimental Protocols
The following are detailed protocols for performing Western blot analysis of ACLY after treatment with this compound. These protocols are synthesized from methodologies reported in various studies.[5][8][9][12][13]
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, HUVEC, THP-1) in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[7] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM).[5][8][11] A vehicle control (DMSO) should be run in parallel.
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the specified concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[11]
II. Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. For complete lysis, sonicate the samples briefly.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new, pre-chilled tubes.
III. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 8-10%). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-ACLY, rabbit anti-phospho-ACLY Ser455) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., β-actin, GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
VI. Detection and Analysis
-
Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the ACLY and p-ACLY bands to the corresponding loading control band to compare protein levels across different treatment conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The pathological significance and potential mechanism of ACLY in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 4. oncotarget.com [oncotarget.com]
- 5. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]
- 11. Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced acetylation of ATP-citrate lyase promotes the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation Stabilizes ATP-Citrate Lyase to Promote Lipid Biosynthesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lipid Synthesis Inhibition with BMS-303141
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] ACLY catalyzes the conversion of cytosolic citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids, cholesterol, and other lipids.[3] By inhibiting ACLY, this compound effectively blocks the entire DNL pathway, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases such as hyperlipidemia and nonalcoholic fatty liver disease. These application notes provide detailed protocols for measuring the inhibition of lipid synthesis by this compound in a research setting.
Mechanism of Action
This compound specifically targets ATP-citrate lyase, preventing the generation of cytosolic acetyl-CoA. This reduction in the acetyl-CoA pool directly limits the substrates available for acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), the subsequent enzymes in the fatty acid synthesis pathway. Consequently, the production of fatty acids, and subsequently triglycerides and phospholipids, is diminished. The reduced acetyl-CoA levels also impact the mevalonate pathway, leading to decreased cholesterol synthesis.
Data Presentation
The inhibitory activity of this compound on lipid synthesis has been characterized in various studies. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound on ATP-Citrate Lyase and Total Lipid Synthesis
| Target | System | IC50 | Reference |
| Human Recombinant ACLY | Enzyme Assay | 0.13 µM | [1][4] |
| Total Lipid Synthesis | HepG2 Cells | 8 µM | [1][2][4] |
Table 2: Qualitative Dose-Dependent Effects of this compound on Lipid Synthesis
While specific quantitative data on the dose-dependent inhibition of individual lipid classes by this compound is not extensively available in the public domain, studies have consistently reported a dose-dependent suppression of both cholesterol and fatty acid synthesis in cell-based assays, such as in HepG2 cells.[4] Furthermore, in vivo studies in mice have demonstrated that oral administration of this compound leads to a significant reduction in plasma triglycerides and cholesterol.[2]
| Lipid Class | Effect of Increasing this compound Concentration |
| Fatty Acids | Dose-dependent decrease in synthesis |
| Cholesterol | Dose-dependent decrease in synthesis |
| Triglycerides | Dose-dependent decrease in synthesis |
| Phospholipids | Expected to decrease due to reduced fatty acid availability |
Mandatory Visualizations
Signaling Pathway of De Novo Lipogenesis Inhibition by this compound
Caption: Signaling pathway of de novo lipogenesis and its inhibition by this compound.
Experimental Workflow for Measuring Lipid Synthesis Inhibition
Caption: Experimental workflow for assessing this compound-mediated inhibition of lipid synthesis.
Experimental Protocols
Protocol 1: Measuring De Novo Fatty Acid and Cholesterol Synthesis using [¹⁴C]Acetate Incorporation in HepG2 Cells
This protocol describes a method to quantify the rate of de novo synthesis of fatty acids and cholesterol by measuring the incorporation of radiolabeled acetate.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
[1-¹⁴C]Acetic acid, sodium salt
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Iodine vapor chamber for visualization
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Culture cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound:
-
On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the different concentrations of this compound to the respective wells and incubate for 2 hours at 37°C.
-
-
Radiolabeling:
-
Prepare a working solution of [¹⁴C]acetate in serum-free DMEM (e.g., 1 µCi/mL).
-
Add the [¹⁴C]acetate solution to each well and incubate for an additional 4 hours at 37°C.
-
-
Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of hexane/isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature with gentle shaking to extract the lipids.
-
Collect the solvent (lipid extract) into a clean glass tube.
-
Repeat the extraction with another 1 mL of hexane/isopropanol and pool the extracts.
-
Dry the lipid extracts under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform (e.g., 50 µL).
-
Spot the resuspended lipid extract onto a silica gel TLC plate. Also, spot standards for fatty acids and cholesterol.
-
Develop the TLC plate in a chamber with the appropriate solvent system until the solvent front is near the top.
-
Air-dry the plate and visualize the lipid spots using an iodine vapor chamber.
-
-
Quantification:
-
Scrape the silica gel corresponding to the fatty acid and cholesterol spots into separate scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) for each lipid class to the protein content of the corresponding well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Protocol 2: Quantification of Total Cellular Triglyceride and Phospholipid Content
This protocol outlines a method for quantifying the total amount of triglycerides and phospholipids in cells treated with this compound.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
PBS
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Phosphate assay kit for phospholipid quantification
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to culture and treat HepG2 cells with this compound.
-
-
Cell Lysis and Lipid Extraction:
-
After the desired treatment period (e.g., 24-48 hours), wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a Bligh-Dyer lipid extraction:
-
To the cell suspension, add chloroform and methanol to achieve a final ratio of chloroform:methanol:aqueous sample of 2:2:1.8.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Dry the lipid extract under nitrogen gas.
-
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in the appropriate buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the assay, which typically involves enzymatic reactions leading to a colorimetric or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the triglyceride concentration based on a standard curve.
-
-
Phospholipid Quantification:
-
For phospholipid quantification, digest a portion of the lipid extract to release inorganic phosphate.
-
Use a phosphate assay kit to measure the amount of inorganic phosphate, which is proportional to the amount of phospholipid.
-
Follow the manufacturer's protocol for the digestion and colorimetric reaction.
-
Measure the absorbance and calculate the phospholipid concentration from a phosphate standard curve.
-
-
Data Analysis:
-
Normalize the triglyceride and phospholipid content to the total protein content of the initial cell lysate.
-
Compare the lipid content in this compound-treated cells to the vehicle-treated control to determine the percentage of reduction.
-
Conclusion
This compound is a powerful tool for investigating the role of de novo lipogenesis in various biological processes. The protocols outlined above provide robust methods for quantifying the inhibitory effects of this compound on the synthesis of key lipid classes. By carefully following these procedures, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this inhibitor and its potential therapeutic applications.
References
Application Notes and Protocols for Cell Viability Assays with BMS-303141
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-303141, a potent ATP-citrate lyase (ACL) inhibitor, in cell viability assays. The protocols and data herein are intended to facilitate the design and execution of experiments for screening, mechanism of action studies, and the overall evaluation of this compound's effects on various cell lines.
Introduction to this compound
This compound is a cell-permeable small molecule that specifically inhibits ATP-citrate lyase (ACL), a crucial enzyme that links cellular energy metabolism from carbohydrates to the synthesis of fatty acids.[1][2] ACL catalyzes the conversion of citrate into acetyl-CoA in the cytoplasm, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[1][2] In many cancer cells, which exhibit a high rate of glycolysis, the ACL-mediated pathway is upregulated to support rapid proliferation and membrane biogenesis. By inhibiting ACL, this compound disrupts these processes, leading to cell growth arrest and, in many cases, apoptosis.[3] This makes it a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action
This compound acts as a potent inhibitor of ATP-citrate lyase, with an IC₅₀ value of approximately 0.13 μM for the recombinant human enzyme. This inhibition blocks the production of cytosolic acetyl-CoA, which has several downstream consequences, including the suppression of de novo lipid synthesis. Studies have shown that this compound can induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells through the p-eIF2α/ATF4/CHOP axis.[3]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and typical experimental conditions for this compound in various cell-based assays.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (ACL Inhibition) | Recombinant Human ACL | 0.13 µM | |
| IC₅₀ (Lipid Synthesis) | HepG2 | 8 µM | |
| Effective Concentration (Cell Viability) | ESCC | 10-80 µM | [2] |
| Effective Concentration (Cell Viability) | HepG2, Huh7 | 10-20 µM | [3] |
Table 2: Typical Concentration Ranges for Cell Viability Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| Esophageal Squamous Carcinoma Cells (ESCC) | CCK-8 | 0 - 80 µM | 24, 48, 72, 96 hours | [2] |
| Hepatocellular Carcinoma (HepG2, Huh7) | MTT | 10, 20 µM | Not specified | [3] |
Signaling Pathway
The inhibition of ATP-citrate lyase by this compound has significant effects on cellular metabolism and signaling pathways that are crucial for cancer cell proliferation and survival.
Experimental Workflow
A general workflow for assessing the effect of this compound on cell viability is depicted below. This can be adapted for various cell lines and specific assay protocols.
Detailed Experimental Protocols
The following are detailed protocols for common cell viability assays that can be used with this compound. It is recommended to optimize seeding density and incubation times for each specific cell line.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CCK-8 Assay
The CCK-8 assay is a convenient and sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate.[4] Incubate for 24 hours.[4]
-
Compound Treatment: Add 10 µL of different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4]
-
Incubation with CCK-8: Incubate the plate for 1-4 hours in the incubator.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at the desired density in 100 µL of medium.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Protocol 4: Resazurin (alamarBlue) Assay
This is a fluorometric/colorimetric assay that measures the metabolic activity of living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
Resazurin solution
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate.
-
Compound Treatment: Treat cells with various concentrations of this compound.
-
Incubation: Incubate for the desired duration.
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the culture volume).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm).
Protocol 5: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis and Interpretation
For cell viability assays, data should be normalized to the vehicle-treated control wells. The results can be plotted as the percentage of cell viability versus the log of the this compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability. For apoptosis assays, the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) should be quantified.
Troubleshooting
-
High background in assays: Ensure complete removal of phenol red-containing medium if it interferes with the assay. Use appropriate blank controls (medium only, or medium with reagent).
-
Low signal: Optimize cell seeding density and incubation times. Ensure reagents are properly stored and not expired.
-
High variability between replicates: Ensure accurate and consistent pipetting. Check for edge effects in 96-well plates by not using the outer wells or by filling them with PBS.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate its effects on cell viability and elucidate its mechanism of action in various cellular contexts.
References
Application Notes and Protocols: BMS-303141 in Combination with Sorafenib for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of BMS-303141 in combination with sorafenib, with a primary focus on hepatocellular carcinoma (HCC). The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Hepatocellular carcinoma remains a significant challenge in oncology. Sorafenib, a multi-kinase inhibitor, is a standard of care for advanced HCC, but its efficacy is often limited by resistance. A promising strategy to enhance its therapeutic effect is combination therapy. This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL), a key enzyme in cellular lipid metabolism.[1][2] The combination of this compound and sorafenib has been shown to synergistically inhibit tumor growth in preclinical models of HCC, suggesting a promising therapeutic approach.[3] This document provides detailed protocols and data for the in vivo evaluation of this drug combination.
Mechanism of Action
This compound targets ATP-citrate lyase (ACL), an enzyme that plays a crucial role in the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[1] In the context of cancer, inhibiting ACL can disrupt lipid metabolism, which is often upregulated in tumor cells to support rapid proliferation and membrane synthesis. Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis in HCC cells.[3][4]
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby suppressing tumor angiogenesis.[5][6]
The combination of this compound and sorafenib offers a dual approach: targeting both the metabolic reprogramming of cancer cells and the critical signaling pathways that drive their growth and survival.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a key in vivo study evaluating the combination of this compound and sorafenib in a hepatocellular carcinoma xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 16 | Mean Tumor Weight (g) at Day 16 |
| Control (Normal Saline) | 850 ± 110 | 0.82 ± 0.12 |
| This compound (5 mg/kg/day) | 550 ± 95 | 0.53 ± 0.09 |
| Sorafenib (5 mg/kg/day) | 480 ± 80 | 0.45 ± 0.08 |
| This compound + Sorafenib | 210 ± 45 | 0.20 ± 0.05 |
Data is represented as mean ± standard deviation. The study demonstrated a statistically significant reduction in tumor volume and weight in the combination therapy group compared to the sorafenib alone group.[3]
Experimental Protocols
This section provides a detailed protocol for an in vivo study of this compound in combination with sorafenib using a HepG2 xenograft mouse model.
Materials
-
Cell Line: Human hepatocellular carcinoma cell line (HepG2)
-
Animals: 4-6 week old male BALB/c nude mice
-
Reagents:
-
This compound
-
Sorafenib
-
Normal Saline
-
Matrigel
-
Trypsin-EDTA
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-gauge)
-
Animal housing cages with sterile bedding, food, and water
-
Calipers for tumor measurement
-
Oral gavage needles
-
Procedure
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
Prior to injection, harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 5 x 10^6 HepG2 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Animal Monitoring and Tumor Measurement:
-
House the mice in a sterile environment with ad libitum access to food and water.
-
Monitor the health of the animals daily.
-
Once tumors become palpable, measure the tumor volume every two days using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Protocol:
-
When the average tumor volume reaches approximately 100 mm³, randomly divide the mice into four treatment groups (n=4 per group):
-
Group 1: Control (Normal Saline, oral gavage, daily)
-
Group 2: this compound (5 mg/kg/day, oral gavage, daily)
-
Group 3: Sorafenib (5 mg/kg/day, oral gavage, daily)
-
Group 4: this compound (5 mg/kg/day) + Sorafenib (5 mg/kg/day) (oral gavage, daily)
-
-
Prepare fresh drug solutions daily.
-
Continue treatment for 8 consecutive days.[1]
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight every two days throughout the experiment.
-
At the end of the study (e.g., day 16 from the start of treatment), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting.
-
Visualizations
Signaling Pathways
Caption: Targeted pathways of this compound and Sorafenib in HCC.
Experimental Workflow
Caption: Workflow for the in vivo combination study.
References
- 1. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 3. Overview of Cancer Metabolism and Signaling Transduction | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Progression and Survival Functions of Enzymes Secreted in Extracellular Vesicles Associated with Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamer-mediated hollow MnO2 for targeting the delivery of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BMS-303141 in a Sepsis Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-303141, a potent and selective inhibitor of ATP-citrate lyase (ACL), in a preclinical animal model of sepsis. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting similar experiments.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key feature of sepsis is a systemic inflammatory response that can lead to vascular damage, multiple organ failure, and death. Recent research has highlighted the role of metabolic reprogramming in the inflammatory process. ATP-citrate lyase (ACL) is a crucial enzyme that links glucose metabolism to the synthesis of fatty acids and cholesterol by producing cytosolic acetyl-CoA. This acetyl-CoA is not only a building block for lipids but also a substrate for protein acetylation, including histones, which plays a significant role in regulating gene expression. In the context of sepsis, ACL-mediated metabolic pathways are implicated in promoting endothelial cell activation and inflammation.
This compound is a small molecule inhibitor of ACL with an IC50 of 0.13 μM for the human recombinant enzyme[1]. By blocking ACL, this compound can modulate inflammatory responses and has shown therapeutic potential in preclinical models of inflammatory diseases, including sepsis[2][3][4].
Mechanism of Action in Sepsis
In sepsis, inflammatory stimuli like lipopolysaccharide (LPS) can lead to the activation of ACL in endothelial cells. This activation increases the production of acetyl-CoA, which in turn promotes the expression of pro-inflammatory genes through mechanisms such as histone acetylation. This compound inhibits ACL, thereby reducing the availability of cytosolic acetyl-CoA. This leads to a downstream dampening of the inflammatory cascade, including the reduced expression of adhesion molecules and inflammatory cytokines, ultimately mitigating endothelial dysfunction and organ injury[2][3].
References
- 1. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 2. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Metabolomics Analysis of BMS-303141 Treatment
References
- 1. glpbio.com [glpbio.com]
- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 4. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. ATP citrate lyase (ACLY): a promising target for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of ATP Citrate Lyase as a Positive Regulator of Glycolytic Function in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Enhancement of Fatty Acid Synthesis by Targeting Rat Liver ATP:Citrate Lyase into Plastids of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. uab.edu [uab.edu]
- 21. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 22. lcms.cz [lcms.cz]
- 23. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hands-on: Mass spectrometry: LC-MS analysis / Mass spectrometry: LC-MS analysis / Metabolomics [training.galaxyproject.org]
Application Notes and Protocols for qPCR Analysis of Gene Expression Following BMS-303141 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for quantifying gene expression changes in response to BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). By inhibiting ACL, this compound reduces the cellular pool of acetyl-CoA, a critical substrate for both lipid biosynthesis and histone acetylation, thereby influencing the expression of various genes. These application notes include a detailed protocol for quantitative polymerase chain reaction (qPCR), from cell culture and treatment to data analysis, enabling researchers to reliably assess the impact of this compound on their genes of interest.
Introduction
This compound is a small molecule inhibitor of ATP-citrate lyase (ACL), a key enzyme that catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm.[1][2] This cytosolic pool of acetyl-CoA is essential for de novo lipid synthesis and for the acetylation of proteins, including histones.[2][3] Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By reducing acetyl-CoA levels, this compound can alter histone acetylation and consequently modulate the expression of a wide range of genes.[3][4]
Research has demonstrated that this compound impacts the expression of genes involved in various cellular processes, including inflammation, lipid metabolism, and endoplasmic reticulum (ER) stress. For instance, it has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and IL-12B in macrophages.[4] Furthermore, it downregulates key lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR).[5] In some cancer cell lines, this compound has been observed to induce ER stress, leading to the upregulation of genes like activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP).[6][7]
Quantitative PCR (qPCR) is a sensitive and widely used technique to measure gene expression levels.[8][9][10] This document provides a detailed protocol for utilizing qPCR to investigate the effects of this compound on target gene expression.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on gene expression.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on the expression of various genes as reported in the literature.
Table 1: Downregulated Genes Following this compound Treatment
| Gene | Cell Type/Model | Effect | Reference |
| IL-6 | Lipopolysaccharide (LPS)-stimulated macrophages | Reduced mRNA expression | [4] |
| IL-12B | LPS-stimulated macrophages | Reduced mRNA expression | [4] |
| ACC | db/db mouse kidney | Downregulated renal lipogenic enzyme | [5] |
| FAS | db/db mouse kidney | Downregulated renal lipogenic enzyme | [5] |
| HMGCR | db/db mouse kidney | Downregulated renal lipogenic enzyme | [5] |
| ALOX15 | IL-4-treated macrophages | Attenuated mRNA expression | [11] |
Table 2: Upregulated Genes Following this compound Treatment
| Gene | Cell Type/Model | Effect | Reference |
| ATF4 | Hepatocellular carcinoma cells (HepG2) | Elevated protein expression | [6][7] |
| CHOP | Hepatocellular carcinoma cells (HepG2) | Elevated protein expression | [6][7] |
| p-eIF2α | Hepatocellular carcinoma cells (HepG2) | Elevated protein expression | [6][7] |
| sXBP-1 | Hepatocellular carcinoma cells (HepG2) | Upregulated protein expression | [6][7] |
| p-IRE1α | Hepatocellular carcinoma cells (HepG2) | Upregulated protein expression | [6][7] |
| p-PERK | Hepatocellular carcinoma cells (HepG2) | Upregulated protein expression | [6][7] |
Experimental Protocol: qPCR for Gene Expression Analysis
This protocol outlines a two-step RT-qPCR procedure to quantify changes in gene expression following treatment with this compound.[8]
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0, 10, 20, 40, 80 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment conditions for your specific cell type and genes of interest.[1]
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) in parallel.
-
Incubation: Incubate the cells for the predetermined amount of time under standard cell culture conditions (e.g., 37°C, 5% CO₂).
II. RNA Isolation
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA purification kit).
-
RNA Purification: Isolate total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA purification kit. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting the purified RNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. The A260/A230 ratio should be greater than 1.8. Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the isolated RNA, a reverse transcriptase enzyme, dNTPs, and primers (a mix of oligo(dT) and random primers is often recommended for comprehensive cDNA synthesis).[8] A typical reaction setup is as follows:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Primer Mix (Oligo(dT) + Random Primers) | 1 µL |
| dNTP Mix (10 mM each) | 1 µL |
| Reverse Transcriptase Buffer (10x) | 2 µL |
| Reverse Transcriptase | 1 µL |
| Nuclease-free water | to 20 µL |
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes).
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 or 1:20 dilution) for use in the qPCR reaction.
IV. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should be specific to the target sequence and produce a single amplicon.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture using a SYBR Green-based master mix. A typical reaction setup per well of a 96-well plate is as follows:
| Component | Volume |
| SYBR Green Master Mix (2x) | 10 µL |
| Forward Primer (10 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.5 µL |
| Diluted cDNA | 2 µL |
| Nuclease-free water | 7 µL |
-
qPCR Cycling Conditions: Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | 1 |
-
Data Collection: Set the instrument to collect fluorescence data at the end of each annealing/extension step.
V. Data Analysis
-
Quantification Cycle (Cq) Values: Determine the Cq (also known as Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a set threshold.[9]
-
Relative Quantification: Use the ΔΔCq method to calculate the relative fold change in gene expression.
-
ΔCq: For each sample, normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes: ΔCq = Cq(target gene) - Cq(mean of reference genes)
-
ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the vehicle control samples: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) on the replicate ΔCq values to determine the significance of the observed changes in gene expression.
Experimental Workflow Diagram
References
- 1. glpbio.com [glpbio.com]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BMS-303141
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-303141 is a potent and specific small-molecule inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the de novo synthesis of fatty acids. By blocking ACLY, this compound disrupts lipid metabolism, which is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. Inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. It also outlines the underlying signaling pathway and presents illustrative data for experimental reference.
Mechanism of Action: this compound-Induced Apoptosis
This compound inhibits ATP-citrate lyase, leading to a depletion of cytosolic acetyl-CoA, a critical precursor for fatty acid and cholesterol biosynthesis. This metabolic stress can trigger the endoplasmic reticulum (ER) stress response. A key event in this response is the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP then mediates the downstream signaling events that culminate in apoptosis.[1]
Data Presentation
The following table presents illustrative quantitative data on the effects of this compound on apoptosis in a hypothetical cancer cell line, as determined by Annexin V/PI flow cytometry after a 48-hour incubation. This data demonstrates a typical dose-dependent increase in apoptotic and necrotic cell populations.
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| 10 | 75.3 ± 3.5 | 12.8 ± 1.5 | 11.9 ± 2.0 |
| 20 | 58.1 ± 4.2 | 20.4 ± 2.2 | 21.5 ± 2.5 |
| 40 | 35.6 ± 3.8 | 28.9 ± 3.1 | 35.5 ± 4.1 |
| 80 | 15.2 ± 2.9 | 35.7 ± 3.6 | 49.1 ± 5.2 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This protocol details the steps for inducing apoptosis with this compound and subsequent staining for flow cytometry analysis.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2 hepatocellular carcinoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
10X Binding Buffer (typically 0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Induction of Apoptosis: Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the trypsinized cells with the collected medium.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at approximately 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS. Repeat the centrifugation.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL of cell suspension.[2] Gently vortex the tubes.
-
Note: The volumes and concentrations of staining reagents may vary depending on the kit manufacturer. Always follow the supplier's recommendations.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[2][3]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[2][3] The samples should be analyzed by flow cytometry as soon as possible (ideally within 1 hour). Keep samples on ice and protected from light until analysis.
Flow Cytometry Analysis:
-
Setup and Compensation: Use unstained, Annexin V-only stained, and PI-only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation to correct for spectral overlap between the fluorochromes.
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From this population, create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
-
Quadrant Analysis: Set up quadrants to differentiate the cell populations[3]:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Primarily necrotic cells (Annexin V- / PI+)
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample for statistically significant analysis.
Conclusion
The use of this compound as a tool to induce apoptosis provides a valuable model for studying the interplay between cellular metabolism and programmed cell death. The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the apoptotic effects of this ACLY inhibitor. By following the detailed protocols and understanding the underlying signaling pathways presented in these notes, researchers can effectively evaluate the pro-apoptotic potential of this compound and similar compounds in drug development and basic research settings.
References
- 1. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-303141 in Seahorse XF Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links cellular glucose and lipid metabolism.[1][2] ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] By inhibiting ACLY, this compound effectively blocks de novo lipogenesis and has been shown to impact cell proliferation, inflammation, and overall cellular energetics.[5][6][7]
This document provides detailed application notes and protocols for utilizing this compound in conjunction with Agilent's Seahorse XF technology to investigate its effects on cellular metabolism. The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8][9] These protocols are designed to enable researchers to quantify the metabolic consequences of ACLY inhibition in live cells.
Mechanism of Action of this compound
This compound is a highly specific inhibitor of ATP-citrate lyase with an IC50 of 0.13 μM.[2] ACLY is a key enzyme in the cytosol that converts citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate. This cytosolic pool of acetyl-CoA is essential for the biosynthesis of fatty acids and cholesterol. Inhibition of ACLY by this compound is expected to lead to a reduction in fatty acid synthesis and may induce a metabolic shift towards other energy-producing pathways.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 5. Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS 303141 | ATP Citrate Lyase Inhibitors: R&D Systems [rndsystems.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
Application Notes: Ki-67 Immunohistochemistry in Studies with BMS-303141
Introduction
BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL or ACLY), a crucial enzyme in cellular metabolism.[1] ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental step for the de novo biosynthesis of fatty acids and cholesterol.[1][2] Acetyl-CoA also serves as the acetyl donor for histone acetylation, linking cellular metabolism to epigenetic gene regulation.[3][4] In various cancers, ACLY is upregulated to support the high metabolic demands of rapidly dividing cells, making it an attractive therapeutic target.[5][6][7]
The Ki-67 protein is a well-established nuclear marker for cellular proliferation.[8][9] It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[9] Consequently, immunohistochemical (IHC) detection of Ki-67 is widely used to assess the growth fraction of a cell population, particularly in oncology, to grade tumors and predict treatment responses.[9][10]
These application notes provide a summary of the effects of this compound on the proliferation marker Ki-67, detailed protocols for Ki-67 immunohistochemistry, and visualizations of the associated signaling pathways and experimental workflows.
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects primarily by inhibiting ACLY. This action disrupts downstream metabolic and signaling pathways essential for cell growth.
Caption: Mechanism of this compound action via ACLY inhibition.
In specific cancer types, such as hepatocellular carcinoma (HCC), this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[5][6] This involves the activation of the p-eIF2α/ATF4/CHOP signaling axis.[5]
Caption: this compound induced ER stress and apoptosis pathway in HCC.
Quantitative Data Summary
Treatment with this compound, often in combination with other agents, has been shown to reduce Ki-67 expression, indicating an inhibition of cell proliferation. The following table summarizes these findings.
| Cancer Type | Model System | Treatment | Effect on Ki-67 Expression | Reference |
| Hepatocellular Carcinoma (HCC) | HepG2 cell xenograft in nude mice | This compound (5mg/kg/day) + Sorafenib | Remarkable inhibition of Ki-67 expression in tumor tissues. | [1][5] |
| Castration-Resistant Prostate Cancer (CRPC) | C4-2 cell line | This compound (10 µM) + Enzalutamide (AR antagonist) | Significant reduction in the number of Ki-67 positive cells. | [7] |
Experimental Protocols
Ki-67 Immunohistochemistry (IHC) Workflow
The general workflow for Ki-67 IHC on formalin-fixed, paraffin-embedded (FFPE) tissues involves several key stages from sample preparation to analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. nextgen-protocols.org [nextgen-protocols.org]
- 9. genomeme.ca [genomeme.ca]
- 10. Ki67 expression in the primary tumor predicts for clinical benefit and time to progression on first-line endocrine therapy in estrogen receptor-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-303141 in Endoplasmic Reticulum Stress Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), for inducing endoplasmic reticulum (ER) stress in a research setting. The provided protocols and data are intended to guide researchers in designing and executing experiments to study the mechanisms and consequences of ER stress in various cellular models.
Introduction
This compound is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway that converts citrate to acetyl-CoA in the cytoplasm.[1][2][3][4] Inhibition of ACLY by this compound disrupts lipid biosynthesis and has been shown to be a potent inducer of the endoplasmic reticulum (ER) stress response.[1][2][5] This property makes this compound a valuable tool for investigating the intricate signaling pathways of the unfolded protein response (UPR) and their role in various physiological and pathological processes, including cancer.[1][4]
The induction of ER stress by this compound is characterized by the activation of the three canonical UPR branches, initiated by the sensors PERK, IRE1α, and ATF6.[1] This leads to downstream signaling events, including the phosphorylation of eIF2α, activation of ATF4, splicing of XBP1, and ultimately, the upregulation of pro-apoptotic factors like CHOP, particularly in cancer cells.[1][2]
Mechanism of Action: From ACLY Inhibition to ER Stress
This compound's primary mechanism of action is the inhibition of ACLY.[2][3] While the precise molecular cascade linking ACLY inhibition to ER stress is an area of ongoing investigation, it is hypothesized that the disruption of de novo lipogenesis leads to an imbalance in cellular lipid homeostasis. This can result in the accumulation of saturated fatty acids or alterations in the lipid composition of the ER membrane, which in turn triggers the unfolded protein response.[6][7] The ER is a central organelle for both protein and lipid synthesis, and perturbations in one process can significantly impact the other.[8]
The activation of the UPR by this compound has been demonstrated through the observed upregulation of key ER stress markers. In hepatocellular carcinoma (HCC) cells, for instance, treatment with this compound leads to a dose-dependent increase in the phosphorylation of PERK and eIF2α, and subsequent increases in the levels of ATF4 and CHOP.[1] Furthermore, the IRE1α pathway is activated, as evidenced by increased phosphorylation of IRE1α and splicing of XBP1 mRNA.[1]
dot
Figure 1: Simplified signaling pathway of this compound-induced ER stress and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound to induce ER stress. These values can serve as a starting point for experimental design.
Table 1: In Vitro Efficacy and ER Stress Induction
| Parameter | Cell Line | Value | Reference |
| ACLY Inhibition (IC50) | Recombinant human ACLY | 0.13 µM | [2][3] |
| Lipid Synthesis Inhibition (IC50) | HepG2 | 8 µM | [3][9] |
| Cell Proliferation Inhibition | HepG2, Huh-7 | 10-20 µM | [1] |
| ER Stress Marker Induction (p-eIF2α, ATF4) | HepG2 | 10-20 µM (after 3h) | [1] |
| ER Stress Marker Induction (CHOP) | HepG2 | 10-20 µM (after 8h) | [1] |
| ER Stress Marker Induction (p-PERK, p-IRE1α, sXBP1) | HepG2 | 20 µM | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Dosage | Duration | Effect | Reference |
| HepG2 Xenograft Mice | 5 mg/kg/day (oral) | 8 days | Inhibition of tumor growth | [5] |
| db/db Mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids and renal lipogenic enzymes | [5][10] |
| High-Fat Diet Mice | 10-100 mg/kg/day (oral) | 34 days | Lowered plasma cholesterol, triglycerides, and glucose | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced ER stress.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., HepG2, Huh-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0-80 µM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
dot
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol details the detection of key ER stress and UPR proteins by Western blotting.
Materials:
-
This compound
-
Cultured cells
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-p-IRE1α, anti-IRE1α, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10-20 µM) for specific time points (e.g., 3, 8, 12, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
dot
Figure 3: General workflow for Western blot analysis.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and ethanol.[3] Prepare a concentrated stock solution and dilute it in culture medium for experiments. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Dose-Response and Time-Course: The optimal concentration and treatment time for inducing ER stress may vary between cell lines. It is recommended to perform dose-response and time-course experiments to determine the ideal conditions for your specific model system.
-
Positive Controls: For ER stress experiments, consider using well-established inducers like tunicamycin or thapsigargin as positive controls.
-
Cytotoxicity: At higher concentrations and longer incubation times, this compound can induce apoptosis.[1] It is important to distinguish between ER stress as a primary response and as a consequence of general cytotoxicity. Correlate ER stress marker expression with cell viability data.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the complex mechanisms of ER stress and its implications in health and disease.
References
- 1. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. glpbio.com [glpbio.com]
- 6. Chronology of UPR activation in skeletal muscle adaptations to chronic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid homeostasis is essential for a maximal ER stress response | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Off-Target Effects of BMS-303141
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), a key enzyme in de novo lipogenesis.[1] It competitively inhibits human ACLY with an IC50 of 0.13 μM. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively inhibits the synthesis of fatty acids and cholesterol.[2] This compound has been utilized as a chemical probe to investigate the role of ACLY in various biological processes, including cancer metabolism, inflammation, and metabolic disorders.[2][3][4][5] While its on-target effects on ACLY are well-documented, a comprehensive understanding of its off-target profile is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential and potential liabilities. These application notes provide a roadmap for researchers to identify and characterize the off-target effects of this compound.
Data Presentation
A critical aspect of studying off-target effects is the systematic presentation of quantitative data. The following tables are templates for summarizing data from various off-target identification assays.
Table 1: On-Target and In Vitro Activity of this compound
| Target/Process | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| ATP-Citrate Lyase (ACLY) | Recombinant Enzyme Assay | Human | 0.13 µM | |
| Lipid Synthesis | Metabolic Labeling | HepG2 cells | 8 µM | [1] |
| Cytotoxicity | Alamar Blue Assay | HepG2 cells | > 50 µM | [1] |
Table 2: Hypothetical Kinome Scan Data for this compound
This table illustrates how data from a kinome-wide screen could be presented. Values are hypothetical and for illustrative purposes only.
| Off-Target Kinase | Assay Type | Percent Inhibition @ 10 µM | IC50 (µM) |
| Kinase A | In Vitro Kinase Assay | 85% | 1.2 |
| Kinase B | In Vitro Kinase Assay | 62% | 7.8 |
| Kinase C | In Vitro Kinase Assay | 45% | > 10 |
| ... | ... | ... | ... |
Table 3: Hypothetical Proteome-Wide Off-Target Profile from Chemical Proteomics
This table illustrates the presentation of potential off-target proteins identified through chemical proteomics. Data is hypothetical.
| Potential Off-Target Protein | Identification Method | Fold Enrichment over Control | Cellular Localization | Putative Function |
| Protein X | Affinity Chromatography-MS | 15.2 | Cytosol | Signal Transduction |
| Protein Y | Stability Proteomics (TPP/CETSA) | 8.9 | Nucleus | Transcription Factor |
| Protein Z | Activity-Based Protein Profiling | 5.4 | Mitochondria | Metabolic Enzyme |
| ... | ... | ... | ... | ... |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to identify and validate the off-target effects of this compound.
Protocol 1: In Vitro Kinase Inhibitor Profiling (Kinome Scan)
This protocol is designed to screen this compound against a large panel of purified kinases to identify potential off-target kinase interactions.
Objective: To determine the selectivity of this compound across the human kinome.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of purified recombinant human kinases (commercial services like KINOMEscan™ are available)[6][7]
-
Appropriate kinase substrates (peptides or proteins)
-
ATP (radiolabeled or for use with ADP-Glo™ like assays)
-
Kinase reaction buffer
-
96- or 384-well microplates
-
Microplate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer. A common starting concentration for a primary screen is 10 µM.
-
Kinase Reaction Setup:
-
Add the kinase, its specific substrate, and the kinase reaction buffer to the wells of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding to the kinase.
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction according to the specific assay format (e.g., adding a stop solution).
-
Detect kinase activity. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter. For luminescence-based assays like ADP-Glo™, reagents are added to quantify ADP production.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each kinase at the tested concentration of this compound relative to the vehicle control.
-
For kinases showing significant inhibition (e.g., >50% at 10 µM), perform follow-up dose-response experiments to determine the IC50 value.
-
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol uses an affinity-based approach to pull down proteins that interact with this compound from a complex cellular lysate.[9]
Objective: To identify direct binding partners of this compound in a proteome-wide manner.
Materials:
-
This compound-derived affinity probe (this compound chemically linked to a solid support like agarose beads)
-
Control beads (unmodified or linked with a structurally similar, inactive molecule)
-
Cell line of interest (e.g., HepG2, Huh-7)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Wash buffers of varying stringency
-
Elution buffer
-
Mass spectrometer for protein identification
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a total protein extract.
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound affinity probe and control beads in parallel.
-
Allow binding to occur (e.g., 2-4 hours at 4°C with gentle rotation).
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffers of increasing stringency to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free this compound, or a denaturing agent like SDS).
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel digestion (e.g., with trypsin).
-
Alternatively, perform in-solution digestion of the eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound pull-down compared to the control beads.
-
Bioinformatically analyze the identified proteins to categorize their functions and pathways.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to potential off-target proteins within intact cells.[10][11][12]
Objective: To confirm the engagement of this compound with a putative off-target protein in a cellular context.
Materials:
-
Cell line expressing the putative off-target protein
-
This compound stock solution
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the putative off-target protein for Western blotting
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble putative off-target protein at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
-
Protocol 4: Investigating Endoplasmic Reticulum (ER) Stress Induction
Some studies suggest that ACLY inhibition can lead to ER stress.[2][13] This protocol aims to determine if this compound induces ER stress and to investigate if this is an on-target or off-target effect.
Objective: To assess the activation of the unfolded protein response (UPR) upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Positive control for ER stress (e.g., Tunicamycin or Thapsigargin)
-
Antibodies for key ER stress markers (e.g., p-eIF2α, ATF4, CHOP, spliced XBP1, GRP78/BiP) for Western blotting
-
siRNA against ACLY
Procedure:
-
Cell Treatment: Treat cells with a dose-range of this compound, a positive control, and a vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Western Blot Analysis:
-
Prepare cell lysates and perform Western blotting to detect the levels and/or phosphorylation status of the ER stress markers. An increase in these markers is indicative of ER stress.
-
-
On-Target vs. Off-Target Deconvolution:
-
To determine if the observed ER stress is due to ACLY inhibition, perform a rescue or phenocopy experiment.
-
Phenocopy: Knock down ACLY using siRNA. If ACLY knockdown replicates the ER stress phenotype observed with this compound treatment, it suggests the effect is on-target.
-
Rescue: Overexpress a resistant mutant of ACLY (if available) or supplement the cells with a downstream metabolite of the ACLY reaction (e.g., acetyl-CoA or acetate). If the ER stress is rescued, it points towards an on-target mechanism.
-
-
Data Analysis: Compare the levels of ER stress markers across the different treatment conditions.
Mandatory Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: Signaling pathways potentially affected by this compound.
Disclaimer: The information provided in these application notes is for research purposes only. The off-target data presented is hypothetical and for illustrative purposes. Researchers should perform their own experiments to validate any potential off-target effects of this compound in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. pnas.org [pnas.org]
- 4. oncotarget.com [oncotarget.com]
- 5. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vghtc.gov.tw [vghtc.gov.tw]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing BMS-303141 concentration for in vitro studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of BMS-303141 in in vitro studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to optimize your experiments.
A Note on the Primary Target of this compound
While the query mentioned Fatty Acid Binding Protein 4 (FABP4), it is critical to note that the scientific literature overwhelmingly identifies This compound as a potent and specific inhibitor of ATP-Citrate Lyase (ACL) .[1][2][3][4] ACL is a key enzyme that links carbohydrate and lipid metabolism.[5][6] This guide will therefore focus on the established mechanism of this compound as an ACL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable inhibitor of ATP-Citrate Lyase (ACL).[1][2][3] ACL is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step for the biosynthesis of fatty acids and cholesterol.[5][6][7] The acetyl-CoA produced by ACL is a fundamental building block for these lipids and also serves as the acetyl-group donor for histone acetylation, linking cellular metabolism to epigenetic regulation.[8] By inhibiting ACL, this compound effectively reduces the pool of cytosolic acetyl-CoA, thereby blocking lipid synthesis and affecting gene expression through reduced histone acetylation.[8][9][10]
Figure 1. Mechanism of action of this compound as an ACL inhibitor.
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound depends on the cell type and the specific assay. A dose-response experiment is always recommended. Based on published data, concentrations can range from low micromolar to high micromolar.
-
Enzymatic Inhibition: The IC50 for purified human recombinant ACL is approximately 0.13 µM.[1][2][4]
-
Cell-Based Assays: In cellular assays, higher concentrations are typically required. For example, in HepG2 cells, the IC50 for inhibiting lipid synthesis is around 8 µM.[3][4] In other cell lines like esophageal squamous cell carcinoma (ESCC) cells, concentrations between 10 µM and 80 µM have been used to inhibit cell survival.[1]
Table 1: Reported IC50 and Effective Concentrations of this compound
| Cell Type/Target | Assay | IC50 / Effective Concentration | Reference |
|---|---|---|---|
| Human Recombinant ACL | Enzymatic Assay | 0.13 µM | [2][4] |
| HepG2 (Human Liver Cancer) | Lipid Synthesis Inhibition | 8 µM | [3][4] |
| HepG2, Huh-7 (Human Liver Cancer) | Cell Proliferation | 10-20 µmol/L showed significant suppression | [11] |
| ESCC (Human Esophageal Cancer) | Cell Viability | 10-80 µM | [1] |
| HUVEC (Human Endothelial Cells) | Reversal of LPS-induced changes | 10 µM | [1] |
| BMMs (Mouse Macrophages) | Osteoclast Formation | Not specified, but effective |[8] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are crucial for maintaining the compound's activity.
-
Solubility: this compound is soluble in DMSO and ethanol. It is sparingly soluble in aqueous solutions.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock in DMSO is common.[4] Always use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[3]
-
Storage: Store the powder at -20°C for up to 3 years.[2] Store the DMSO stock solution in small aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[2]
Table 2: this compound Solubility Profile
| Solvent | Maximum Concentration | Reference |
|---|---|---|
| DMSO | 10 mM - 25 mg/mL | [2][4] |
| Ethanol | 50 mM |[4] |
Troubleshooting Guides
Issue 1: My cells are not responding to this compound treatment.
If you observe a lack of efficacy, several factors could be at play. Use the following decision tree to troubleshoot the issue.
Figure 2. Troubleshooting guide for lack of efficacy with this compound.
Issue 2: I am observing high levels of cytotoxicity.
This compound has been shown to have no cytotoxicity in some cell lines, like HepG2, at concentrations up to 50 µM.[3][4] However, in other cancer cell lines, it can induce apoptosis and reduce cell survival, which may be the intended effect.[1][11]
-
Distinguish from Intended Effect: If you are studying a cancer cell line, the observed cell death may be an on-target effect of inhibiting a crucial metabolic pathway.
-
Reduce Concentration: If the toxicity is confounding your experiment (e.g., in a non-cancer cell line), lower the concentration of this compound.
-
Check Vehicle Control: Ensure that the concentration of your solvent (e.g., DMSO) is not causing the toxicity. Keep the final DMSO concentration below 0.5% and include a vehicle-only control in your experiment.
-
Reduce Treatment Duration: Shorten the incubation time with the compound.
Experimental Protocols
Protocol: Optimizing this compound Concentration using a Cell Viability Assay
This protocol describes a general workflow for determining the optimal concentration of this compound for inhibiting cell viability in a cancer cell line (e.g., HepG2, ESCC).
Figure 3. Experimental workflow for optimizing this compound concentration.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete culture medium
-
96-well cell culture plates
-
This compound powder
-
Anhydrous DMSO
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: The next day, prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations (e.g., a range from 1 µM to 100 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for your desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 10 µL of CCK-8 solution).[1] Incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. ATP citrate synthase - Wikipedia [en.wikipedia.org]
- 6. rrml.ro [rrml.ro]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of ACLY Leads to Suppression of Osteoclast Differentiation and Function Via Regulation of Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 11. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with BMS-303141
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Observation: this compound is not inhibiting lipid synthesis in my HepG2 cells at the expected concentration.
Potential Cause & Solution:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[1][2][3] It is soluble up to 10 mM in DMSO and 50 mM in ethanol.[1] For cell culture, it's crucial to use fresh DMSO, as moisture absorption can reduce solubility.[2] When preparing stock solutions, warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid in dissolution.[3]
-
Compound Stability: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[3][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] If the stock solution is old or has been handled improperly, the compound may have degraded.
-
Experimental Conditions: The reported IC50 for the inhibition of total lipid synthesis in HepG2 cells is 8 µM.[1][2][4] Ensure your experimental setup, including cell density, incubation time (e.g., 6 hours), and the method for assessing lipid synthesis (e.g., [¹⁴C]-alanine incorporation), aligns with established protocols.[2]
-
Cell Line Variability: While the IC50 of 8 µM is reported for HepG2 cells, different cell lines may exhibit varying sensitivity to this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Observation: I am observing unexpected cytotoxicity in my cell line at concentrations reported to be non-toxic.
Potential Cause & Solution:
-
Concentration Range: this compound has been reported to show no cytotoxicity in HepG2 cells at concentrations up to 50 µM.[1][3][4] If you are observing toxicity at or below this concentration, consider the following.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your specific cell line (typically <0.1-0.5%). Always include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experiments.
-
Off-Target Effects: While this compound is a potent ACL inhibitor, like many small molecule inhibitors, it may have off-target effects at higher concentrations or in specific cellular contexts.[5][6] These off-target effects could potentially lead to cytotoxicity. Consider testing a range of lower concentrations to see if the desired inhibitory effect can be achieved without toxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The reported non-toxic concentration in one cell line may not be applicable to another. It is essential to determine the cytotoxicity profile of this compound in your specific cell line using a cell viability assay (e.g., MTT or Alamar Blue).[4][7]
Observation: In my in vivo study, I am not observing the expected reduction in plasma lipids or glucose.
Potential Cause & Solution:
-
Compound Bioavailability and Dosing: this compound is orally bioavailable.[1][8] However, its half-life is relatively short (2.1 hours).[4] The dosing regimen, including the dose, frequency, and route of administration, is critical. Studies in high-fat-fed mice have used oral doses of 10 and 100 mg/kg/day.[3][4] Another study in db/db mice used 50 mg/kg/day orally for 30 days.[9] Ensure your dosing strategy is appropriate for your animal model and experimental goals.
-
Animal Model: The metabolic state of the animal model is crucial. The effects of this compound have been demonstrated in diet-induced obesity models and diabetic models.[3][9][10] The specific genetic background and physiological condition of your animal model may influence the outcome.
-
Duration of Treatment: The observed effects of this compound on plasma glucose and lipids in some studies were gradual. For instance, in high-fat-fed mice, a modest reduction in plasma cholesterol and triglycerides was observed after 20 days of treatment, with fasting plasma glucose starting to decrease from day 7.[3] A sufficiently long treatment period is necessary to observe these metabolic changes.
-
Unexpected In vivo Response: In one study with db/db mice, while this compound improved renal lipid accumulation and inflammation, it did not attenuate hyperglycemia.[11] This suggests that the compound's effects can be context-dependent, and it may not reverse all metabolic dysfunctions in every model.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL).[2][4][9] ACL is a key enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[12][13] This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[9][13] By inhibiting ACL, this compound effectively blocks de novo lipogenesis.[1]
What are the recommended concentrations of this compound for in vitro and in vivo experiments?
-
In Vitro : The IC50 for inhibiting human recombinant ACL is 0.13 µM.[1][2][4][9] For inhibiting total lipid synthesis in HepG2 cells, the IC50 is 8 µM.[1][2][3][4] In esophageal squamous cell carcinoma (ESCC) cells, concentrations ranging from 10 to 80 µM have been used to inhibit cell survival.[9]
-
In Vivo : Oral administration of 5 mg/kg/day for 8 days inhibited the growth of liver cancer cells in mice.[9] In high-fat-fed mice, oral doses of 10 and 100 mg/kg/day have been used.[3][4] In a db/db mouse model, an oral dose of 50 mg/kg/day for 30 days was used.[9]
How should I prepare and store this compound?
-
Preparation: this compound is soluble in DMSO (up to 10 mM) and ethanol (up to 50 mM).[1] For in vivo studies, a formulation can be prepared by dissolving the compound in DMSO and then mixing with PEG300, Tween80, and ddH2O.[2] Another formulation involves dissolving in DMSO and mixing with corn oil.[2]
-
Storage: The powder form should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for 1 year.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | IC50 Value | Reference(s) |
| ACL Inhibition | Human Recombinant ACL | 0.13 µM | [1][2][4][9] |
| Lipid Synthesis Inhibition | HepG2 cells | 8 µM | [1][2][3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Observed Effects | Reference(s) |
| HepG2 Xenograft Mice | 5 mg/kg/day (oral) | 8 days | Inhibited tumor growth | [9] |
| High-fat fed mice | 10 and 100 mg/kg/day (oral) | 34 days | Reduced plasma cholesterol, triglycerides, and fasting glucose | [3][4] |
| db/db mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids and renal lipogenic enzymes; did not improve hyperglycemia | [9][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on hepatocellular carcinoma cells.[7]
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72, 96 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate at 37°C for 3 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
In Vivo Administration Protocol (Oral Gavage)
This protocol is based on studies in mouse models.[4][9]
-
Prepare the this compound formulation. For example, dissolve the required amount of this compound in DMSO, then mix with corn oil for the final desired concentration.[2]
-
Administer the formulation to the mice via oral gavage at the specified dose (e.g., 5, 10, 50, or 100 mg/kg/day).
-
The control group should receive the vehicle (e.g., DMSO and corn oil mixture) without this compound.
-
Continue the treatment for the duration of the study (e.g., 8, 30, or 34 days).
-
Monitor the animals regularly for any adverse effects.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 9. glpbio.com [glpbio.com]
- 10. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 13. Genetic Enhancement of Fatty Acid Synthesis by Targeting Rat Liver ATP:Citrate Lyase into Plastids of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-303141 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of ATP Citrate Lyase (ACLY).[1][2][3][4] ACLY is a crucial enzyme in the cytoplasm that catalyzes the conversion of citrate to acetyl-CoA, a key precursor for the de novo synthesis of fatty acids and cholesterol.[1] By inhibiting ACLY, this compound blocks the production of cytosolic acetyl-CoA, thereby disrupting lipid biosynthesis.[4] This can limit the proliferation of tumor cells that exhibit high rates of aerobic glycolysis and rely on de novo lipid synthesis for membrane production.
Q2: What are the known off-target effects of this compound in cancer cells?
A significant reported effect of this compound in some cancer cells, particularly hepatocellular carcinoma (HCC), is the induction of endoplasmic reticulum (ER) stress.[5][6][7] This leads to the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway, which can trigger apoptosis.[5][7] It is important to note that it is currently not definitively established whether ER stress is a direct off-target effect or a downstream consequence of ACLY inhibition and subsequent disruption of lipid metabolism.
Q3: Why do I observe cell death at concentrations that only partially inhibit lipid synthesis?
The pro-apoptotic effects of this compound, especially in certain cancer cell types like hepatocellular carcinoma, are strongly linked to the induction of endoplasmic reticulum (ER) stress.[5][7] The activation of the unfolded protein response (UPR) and the pro-apoptotic CHOP pathway can be a dominant mechanism of cell death, potentially occurring at concentrations that do not lead to a complete shutdown of lipid synthesis.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, studies have shown that this compound can synergize with other therapies. For example:
-
In hepatocellular carcinoma (HCC) models, this compound has been shown to enhance the anti-tumor effects of sorafenib.[1][5]
-
In castration-resistant prostate cancer (CRPC) cells, inhibition of ACLY with this compound sensitizes them to androgen receptor (AR) antagonists like enzalutamide.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell line variability, passage number, seeding density, assay type (e.g., MTT vs. real-time monitoring), and duration of treatment can all influence IC50 values.[9][10] | Standardize your experimental protocol. Ensure consistent cell passage number, seeding density, and treatment duration. Consider using a real-time cell analysis system for more dynamic monitoring of cytotoxicity.[10] |
| Unexpected cell morphology changes | This compound can induce ER stress, which may lead to morphological changes such as cell rounding, detachment, or vacuolization. | Monitor markers of ER stress (e.g., CHOP, p-eIF2α) by Western blot or immunofluorescence to confirm the induction of this pathway. |
| Minimal effect on cell viability in my cancer cell line | The sensitivity of cancer cells to ACLY inhibition can vary. Some cell lines may have alternative pathways for lipid acquisition or may not be as reliant on de novo lipogenesis. | Assess the expression level of ACLY in your cell line. Consider combination therapies, as this compound can sensitize cells to other drugs.[1][5][8] |
| Discrepancy between in vitro and in vivo results | Pharmacokinetic properties of this compound, such as its relatively short half-life, can impact its efficacy in vivo.[3] | Optimize the dosing regimen (dose and frequency) for your in vivo model. Monitor drug levels in plasma and tumor tissue if possible. |
| Concerned about potential off-target kinase inhibition | While a comprehensive kinase profile is not publicly available, the possibility of off-target kinase inhibition exists with many small molecule inhibitors. | If you observe unexpected changes in a particular signaling pathway, consider performing a Western blot analysis for key phosphorylated proteins in that pathway. If a specific off-target kinase is suspected, consider using a more selective inhibitor for that kinase as a control. |
Quantitative Data
Table 1: IC50 Values for this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| ATP Citrate Lyase (ACLY) | Recombinant Human Enzyme | 0.13 µM | [1][2][3][4] |
| Total Lipid Synthesis | HepG2 | 8 µM | [2][4] |
| Cell Viability | Esophageal Squamous Cell Carcinoma (ESCC) | Dose-dependent inhibition (0-80 µM) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for ER Stress Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: On-target pathway of this compound inhibiting ACLY.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-303141 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with the ATP-citrate lyase (ACLY) inhibitor, BMS-303141.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY).[1][2][3] ACLY is a key enzyme in cellular metabolism that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[4][5] This production of cytosolic acetyl-CoA is an essential precursor for the de novo biosynthesis of fatty acids and cholesterol.[1][5] By inhibiting ACLY, this compound effectively blocks lipid synthesis.[6]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental system. For recombinant human ACLY, the reported IC50 is approximately 0.13 µM.[1][2][3][6] In cell-based assays, such as the inhibition of lipid synthesis in HepG2 cells, the IC50 is higher, around 8 µM.[2][3][6] It is crucial to determine the IC50 empirically in your specific cell line and assay conditions.
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO (up to 25 mg/mL or approximately 58.92 mM) and ethanol (up to 21.21 mg/mL or approximately 50 mM).[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[7] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][7] A powdered form of the compound should be stored at -20°C.[2]
Q4: Is this compound cytotoxic?
A4: this compound has been reported to show no cytotoxicity in some cell lines, like HepG2, at concentrations up to 50 µM.[2][3][6] However, at higher concentrations or in different cell lines, it can inhibit cell proliferation and induce apoptosis. For example, in esophageal squamous cell carcinoma (ESCC) cells, treatment with 10-80 µM of this compound for 24-96 hours significantly inhibited cell survival.[1] It is essential to perform a cytotoxicity assay to distinguish between targeted inhibitory effects and general toxicity in your experimental model.[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dose-response curves.
-
Question: My results for the this compound dose-response curve vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Instability: The compound may degrade after repeated freeze-thaw cycles or upon dilution in culture media. Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.[7]
-
Cellular Variability: The physiological state of your cells can impact their response. Solution: Ensure consistency in cell passage number, confluency, and media composition across all experiments.[7]
-
Assay Variability: Minor deviations in the protocol can lead to significant differences. Solution: Standardize all incubation times, reagent concentrations, and measurement parameters.[7]
-
Issue 2: No observable effect even at high concentrations of this compound.
-
Question: I am not observing any inhibition of my target pathway or phenotype, even at concentrations well above the reported IC50. What should I do?
-
Answer: If this compound is not producing the expected effect, consider the following:
-
Compound Integrity: The compound may have degraded. Solution: Verify the identity and purity of your compound stock using analytical methods like mass spectrometry or HPLC.[7]
-
Solubility Issues: The compound may be precipitating out of solution at the final concentration in your media. Solution: Visually inspect your solutions for any precipitate. You may need to adjust the solvent or preparation method.[7]
-
Target Engagement: Confirm that the inhibitor is interacting with ACLY in your specific cellular context. Solution: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to ACLY at the concentrations used.[8]
-
Issue 3: High levels of cell death observed across all concentrations.
-
Question: I'm seeing widespread cell death, even at the lowest concentrations of this compound, which is masking any specific inhibitory effects. How can I address this?
-
Answer: Differentiating between targeted effects and general toxicity is crucial:
-
Determine Cytotoxicity Threshold: The observed effect might be due to off-target toxicity rather than specific ACLY inhibition. Solution: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50). This will help you establish a non-toxic concentration range for your experiments.[7]
-
Vehicle Control Toxicity: The solvent used to dissolve the compound could be the cause. Solution: Run a dose-response curve of your vehicle (e.g., DMSO) alone to ensure it is not causing the observed toxicity.[7]
-
Lower the Concentration Range: You may be using a concentration range that is too high for your specific cell line. Solution: Test a much lower range of inhibitor concentrations, starting at or slightly above the biochemical IC50 (0.13 µM) and titrating upwards.[8]
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Assay | System | IC50 Value | Reference |
| ATP-Citrate Lyase (ACLY) | Recombinant Human Enzyme | 0.13 µM | [1][2][3][6][9] |
| Inhibition of Total Lipid Synthesis | HepG2 Cells | 8 µM | [2][3][6] |
| Inhibition of ACLY Activity | Enzyme Inhibition Assay | 0.94 µM (average) | [5] |
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve using a Cell Viability Assay
This protocol provides a general framework for determining the dose-response of this compound on cell viability/proliferation. It should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HepG2, Huh-7) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 - 5,000 cells per well).
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in a complete culture medium to achieve the desired final concentrations. A common starting range is 0 µM (vehicle control) to 100 µM.
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle only" control (e.g., 0.5% DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the cell doubling time and the nature of the endpoint being measured.
-
-
Cell Viability Assessment (Example: CCK-8/MTT Assay):
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound as an inhibitor of the ACLY signaling pathway.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting flowchart for this compound dose-response experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 5. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
minimizing cytotoxicity of BMS-303141 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of BMS-303141 in cell culture experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability After Treatment
Possible Cause 1: High Concentration of this compound
-
Recommendation: The cytotoxic effects of this compound are dose-dependent.[1] While it has been reported to show no cytotoxicity up to 50 μM in HepG2 cells, other cell lines may be more sensitive.[2][3][4] For instance, in esophageal squamous cell carcinoma (ESCC) cells, cytotoxicity is observed at concentrations between 10-80 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-5 μM) and titrate up to the desired effective concentration for ATP-citrate lyase (ACLY) inhibition while monitoring cell viability.
-
Experimental Protocol: See "Protocol for Determining Optimal this compound Concentration" below.
Possible Cause 2: Prolonged Incubation Time
-
Recommendation: The cytotoxic effects of this compound can also be time-dependent.[1] If you observe significant cell death, consider reducing the incubation time. For some applications, a shorter treatment window may be sufficient to achieve the desired biological effect without inducing significant cytotoxicity. For example, inhibition of lipid synthesis in HepG2 cells was measured after a 6-hour incubation.
Possible Cause 3: Cell Line Sensitivity
-
Recommendation: Different cell lines exhibit varying sensitivities to this compound. While HepG2 and Huh-7 cells are commonly used, your cell line of interest may have a different metabolic profile or compensatory mechanisms that make it more susceptible to ACLY inhibition. It is advisable to consult the literature for data on your specific cell line or a similar one. If no data is available, a thorough dose-response and time-course experiment is essential.
Possible Cause 4: Off-Target Effects
-
Recommendation: While this compound is a potent ACLY inhibitor, off-target effects, especially at higher concentrations, cannot be entirely ruled out.[5][6] Some studies suggest that this compound can also weakly inhibit acetyl-CoA carboxylase (ACC) isoforms.[7] If you suspect off-target effects are contributing to cytotoxicity, consider using a structurally different ACLY inhibitor as a control to confirm that the observed phenotype is due to ACLY inhibition.
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Drug Stock and Dilution Inconsistency
-
Recommendation: this compound is typically dissolved in DMSO. Ensure that the DMSO concentration in your final culture medium is consistent across all experiments and does not exceed a level that is toxic to your cells (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation of the compound. Store the stock solution at -20°C or -80°C as recommended by the supplier.[2]
Possible Cause 2: Variation in Cell Health and Density
-
Recommendation: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Stressed or overly confluent cells may be more sensitive to drug treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is an inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the synthesis of cytosolic acetyl-CoA.[3][7] The inhibition of ACLY can lead to cell death, particularly in cancer cells that rely on de novo lipogenesis. The primary mechanism of cytotoxicity appears to be the induction of endoplasmic reticulum (ER) stress, which activates the p-eIF2α/ATF4/CHOP apoptotic pathway.[7][8][9] Inhibition of ACLY has also been linked to increased levels of reactive oxygen species (ROS) and DNA damage, which can contribute to apoptosis.[10]
Q2: At what concentration is this compound typically used?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being studied. For ACLY inhibition, the IC50 is approximately 0.13 μM.[2][3] To inhibit total lipid synthesis in HepG2 cells, an IC50 of 8 μM has been reported.[2][3] For studies on cell proliferation and apoptosis, concentrations ranging from 10 μM to 80 μM have been used.[1][11] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Can I use this compound in combination with other drugs?
A3: Yes, this compound has been used in combination with other therapeutic agents. For example, it has shown synergistic effects in reducing tumor volume and weight when combined with sorafenib in a mouse xenograft model of hepatocellular carcinoma.[8][9] When combining drugs, it is important to assess potential additive or synergistic cytotoxicity.
Q4: Are there any known ways to reduce the cytotoxicity of this compound without compromising its inhibitory effect?
A4: The primary method to minimize cytotoxicity is to use the lowest effective concentration for the shortest necessary duration. Currently, there is limited published data on specific agents that can counteract the cytotoxic effects of this compound while preserving its on-target activity. Given that the cytotoxicity can be linked to ER stress and ROS production, exploring the co-administration of antioxidants could be a research direction, but this would require empirical validation.
Quantitative Data Summary
Table 1: IC50 Values and Effective Concentrations of this compound
| Parameter | Cell Line | Value | Reference |
| ACLY Inhibition (IC50) | Human Recombinant | 0.13 μM | [2][3] |
| Inhibition of Total Lipid Synthesis (IC50) | HepG2 | 8 μM | [2][3] |
| Cytotoxicity (No effect up to) | HepG2 | 50 μM | [2][3][4] |
| Inhibition of Cell Survival (Effective Conc.) | ESCC Cells | 10-80 μM | [1] |
| Suppression of Cell Proliferation (Effective Conc.) | HepG2, Huh-7 | 10-20 μM | [9] |
| Impaired Cell Proliferation/Induced Death | Prostate Cancer Cells | Dose-dependent | [7][12] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using an MTT Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 μL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of this compound action and induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noncanonical TCA cycle fosters canonical TCA cycle and mitochondrial integrity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
Navigating BMS-303141 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving the ATP-citrate lyase (ACL) inhibitor, BMS-303141. Discrepancies in experimental outcomes can arise from various factors, and this guide aims to address common issues and provide clarity.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for this compound in my experiments compared to published data?
A1: Variations in IC50 values for this compound are not uncommon and can be attributed to several factors. The reported IC50 for inhibiting the human recombinant ACL enzyme is 0.13 µM.[1] However, when assessing the inhibition of lipid synthesis in whole-cell assays, such as in HepG2 cells, the IC50 can be significantly higher, around 8 µM.[1] This discrepancy arises because the compound needs to penetrate the cell membrane and accumulate at a sufficient concentration to inhibit the intracellular target.
Furthermore, different cell lines may exhibit varying sensitivities to this compound. For instance, studies on esophageal squamous cell carcinoma (ESCC) cells have used concentrations ranging from 10 to 80 µM to achieve significant inhibition of cell survival.[2] In contrast, experiments on castration-resistant prostate cancer (CRPC) cells have shown that a 10 µM concentration can effectively sensitize cells to other treatments.[3]
Troubleshooting Steps:
-
Confirm Cell Permeability: Ensure that the experimental conditions allow for adequate cell permeability of this compound.
-
Optimize Concentration Range: Perform a dose-response curve with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line and assay.
-
Standardize Assay Conditions: Maintain consistent cell density, incubation time, and serum concentration, as these can influence cellular metabolism and drug efficacy.
Q2: I treated my cells with this compound, an ACL inhibitor, but I'm seeing a decrease in ACL protein levels. Is this expected?
A2: Yes, this can be an expected, though seemingly counterintuitive, outcome. While this compound directly inhibits the enzymatic activity of ATP-citrate lyase (ACL), some studies have observed a downregulation of ACL protein expression following treatment.[4] This could be due to a negative feedback mechanism where the cell responds to the inhibition of a key metabolic pathway by reducing the expression of the involved enzyme.[4] Additionally, in certain contexts, this compound has been shown to attenuate inflammatory processes that might otherwise stimulate ACL expression.[4]
Q3: My results on cell fate are inconsistent. Sometimes I see apoptosis, and other times just a reduction in proliferation. Why?
A3: The cellular outcome of this compound treatment is highly context-dependent and influenced by the specific cell type and its underlying signaling pathways.
-
Induction of Apoptosis via ER Stress: In hepatocellular carcinoma (HCC) cells like HepG2, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[5][6] This involves the activation of the p-eIF2α/ATF4/CHOP signaling axis.[4][5]
-
Inhibition of Proliferation: In other cell lines, the primary effect might be a reduction in cell proliferation due to the depletion of cytosolic acetyl-CoA, which is crucial for lipid synthesis and histone acetylation required for cell growth.[7] For example, in castration-resistant prostate cancer cells, this compound moderately impaired proliferation on its own.[3]
-
Synergistic Effects: The effect of this compound can be modulated by co-treatment with other drugs. For instance, in CRPC cells, this compound sensitizes the cells to androgen receptor (AR) antagonists, leading to a more potent anti-proliferative effect.[3] Similarly, it has shown synergistic effects with sorafenib in HCC models.[2][5]
Troubleshooting Steps:
-
Assess Markers of Apoptosis and ER Stress: To determine the mechanism in your model, probe for markers of apoptosis (e.g., cleaved caspases, Annexin V staining) and ER stress (e.g., p-eIF2α, ATF4, CHOP).
-
Consider the Genetic Background of Your Cells: The activation status of pathways like PI3K/AKT, which is often altered in cancer, can influence the cellular response to ACL inhibition.[3]
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |
| ACL Inhibition | Human Recombinant | 0.13 µM | Enzymatic Inhibition | [1] |
| Lipid Synthesis Inhibition | HepG2 | 8 µM | Cellular Inhibition | [1] |
| Cell Viability | ESCC | 10-80 µM | Time and dose-dependent inhibition | [2] |
| Cell Proliferation | HepG2, Huh-7 | 10-20 µM | Suppression of proliferation and colony formation | [5] |
| Cell Proliferation | HL-60 | ~10-20 µM | Growth inhibition | [7] |
| Sensitization to AR Antagonism | C4-2 (CRPC) | 10 µM | Sensitizes cells to enzalutamide | [3] |
Table 2: In Vivo Experimental Data for this compound
| Animal Model | Dosage | Duration | Outcome | Reference |
| HepG2 Xenograft (BALB/c nude mice) | 5 mg/kg/day (p.o.) | 8 days | Inhibited tumor growth; synergistic effect with sorafenib | [2] |
| Spontaneous Type 2 Diabetic Mice (db/db) | 50 mg/kg/day (p.o.) | 30 days | Reduced serum lipids and renal lipogenic enzymes; alleviated ectopic lipid accumulation and inflammation in the kidneys | [2] |
Experimental Protocols
1. Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Seed esophageal squamous cell carcinoma (ESCC) cells into 96-well plates at a density of 3 x 10³ cells per well and culture for 24 hours.[2]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60, 70, 80 µM).[2]
-
Incubation: Incubate for different time points (e.g., 24, 48, 72, 96 hours).[2]
-
Detection: Add CCK-8 solution to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader.[2]
2. In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject HepG2 cells (5 x 10⁷ cells/mouse) into the forelimb abdomen of BALB/c nude mice.[2]
-
Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.[2]
-
Treatment Groups: Randomly divide the mice into groups (e.g., control, this compound, sorafenib, combination).
-
Administration: Administer this compound orally at a dose of 5 mg/kg/day for 8 consecutive days.[2]
-
Monitoring: Measure tumor volume every 2 days.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound in inhibiting cytosolic Acetyl-CoA production.
References
- 1. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. oncotarget.com [oncotarget.com]
- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 7. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-303141 in cell culture experiments, with a focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3][4] ACL is a key enzyme in cellular metabolism that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[5][6] This cytoplasmic pool of acetyl-CoA is essential for the de novo biosynthesis of fatty acids and cholesterol.[5][6] By inhibiting ACL, this compound effectively blocks these anabolic pathways.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To ensure stability, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[2][3][4]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. Published studies have used a wide range of concentrations, typically from 10 µM to 80 µM.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: What is the stability of this compound in cell culture media?
A4: Currently, there is no publicly available data specifically detailing the half-life of this compound in various cell culture media under standard incubation conditions (37°C, 5% CO2). The stability of a small molecule in aqueous media can be influenced by factors such as pH, temperature, and interactions with media components. Given its in vivo half-life is relatively short (around 2.1 hours), its stability in culture media may be limited.[2] Therefore, for long-term experiments, it may be necessary to replenish the media with fresh this compound periodically. We provide a detailed protocol below for you to determine the stability of this compound in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Determine the stability of this compound in your specific medium using the provided protocol. Consider replenishing the medium with fresh compound at regular intervals for long-term experiments. |
| Improper Storage: Repeated freeze-thaw cycles or improper storage temperature of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials and store at -80°C. | |
| Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to identify the optimal effective concentration. | |
| Cell Line Insensitivity: The targeted metabolic pathway may not be critical for the proliferation or phenotype of your specific cell line under your culture conditions. | Confirm the expression and activity of ATP-citrate lyase in your cell line. Consider using a positive control cell line known to be sensitive to ACL inhibition (e.g., HepG2). | |
| Cell death or signs of toxicity | High Compound Concentration: The concentration of this compound may be too high for your cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line and use a concentration below this threshold. |
| DMSO Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low, typically below 0.1%. Include a vehicle-only control in your experiments. | |
| Precipitation of the compound in the media | Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try preparing the working solution in pre-warmed media and vortexing gently. Consider lowering the final concentration. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials:
-
This compound powder
-
Sterile DMSO
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, empty multi-well plates or tubes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Spiked Media: In a sterile tube, dilute the this compound stock solution into your pre-warmed cell culture medium to a final concentration of 20 µM. Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the spiked media into sterile tubes or wells of a multi-well plate for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the samples in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection: At each designated time point, remove an aliquot of the spiked media and store it at -80°C until analysis. The 0-hour time point should be collected immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any debris.
-
Analyze the supernatant by HPLC-UV. The specific HPLC method (mobile phase composition, gradient, flow rate, and detection wavelength) will need to be optimized for this compound. A good starting point would be a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the compound in the media.
-
Visualizations
Caption: The metabolic pathway of ATP-Citrate Lyase (ACL) and the inhibitory action of this compound.
digraph "Experimental Workflow for this compound Stability Assessment" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="Prepare 10 mM\nthis compound Stock\nin DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; spike_media [label="Spike Cell Culture\nMedia to 20 µM", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_samples [label="Collect Aliquots at\nTime Points (0-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Store Samples at -80°C", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Analyze by HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Quantify and\nCalculate Half-life", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_stock; prep_stock -> spike_media; spike_media -> incubate; incubate -> collect_samples; collect_samples -> store; store -> hplc; hplc -> analyze; analyze -> end; }
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: BMS-303141 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-303141 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vivo administration?
A1: The solubility of this compound is a critical first step for successful in vivo studies. It is soluble in organic solvents like DMSO and ethanol but insoluble in water.[1] For in vivo applications, a common method is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle for administration.
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: Several vehicles have been successfully used for both oral and intraperitoneal administration of this compound in animal models. A commonly cited vehicle for oral gavage consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] For intraperitoneal injections, a simple saline solution has also been reported as the vehicle.[4] The choice of vehicle will depend on your specific experimental design and route of administration.
Q3: Are there any general tips for preparing the formulation?
A3: Yes. To ensure complete dissolution, especially at higher concentrations, it is recommended to warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath.[1] When preparing a stock solution in DMSO, it is advisable to use fresh, anhydrous DMSO as the solvent can be hygroscopic, which may reduce the solubility of the compound.[2] For formulations involving suspensions, ensure the mixture is homogenous before each administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | The concentration of DMSO in the final aqueous vehicle is too low to maintain solubility. | Increase the proportion of co-solvents like PEG300 and Tween-80 in your final formulation. Prepare the solution fresh before each use. |
| The compound has low solubility in the chosen aqueous buffer. | Re-evaluate the vehicle composition. A formulation with a higher percentage of organic co-solvents may be necessary. Consider the detailed protocol below for a suspension. | |
| Inconsistent results between experimental animals. | Inhomogeneous suspension of the compound leading to variable dosing. | Ensure the formulation is thoroughly mixed (e.g., by vortexing) before each animal is dosed. |
| Degradation of the compound in the formulation over time. | Prepare the dosing solution fresh daily. Store stock solutions at -20°C or -80°C as recommended.[3][5] |
Quantitative Data Summary
For ease of comparison, the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 200.32 | 85 |
| DMSO | 10 | 4.24 |
| Ethanol | 50 | 21.21 |
Data sourced from multiple suppliers and may vary slightly between batches.[2][5][6]
Experimental Protocols
Detailed Methodology for Oral Gavage Administration
This protocol is adapted from established in vivo studies using this compound.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Use an ultrasonic bath to aid dissolution if necessary.
-
Prepare the vehicle mixture. In a separate tube, mix PEG300 and Tween-80. A common ratio is 40% PEG300 and 5% Tween-80 of the final volume.
-
Combine the stock solution with the vehicle. Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly until a clear solution is formed.
-
Add saline to the final concentration. Slowly add saline to the desired final volume while vortexing to create a stable suspension. For example, to prepare a final concentration of 2.5 mg/mL, you would add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[3]
-
Administer to the animal. Administer the final suspension immediately via oral gavage. Ensure the suspension is mixed well before each administration.
Signaling Pathway and Experimental Workflow
This compound is a potent and specific inhibitor of ATP-citrate lyase (ACLY).[2][7] ACLY is a crucial enzyme that links cellular energy metabolism from carbohydrates to the synthesis of lipids.[8] It catalyzes the conversion of citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[7] In some cancer cells, the ACLY pathway is linked to oncogenic signaling through PI3K and Lyn.[9]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 7. glpbio.com [glpbio.com]
- 8. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 9. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATP-citrate lyase (ACL) inhibitor, BMS-303141.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a key enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1][2] By inhibiting ACL, this compound effectively blocks lipid synthesis.[4]
Q2: What are the common experimental applications of this compound?
This compound is widely used in preclinical research to study the role of ACL and de novo lipogenesis in various physiological and pathological processes. Common applications include:
-
Metabolic Disorders: Investigating dyslipidemia, obesity, and type 2 diabetes.[1][5][6]
-
Cancer Biology: Studying the reliance of cancer cells on fatty acid synthesis for proliferation and survival.[7][8][9][10]
-
Inflammation: Exploring the link between cellular metabolism and inflammatory responses.[2][5][11][12]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[3] Once dissolved, stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[13] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of lipid synthesis in cell-based assays.
-
Possible Cause 1: Suboptimal Compound Solubility.
-
Troubleshooting Step: this compound is soluble in DMSO and ethanol but insoluble in water.[1][4] Ensure the compound is fully dissolved in the stock solution. Gentle warming at 37°C or brief sonication can aid dissolution.[1][2] When preparing working media, ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels.
-
-
Possible Cause 2: Incorrect Dosing or Treatment Duration.
-
Troubleshooting Step: The IC50 for total lipid synthesis inhibition in HepG2 cells is approximately 8 µM.[1][3][4] Verify that the concentration range used is appropriate for your cell type and experimental endpoint. Treatment times in published studies typically range from 6 to 96 hours.[1][2] A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Troubleshooting Step: The metabolic state of your cells can influence their sensitivity to ACL inhibition. Ensure consistent cell passage number, confluency, and media composition. High levels of exogenous lipids in the serum of your culture medium may mask the effects of inhibiting de novo lipogenesis. Consider using serum with lower lipid content or a defined lipid-free medium for certain experiments.
-
Issue 2: Unexpected cytotoxicity observed in treated cells.
-
Possible Cause 1: High Solvent Concentration.
-
Troubleshooting Step: High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration to assess solvent toxicity.
-
-
Possible Cause 2: Off-Target Effects or Cell-Type Specific Sensitivity.
-
Troubleshooting Step: While this compound generally shows no cytotoxicity up to 50 µM in cell lines like HepG2, some cell types may be more sensitive.[1][3][4] It has been reported to induce apoptosis in some cancer cell lines through mechanisms like endoplasmic reticulum (ER) stress.[7][8][13] Perform a dose-response curve for cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT, Alamar Blue).
-
Issue 3: Variability in in vivo study results.
-
Possible Cause 1: Issues with Formulation and Bioavailability.
-
Troubleshooting Step: this compound has an oral bioavailability of 55% and a relatively short half-life of 2.1 hours in mice.[3] For oral administration, a common formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Ensure the formulation is prepared correctly and administered consistently. The short half-life may necessitate frequent dosing to maintain effective plasma concentrations.
-
-
Possible Cause 2: Animal Model and Diet.
-
Troubleshooting Step: The metabolic state of the animal model is crucial. In studies of metabolic diseases, a high-fat diet is often used to induce the phenotype being studied.[1][3] Ensure the diet composition and feeding regimen are consistent across all experimental groups. The genetic background of the mice can also influence the outcome.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference(s) |
| ATP-Citrate Lyase (ACL) Inhibition | Recombinant Human ACL | 0.13 µM | [1][2][3][4] |
| Total Lipid Synthesis Inhibition | HepG2 | 8 µM | [1][3][4] |
| Cell Viability (No cytotoxicity up to) | HepG2 | 50 µM | [1][3][4] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Dosing Regimen | Vehicle/Formulation | Key Findings | Reference(s) |
| High-fat fed mice | 10 and 100 mg/kg/day (p.o.) | Not specified | Reduced plasma cholesterol, triglycerides, and glucose.[1] | [1][3] |
| db/db mice | 50 mg/kg/day (p.o.) for 30 days | Not specified | Reduced serum lipids and renal lipogenic enzymes.[2] | [2][5][6] |
| HepG2 xenograft nude mice | 5 mg/kg/day (p.o.) for 8 days | Normal saline | Inhibited tumor growth. | [2] |
Experimental Protocols
Protocol 1: In Vitro Lipid Synthesis Assay in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in a suitable culture plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (DMSO only). Aspirate the old medium and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 6 hours).
-
Radiolabeling: For the last 4 hours of the incubation period, add [14C]-acetate or another suitable radiolabeled lipid precursor to the culture medium.
-
Lipid Extraction: After the incubation, wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each well. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Positive Control: A known inhibitor of lipid synthesis. Negative Control: Vehicle (DMSO) treated cells.
Protocol 2: In Vivo Efficacy Study in a High-Fat Diet-Induced Obesity Mouse Model
-
Animal Acclimatization and Diet Induction: Acclimate male C57BL/6J mice for one week. Then, feed them a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and hyperlipidemia. A control group should be fed a standard chow diet.
-
Group Allocation: Randomly assign the high-fat diet-fed mice into vehicle and treatment groups.
-
Compound Administration: Prepare a formulation of this compound for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer this compound or the vehicle daily at the desired dose (e.g., 10 or 100 mg/kg) for the duration of the study (e.g., 34 days).[3]
-
Monitoring: Monitor body weight and food intake regularly.
-
Sample Collection: At the end of the study, collect blood samples for the analysis of plasma triglycerides, cholesterol, and glucose.[1][3] Tissues such as the liver and adipose tissue can be collected for further analysis.
-
Data Analysis: Compare the measured parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Controls:
-
Positive Control: A group of mice on a standard chow diet.
-
Negative Control: A group of high-fat diet-fed mice receiving the vehicle solution.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflows.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing BMS-303141 Resistance in Cell Lines
Welcome to the technical support center for BMS-303141. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound, particularly in the context of acquired resistance in cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guides
This section provides solutions to common problems researchers may face during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no cytotoxic/anti-proliferative effect of this compound in a previously sensitive cell line. | 1. Development of Resistance: Cells may have acquired resistance through prolonged exposure or clonal selection. 2. Compound Instability: Improper storage or handling of this compound may lead to degradation. 3. Incorrect Dosing: Errors in calculating or preparing the working concentrations. | 1. Verify resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line. Proceed to the "Investigating Resistance" section below. 2. Ensure this compound is stored at -20°C as a stock solution in a suitable solvent like DMSO or ethanol. Prepare fresh working dilutions for each experiment. 3. Double-check all calculations and ensure proper mixing of solutions. |
| High variability in experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects in Plates: Evaporation in outer wells of microplates. 3. Precipitation of this compound: Compound coming out of solution at high concentrations or in certain media. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of 96-well plates for data collection; instead, fill them with sterile PBS or media. 3. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a different solvent for the stock solution. This compound is soluble up to 10 mM in DMSO and 50 mM in ethanol. |
| Unexpected or off-target effects observed. | 1. Non-specific Compound Activity: At high concentrations, this compound may have off-target effects. 2. Cell Line-Specific Responses: The cellular context can influence the response to ACLY inhibition. | 1. Perform experiments at the lowest effective concentration. Include a negative control compound with a similar chemical structure but no ACLY inhibitory activity, if available. 2. Characterize the baseline metabolic profile of your cell line. Consider that inhibition of ACLY can lead to complex metabolic reprogramming. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm. This cytoplasmic pool of acetyl-CoA is the primary building block for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound depletes the cytosolic acetyl-CoA pool, thereby disrupting lipogenesis and impacting cell growth and proliferation, particularly in cancer cells that exhibit upregulated fatty acid synthesis.
Q2: What are the likely mechanisms of acquired resistance to this compound?
A2: While specific studies on cell lines made resistant to this compound are limited, based on the known mechanisms of resistance to other metabolic inhibitors, the following are highly probable:
-
Upregulation of the Target Protein (ACLY): The most straightforward mechanism is the overexpression of the ACLY protein, which would require higher concentrations of this compound to achieve the same level of inhibition. Increased ACLY expression has been observed in cancer cells resistant to other chemotherapies like sorafenib and cisplatin.
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative pathways to produce cytosolic acetyl-CoA, thus bypassing the need for ACLY. A key enzyme in this process is Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), which can synthesize acetyl-CoA from acetate. Upregulation of ACSS2 can provide a compensatory source of acetyl-CoA, rendering the cells less dependent on ACLY.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Cancer cells can undergo broader metabolic reprogramming to adapt to the inhibition of a key metabolic node. This could involve increased uptake and utilization of exogenous lipids or a shift in other metabolic pathways to support survival.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to generate a dose-response curve for both your parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the IC50 value (the concentration of this compound required to inhibit 50% of cell growth) for the suspected resistant line compared to the parental line indicates acquired resistance.
Q4: My cells are resistant to this compound. What are the next steps to investigate the mechanism?
A4: Once resistance is confirmed, you can investigate the underlying mechanism through a series of experiments:
-
ACLY Expression Analysis: Compare the expression levels of ACLY protein (by Western blot) and mRNA (by qRT-PCR) between the parental and resistant cell lines.
-
ACSS2 Expression Analysis: Similarly, assess the expression levels of ACSS2 protein and mRNA.
-
Metabolic Rescue Experiments: Culture the resistant cells in the presence of this compound and supplement the media with acetate. If the cells' viability is restored, it strongly suggests the involvement of an ACSS2-mediated bypass pathway.
-
Lipidomics Analysis: Compare the lipid profiles of parental and resistant cells to identify any significant changes in fatty acid or cholesterol metabolism.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ACLY enzyme inhibition) | 0.13 µM | Human recombinant ACLY | |
| IC50 (Lipid synthesis inhibition) | 8 µM | HepG2 cells | |
| Cytotoxicity | No significant cytotoxicity up to 50 µM | HepG2 cells | |
| Solubility in DMSO | Up to 10 mM | - | |
| Solubility in Ethanol | Up to 50 mM | - | |
| Storage Temperature | -20°C (stock solution) | - |
Experimental Protocols
Protocol 1: Generating this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest (known to be sensitive to this compound)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Sterile cell culture plates and flasks
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Start by continuously culturing the parental cells in a medium containing this compound at a concentration of approximately one-quarter to one-half of the determined IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them as you would normally, but maintain the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are growing at a rate similar to the parental cells (this may take several passages), double the concentration of this compound in the culture medium.
-
Repeat and Cryopreserve: Repeat the process of adaptation and dose escalation. At each stage of successful adaptation to a new concentration, it is crucial to cryopreserve a stock of the cells.
-
Characterize the Resistant Phenotype: After several months of continuous culture and dose escalation (e.g., when cells are viable at a concentration 5-10 times the initial IC50), perform a dose-response assay to quantify the new IC50 and confirm the degree of resistance.
Protocol 2: Investigating ACLY and ACSS2 Expression by Western Blot
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ACLY, anti-ACSS2, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of ACLY and ACSS2 to the loading control. Compare the normalized expression levels between the parental and resistant cell lines.
Visualizations
Signaling Pathway: ACLY in Cellular Metabolism
Caption: The role of ACLY in converting mitochondrial-derived citrate to cytosolic acetyl-CoA.
Experimental Workflow: Investigating this compound Resistance
Caption: A logical workflow for investigating the mechanisms of this compound resistance.
Logical Relationship: Potential Resistance Mechanisms
Caption: An overview of the potential mechanisms leading to this compound resistance.
BMS-303141 half-life in vivo considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ATP-citrate lyase (ACL) inhibitor, BMS-303141.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are designing an in vivo study with this compound. What is its reported half-life and how should that influence our dosing schedule?
A1: The reported half-life of this compound in high-fat-fed mice is relatively short at 2.1 hours, with an oral bioavailability of 55%[1]. For chronic studies aiming to maintain consistent target engagement, this short half-life necessitates careful consideration of the dosing frequency. Depending on the experimental goals, options include:
-
Frequent Dosing: Administering the compound two or more times per day to maintain plasma concentrations above the effective threshold.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conducting a preliminary PK/PD study in your specific animal model to determine the optimal dosing interval required to sustain the desired biological effect (e.g., inhibition of lipid synthesis, reduction in inflammatory markers).
-
Single Daily Dosing in Specific Models: Some published studies have used a once-daily oral gavage with successful outcomes. For example, 5 mg/kg/day for 8 days inhibited liver cancer cell growth in a xenograft model, and 50 mg/kg/day for 30 days was effective in a diabetic mouse model[2]. This suggests that even with a short half-life, a daily dose may be sufficient to achieve a cumulative biological effect over time.
Q2: Our in vitro results are not consistent. What are some common pitfalls when working with this compound in cell culture?
A2: Inconsistent in vitro results can stem from several factors:
-
Compound Solubility: this compound is soluble in DMSO and ethanol. Ensure the compound is fully dissolved before adding it to your culture medium. It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[1]. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Line Sensitivity: The IC50 for inhibiting lipid synthesis in HepG2 cells is 8 µM, while the IC50 for the recombinant human ACL enzyme is much lower at 0.13 µM[3][4]. The effective concentration can vary significantly between different cell lines. It is crucial to perform a dose-response curve (e.g., from 0 to 80 µM) to determine the optimal concentration for your specific cell line and experimental endpoint[2].
-
Cytotoxicity: While this compound has been reported to show no cytotoxicity up to 50 µM in some assays, at higher concentrations or in sensitive cell lines, it can induce apoptosis[1][5][6]. Always run a parallel cytotoxicity assay (e.g., Alamar Blue, MTT, or CCK-8) to ensure that the observed effects are due to specific ACL inhibition and not general toxicity[4][6].
Q3: We are observing unexpected off-target effects in our experiments. Is this a known issue?
A3: While this compound is a potent ACL inhibitor, at least one study has suggested potential off-target effects. In experiments with IL-4-stimulated primary human macrophages, ACLY inhibitors, including this compound, reduced the expression of IL-4 target genes even in ACLY knockout cells, pointing towards an off-target mechanism in that specific context[7]. Researchers should interpret their data carefully and consider using complementary approaches, such as genetic knockdown of ACLY, to validate that the observed phenotype is a direct result of ACL inhibition[6][7].
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent, cell-permeable inhibitor of ATP-citrate lyase (ACL)[1][4]. ACL is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate[5]. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol[2]. By inhibiting ACL, this compound effectively reduces the pool of cytosolic acetyl-CoA, thereby blocking lipogenesis[3][4]. In some cancer cells, this disruption of metabolism and induction of endoplasmic reticulum (ER) stress leads to apoptosis through the p-eIF2α/ATF4/CHOP signaling axis[6][8].
Quantitative Data: Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters for this compound based on published data.
| Parameter | Value | Species | Administration | Source |
| Half-life (t½) | 2.1 hours | Mouse (high-fat fed) | Oral | [1] |
| Oral Bioavailability | 55% | Mouse (high-fat fed) | Oral | [1] |
Experimental Protocols
In Vivo Tumor Xenograft Model
-
Animal Model: BALB/c nude mice (4-5 weeks old)[6].
-
Cell Implantation: Subcutaneously inject 5 x 10^7 HepG2 cells into the forelimb abdomen of each mouse[2][6].
-
Treatment Initiation: When tumor volume reaches approximately 100 mm³, randomize mice into treatment groups[2][6].
-
Dosing Regimen: Prepare this compound in a suitable vehicle (e.g., normal saline). Administer a dose of 5 mg/kg/day via oral gavage for 8 consecutive days[2].
-
Monitoring: Measure tumor volume every 2 days throughout the treatment period[2]. At the end of the study, tumors can be excised, weighed, and processed for further analysis like immunohistochemistry (e.g., for Ki-67)[2][6].
In Vitro Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells (e.g., HepG2, Huh-7, or ESCC cells) into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere for 24 hours[2].
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 20, 40, 80 µM) for desired time points (e.g., 24, 48, 72, 96 hours)[2].
-
Viability Measurement:
-
For MTT: Add MTT dye [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 3-4 hours at 37°C. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 540 nm[6].
-
For CCK-8: Add CCK-8 solution to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader[2].
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) value using appropriate software[6].
Visualizations: Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. It inhibits ATP Citrate Lyase (ACL), a critical enzyme that converts citrate into acetyl-CoA in the cytoplasm. This reduction in acetyl-CoA disrupts downstream processes like fatty acid synthesis and histone acetylation, and in some cancer cells, it can trigger apoptosis via the ER stress pathway.
Caption: Mechanism of this compound via ACL inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. BMS 303141 | ATP Citrate Lyase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 6. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
ensuring on-target activity of BMS-303141
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the on-target activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of ATP-citrate lyase (ACLY).[1][2][3] ACLY is a crucial enzyme in the cytosol that catalyzes the conversion of citrate into acetyl-CoA, a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1][4][5] By inhibiting ACLY, this compound effectively blocks lipid synthesis.[6]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in research to study the role of ACLY and de novo lipogenesis in various biological processes. Common applications include:
-
Investigating the role of lipid metabolism in cancer cell proliferation and survival.[4][7][8]
-
Studying the link between lipid metabolism and inflammation.[9][10]
-
Exploring therapeutic strategies for metabolic disorders such as hyperlipidemia and obesity.[11][12][13]
-
Elucidating the role of acetyl-CoA in histone acetylation and gene expression.[10]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C.[2][6] Stock solutions can be prepared in DMSO (up to 10 mM) or ethanol (up to 50 mM) and should also be stored at -20°C for short-term use or -80°C for long-term storage to maintain stability.[2][6] It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.[14]
Q4: Is this compound cytotoxic?
A4: this compound generally displays low cytotoxicity. Studies have shown no significant cytotoxicity in cell lines like HepG2 at concentrations up to 50 μM.[2][3][6] However, at higher concentrations or in specific cell lines, it can impair proliferation and induce cell death.[8] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect on lipid synthesis. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[2] |
| Suboptimal Concentration: The concentration of this compound used is too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the IC50 for lipid synthesis inhibition in your cell line. The IC50 in HepG2 cells is approximately 8 μM.[2][6] | |
| Cell Culture Conditions: The presence of high levels of exogenous lipids in the serum of the culture medium can mask the effect of ACLY inhibition. | Consider using lipid-depleted serum or a serum-free medium for your experiments to enhance the observable effects of this compound on de novo lipogenesis.[5] | |
| Observed off-target effects. | High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. Be aware that some studies have suggested potential off-target effects of ACLY inhibitors in certain contexts.[10] |
| Compound Purity: The purity of the this compound used may be insufficient. | Ensure you are using a high-purity compound (≥98%).[6] | |
| Variability in in vivo studies. | Poor Bioavailability: Although orally bioavailable, the formulation and administration route can affect outcomes. | This compound has an oral bioavailability of 55% with a relatively short half-life of 2.1 hours in mice.[2] Consider the pharmacokinetic properties when designing your dosing regimen. For intraperitoneal or intravenous injections, ensure proper vehicle formulation. |
| Animal Model Differences: The metabolic state and genetic background of the animal model can influence the response to this compound. | Carefully select the animal model and ensure appropriate controls are in place. For instance, effects on plasma glucose and triglycerides have been observed in mouse models of hyperlipidemia.[6] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| ATP-Citrate Lyase (ACLY) | Human Recombinant ACL | 0.13 μM | [1][2][6] |
| Lipid Synthesis | HepG2 cells | 8 μM | [2][6] |
Table 2: Recommended Starting Concentrations and Dosages
| Experiment Type | Cell Line/Animal Model | Recommended Starting Concentration/Dosage | Reference |
| In Vitro Cell Culture | HepG2, Huh-7 | 10 - 20 μM | [7] |
| In Vitro Cell Culture | Castration-Resistant Prostate Cancer Cells | 10 μM | [8] |
| In Vitro Cell Culture | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 μM | [1] |
| In Vivo Mouse Model | Hepatocellular Carcinoma Xenograft | 5 mg/kg/day (oral) | [1][7] |
| In Vivo Mouse Model | db/db mice (obesity-related nephropathy) | 50 mg/kg/day (oral) | [1] |
| In Vivo Mouse Model | High-fat diet-induced hyperlipidemia | 10 - 100 mg/kg/day (in diet) | [2][3] |
Signaling Pathways and Experimental Workflows
The primary on-target effect of this compound is the inhibition of ATP-Citrate Lyase (ACLY), which blocks the production of cytosolic acetyl-CoA. This has significant downstream consequences, particularly on de novo lipogenesis.
Caption: Inhibition of ACLY by this compound blocks cytosolic Acetyl-CoA production.
A typical experimental workflow to validate the on-target activity of this compound involves treating cells with the inhibitor and then measuring its impact on de novo lipid synthesis.
Caption: Workflow for assessing this compound's effect on de novo lipid synthesis.
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of De Novo Lipid Synthesis
This protocol is adapted for a 12-well plate format but can be scaled as needed.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Radiolabeled precursor (e.g., [14C]-acetate or [14C]-glucose)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for the desired pre-treatment time (e.g., 2-4 hours).
-
Radiolabeling: Add the radiolabeled precursor to each well at a final concentration of 1 μCi/mL.
-
Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of hexane:isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Collect the solvent into a clean tube.
-
-
Quantification:
-
Transfer a known volume of the lipid extract to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for differences in cell number. Compare the normalized CPM of the this compound-treated samples to the vehicle control to determine the inhibition of lipid synthesis.
Protocol 2: Western Blot Analysis of ACLY Pathway Proteins
This protocol allows for the assessment of downstream effects of ACLY inhibition on key lipogenic enzymes.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACLY, anti-FASN, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration as determined in preliminary experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels. Inhibition of ACLY by this compound may lead to feedback regulation of other lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[11][12]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP citrate lyase knockdown induces growth arrest and apoptosis through different cell- and environment-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Focus Biomolecules [mayflowerbio.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: BMS-303141 In Vivo Delivery
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing BMS-303141 in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a key enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, this compound effectively blocks de novo lipid synthesis.[1]
Q2: What are the primary challenges when delivering this compound in vivo?
A2: The main challenge with this compound is its poor aqueous solubility.[1] The compound is practically insoluble in water, which can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing inaccurate dosing and variable results.
Q3: What are the reported biological effects of this compound in animal models?
A3: In mouse models, orally administered this compound has been shown to lower plasma triglycerides, cholesterol, and glucose levels.[1][2] It has also been observed to reduce weight gain in mice on a high-fat diet.[2] Furthermore, it has been shown to inhibit the growth of liver cancer cells in xenograft models.[4][5]
Troubleshooting Guide
Problem 1: Precipitation or cloudiness of the dosing solution.
-
Potential Cause: this compound has very low water solubility. The formulation may not be appropriate for the concentration you are trying to achieve, or it may have been prepared incorrectly.
-
Solution:
-
Verify Solubility: this compound is soluble in DMSO (up to 85 mg/mL) and ethanol (up to 50 mM), but insoluble in water.[1][3]
-
Use a Co-solvent System: For oral administration, a common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[3] Ensure the components are added in the correct order and mixed thoroughly to ensure complete dissolution.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and/or use a sonicator bath.[1] However, avoid excessive heat which could degrade the compound.
-
Prepare Fresh: Due to potential stability issues in aqueous-based vehicles, it is highly recommended to prepare the dosing solution fresh before each use.[3]
-
Problem 2: High variability in experimental results between animals.
-
Potential Cause: This can be due to inconsistent dosing, poor bioavailability, or improper animal handling.
-
Solution:
-
Ensure Homogenous Formulation: Before each administration, vortex the solution thoroughly to ensure a homogenous suspension, especially if any precipitation is suspected.
-
Proper Gavage Technique: For oral gavage, ensure all personnel are properly trained to minimize stress to the animal and prevent incorrect administration (e.g., into the lungs), which can lead to significant variability and harm to the animal.[6][7][8][9][10]
-
Consider Administration Route: While this compound is orally bioavailable, the absorption can be variable.[2] For more consistent exposure, consider intraperitoneal (IP) injection. However, formulation for IP injection must be carefully considered to avoid precipitation in the peritoneal cavity. A vehicle containing a solubilizing agent like cyclodextrin may be necessary.
-
Fasting: Standardize the fasting and feeding schedule for the animals, as food in the gastrointestinal tract can affect the absorption of orally administered compounds.
-
Problem 3: Adverse effects or toxicity in animals.
-
Potential Cause: The observed toxicity could be due to the vehicle, the compound itself at the administered dose, or the administration procedure.
-
Solution:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals. Aim to use the lowest effective concentration of the solvent in your final formulation. Always include a vehicle-only control group to assess the effects of the formulation itself.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitor Animal Health: Closely monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or altered food and water intake.[6][8]
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 85 mg/mL (200.32 mM) | [3] |
| Ethanol | 21.21 mg/mL (50 mM) | |
| Water | Insoluble | [1] |
Table 2: Reported In Vivo Dosages of this compound in Mice
| Dosage | Administration Route | Animal Model | Observed Effect | Reference |
| 10 and 100 mg/kg | Oral (p.o.) | High-fat fed mice | Modest reduction in plasma cholesterol and triglycerides | [1] |
| 5 mg/kg/day | Oral (p.o.) | Nude mice with HepG2 xenografts | Inhibition of tumor growth | [4][5] |
| 50 mg/kg/day | Oral (p.o.) | db/db mice | Reduced serum lipids and renal lipogenic enzymes | [4] |
| 50 mg/kg | Intraperitoneal (i.p.) | LPS-induced septic mice | Ameliorated endotoxemia-induced inflammation | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is based on a commonly used vehicle for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing the components in the following ratio (for example, for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline):
-
Add the desired volume of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Add the PEG300 to the DMSO/BMS-303141 solution and vortex until the solution is clear.
-
Add the Tween 80 and vortex to mix.
-
Slowly add the sterile saline or ddH₂O while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare this formulation fresh daily before administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice, with a flexible or ball tip)[7][8][9]
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume. A typical maximum dosing volume is 10 mL/kg.[7][8]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and neck should be slightly extended to straighten the path to the esophagus.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If there is any resistance, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, for at least 10-15 minutes.[6][8]
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-303141 and ACLY siRNA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the ATP-citrate lyase (ACLY) inhibitor, BMS-303141, and ACLY siRNA. The information provided aims to address potential discrepancies in experimental outcomes and offer insights into the nuances of these two distinct methods of ACLY inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in the mechanism of action between this compound and ACLY siRNA?
A1: this compound is a small molecule inhibitor that directly binds to the ATP-citrate lyase (ACLY) enzyme, inhibiting its catalytic activity.[1][2][3] This inhibition is typically rapid and reversible. In contrast, ACLY siRNA (small interfering RNA) is a biological tool that induces the degradation of ACLY messenger RNA (mRNA).[4] This prevents the synthesis of new ACLY protein, leading to a reduction in total protein levels over time. This process is known as gene silencing or knockdown.[4]
Q2: Why might I observe different phenotypic outcomes when using this compound versus ACLY siRNA?
A2: Discrepancies in results can arise from several factors related to their distinct mechanisms:
-
Kinetics of Inhibition: this compound acts quickly to inhibit ACLY's enzymatic function. The effects of ACLY siRNA are delayed as they depend on the turnover rate of the existing ACLY protein.
-
Targeting Protein vs. mRNA: this compound targets the existing ACLY protein, while siRNA prevents the synthesis of new protein. This can lead to different cellular responses, especially in the short term.
-
Off-Target Effects: Both methods can have off-target effects. Small molecule inhibitors like this compound may interact with other proteins, while siRNAs can unintentionally silence other mRNAs with similar sequences.[5][6][7][8]
-
Compensatory Mechanisms: The cell may respond differently to acute enzymatic inhibition versus a gradual loss of protein. For instance, long-term ACLY knockdown via siRNA might trigger compensatory metabolic pathways that are not activated by short-term chemical inhibition.[9]
Q3: I'm seeing a stronger effect on cell viability with ACLY siRNA compared to this compound at its reported IC50. What could be the reason?
A3: This could be due to a few factors:
-
Completeness of Inhibition: A highly effective siRNA can lead to a near-complete loss of the ACLY protein, which might have a more profound and sustained impact than the partial and potentially reversible inhibition by this compound at its IC50.
-
Off-Target Effects of siRNA: The siRNA you are using might have off-target effects on other genes essential for cell viability.[8] It is crucial to use a non-targeting siRNA control to account for this.
-
Non-Enzymatic Functions of ACLY: ACLY may have functions independent of its catalytic activity. While this compound would only affect its enzymatic role, siRNA-mediated knockdown would eliminate the entire protein, impacting all its functions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between this compound and ACLY siRNA experiments. | Inconsistent experimental conditions. | Ensure that cell density, passage number, and media conditions are identical for both treatment types. |
| Different time points of analysis. | Optimize the duration of treatment for each method. The effects of this compound are often observed within hours, while siRNA effects may take 24-72 hours to become apparent. | |
| This compound shows lower than expected efficacy. | Suboptimal drug concentration or stability. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Ensure proper storage and handling of the compound. |
| Cell permeability issues. | While this compound is cell-permeable, its uptake may vary between cell lines. Consider using a positive control to ensure the drug is active in your system. | |
| ACLY siRNA shows inconsistent knockdown efficiency. | Poor transfection efficiency. | Optimize the transfection protocol, including the siRNA concentration, transfection reagent, and cell confluency at the time of transfection. Use a fluorescently labeled control siRNA to visually assess transfection efficiency.[10][11] |
| Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the ACLY mRNA. Perform a knockdown validation at the protein level using Western blotting. | |
| Unexpected or contradictory phenotypic changes. | Off-target effects. | For this compound, consider potential interactions with other enzymes. For ACLY siRNA, use a scrambled or non-targeting siRNA control and consider performing rescue experiments by re-expressing an siRNA-resistant form of ACLY.[12] |
| Cellular compensation. | Analyze the expression of related genes or proteins in the metabolic pathway to identify any compensatory changes. For instance, ACLY knockdown has been shown to sometimes upregulate ACSS2, another enzyme that produces acetyl-CoA.[13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ACLY inhibition) | Human recombinant ACL | 0.13 µM | [1] |
| IC50 (Lipid Synthesis) | HepG2 | 8 µM | [2] |
| Concentration for Cell Viability Inhibition | ESCC cells | 10-80 µM | [1] |
| Concentration for Cell Viability Inhibition | HepG2 and Huh-7 cells | 10-20 µM | [14] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Observed Effect | Reference |
| Mouse Xenograft (HepG2) | 5 mg/kg/day | 8 days | Inhibited tumor growth | [1][14] |
| db/db Mice | 50 mg/kg/day | 30 days | Reduced serum lipids and renal lipogenic enzymes | [1] |
Table 3: Efficacy of ACLY siRNA (Aclysiran)
| Animal Model | Dosage | Duration | Observed Effect | Reference |
| ApoE-/- Mice | Monthly subcutaneous injection | 14 weeks | >50% reduction in hepatic ACLY mRNA and >70% reduction in protein | [15] |
| Decreased serum triglyceride, total cholesterol, and LDL-C | [15] |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 3x10³ cells per well and culture for 24 hours.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µM).[1]
-
Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).[1]
-
Analysis: Perform downstream analysis such as cell viability assays (e.g., CCK-8 or MTT) or Western blotting for protein expression.[1][14]
ACLY siRNA Transfection Protocol (General)
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10] Use antibiotic-free medium.
-
siRNA Preparation: Dilute the ACLY siRNA duplex and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM™).[10][11]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same transfection medium.[11]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[10]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the turnover rate of the ACLY protein.
-
Analysis: Harvest the cells for analysis of ACLY mRNA levels (by qRT-PCR) or protein levels (by Western blotting) to confirm knockdown.
Visualizations
Caption: ACLY signaling pathway and points of intervention.
Caption: General experimental workflow for comparing this compound and ACLY siRNA.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. siRNA: Mechanism of action, challenges, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. youtube.com [youtube.com]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aclysiran, an RNAi therapeutic agent targeting ACLY, treats hypercholesterolemia and atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on BMS-303141 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ATP-citrate lyase (ACLY) inhibitor, BMS-303141. The information is designed to address common issues encountered during in vitro and in vivo experiments, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY).[1] ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[2][3] By inhibiting ACLY, this compound effectively reduces the cellular pool of acetyl-CoA available for these biosynthetic pathways. This mechanism has implications for various disease models, including cancer, metabolic disorders, and inflammatory conditions.[2][4][5][6]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system (e.g., purified enzyme vs. cell-based assay) and the specific conditions used.
-
Enzymatic Assay: The IC50 for this compound against purified human recombinant ACLY is approximately 0.13 µM.
-
Cell-Based Assays: In cell-based assays measuring the inhibition of lipid synthesis, the IC50 is generally higher. For example, in HepG2 cells, the IC50 for the inhibition of total lipid synthesis is reported to be around 8 µM.
It is important to note that the IC50 in your specific cell line and assay conditions may differ.
Q3: How does serum concentration in cell culture media affect the activity of this compound?
While direct experimental data on the serum protein binding of this compound is not extensively published, it is a well-established principle that serum proteins, particularly albumin, can bind to small molecule inhibitors.[7][8][9][10] This binding can reduce the free concentration of the compound in the culture medium, thereby decreasing its effective concentration at the cellular level and potentially leading to a higher apparent IC50 value. The concentration of fetal bovine serum (FBS) can also influence cell proliferation and the production of cytokines, which could indirectly affect experimental outcomes.[11][12][13] Therefore, it is crucial to maintain a consistent serum concentration throughout your experiments and consider its potential impact when comparing results.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Observed IC50 is significantly higher than reported values. | High Serum Concentration: Serum proteins may be binding to this compound, reducing its bioavailability. | - Reduce the serum concentration in your cell culture medium during the treatment period, if compatible with your cell line's health. - Perform a serum concentration titration experiment to determine its effect on this compound activity in your specific assay. - Consider using serum-free or reduced-serum media for the duration of the drug treatment. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | - Prepare fresh stock solutions from solid compound. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. | |
| Cell Line Specificity: Different cell lines may have varying sensitivities to ACLY inhibition. | - Confirm the expression of ACLY in your cell line. - Test a range of this compound concentrations to establish a dose-response curve for your specific cell line. | |
| Inconsistent results between experiments. | Variability in Serum Batch: Different lots of fetal bovine serum (FBS) can have varying protein compositions. | - Use the same batch of FBS for all related experiments. - If using a new batch of FBS, consider re-validating the optimal concentration of this compound. |
| Inconsistent Cell Density: The number of cells at the time of treatment can influence the outcome. | - Ensure consistent cell seeding density and confluency at the start of each experiment. | |
| Precipitation of the Compound: High concentrations of this compound may precipitate in the culture medium. | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare fresh dilutions from the stock solution for each experiment. | |
| No observable effect of this compound at expected concentrations. | Low ACLY Expression or Activity: The target enzyme may not be sufficiently active in your experimental model. | - Verify ACLY expression in your cells or tissue of interest via Western blot or qPCR. - Consider using a positive control cell line known to be sensitive to ACLY inhibition. |
| Off-target Effects at High Concentrations: Very high concentrations of any inhibitor can lead to non-specific effects. | - Perform dose-response experiments to identify the optimal concentration range. - Include appropriate vehicle controls in all experiments. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | System | Endpoint | IC50 Value | Reference |
| Enzymatic Assay | Recombinant Human ACLY | Enzyme Inhibition | 0.13 µM | |
| Cell-Based Assay | HepG2 Cells | Inhibition of Lipid Synthesis | 8 µM | |
| Cell Viability Assay | HepG2 and Huh-7 Cells | Inhibition of Proliferation | 10-20 µM | [14] |
| Cell Viability Assay | ESCC Cells | Inhibition of Survival | Dose-dependent (0-80µM) | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium (e.g., DMEM with 10% FBS).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the desired cell culture medium (with a consistent, and if possible, reduced serum concentration) to achieve the final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess the desired outcome, such as cell viability (e.g., using an MTT or CellTiter-Glo assay), inhibition of lipid synthesis (e.g., by measuring the incorporation of radiolabeled acetate), or changes in protein expression (e.g., via Western blotting).
-
Data Analysis: Calculate the IC50 value by plotting the dose-response curve using appropriate software.
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 5. Adenosine Triphosphate Citrate Lyase and Fatty Acid Synthesis Inhibition: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of human serum albumin with anticancer agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Fetal Bovine Serum Concentration on Lysophosphatidylcholine-mediated Proliferation and Apoptosis of Human Aortic Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-303141 Purity and Integrity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and integrity of the ATP-citrate lyase inhibitor, BMS-303141.
ATP Citrate Lyase (ACLY) Signaling Pathway
This compound is a potent inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the lipogenesis pathway. ACLY catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound effectively blocks this pathway.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound upon purchase?
Most commercial suppliers provide this compound with a purity of ≥98%, which is typically determined by High-Performance Liquid Chromatography (HPLC) analysis.[1] It is crucial to review the certificate of analysis (CoA) provided by the vendor for batch-specific purity data.
2. How should I store this compound to maintain its integrity?
For long-term storage, this compound powder should be stored at -20°C.[2] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C or -80°C for extended stability.[2] Avoid repeated freeze-thaw cycles to prevent degradation.
3. What are the common solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
4. What potential impurities or degradation products should I be aware of?
Given the structure of this compound, which contains sulfonamide and biphenyl groups, potential degradation can occur through several pathways:
-
Hydrolysis of the Sulfonamide Bond: Under acidic conditions, the sulfonamide bond (S-N) can be cleaved.[3][4] This could result in the formation of 3,5-dichloro-2-hydroxybenzenesulfonic acid and 3-amino-4-methoxybiphenyl.
-
Oxidation: The biphenyl and phenol moieties can be susceptible to oxidation.[5][6]
-
Photodegradation: Aromatic compounds, including biphenyls, can degrade upon exposure to light.[7][8][9]
It is also possible to have synthesis-related impurities. These could include unreacted starting materials or byproducts from the synthetic route.
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for assessing the purity and integrity of this compound using HPLC, LC-MS, and NMR.
Overall Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive assessment of this compound.
References
- 1. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
avoiding BMS-303141 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-303141. The information provided is intended to help users avoid common issues, particularly precipitation in aqueous solutions, and to offer guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY).[1][2] ACLY is a key enzyme in cellular metabolism that catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound can suppress lipid synthesis and has been shown to reduce plasma cholesterol, triglycerides, and glucose in animal models.[2]
Q2: What are the primary research applications for this compound?
A2: this compound is utilized in research to study metabolic disorders, hyperlipidemia, and certain types of cancer where tumor cells exhibit increased fatty acid synthesis.[2] It is a valuable tool for investigating the role of ACLY in various cellular processes, including cell proliferation, inflammation, and signaling pathways dependent on lipid metabolism.
Q3: What is the solubility of this compound?
A3: this compound is practically insoluble in water.[3] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium. For in vivo studies, specialized formulations are required.
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
A4: No, direct dissolution in aqueous solutions is not recommended and will likely result in precipitation. A concentrated stock solution in an appropriate organic solvent, such as DMSO, should be prepared first.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation during experimental procedures.
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous media.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or cell culture medium, the concentration of the compound may exceed its solubility limit in the final solution, leading to precipitation. The final concentration of DMSO may also be insufficient to keep the compound dissolved.
-
Solution:
-
Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensure the final DMSO concentration is sufficient to aid solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Use a Formulation with Surfactants: For more challenging applications, consider using a formulation that includes a non-ionic surfactant like Tween 80. A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, and Tween 80 in water. This approach can be adapted for in vitro experiments where standard dilutions are problematic.
-
Incremental Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Sonication: After dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break up small aggregates and improve dissolution.
-
Issue 2: Compound precipitates out of solution over time during an experiment.
-
Cause: The stability of the solution may be time-dependent. Changes in temperature or interactions with components of the medium can lead to delayed precipitation.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock just before use.
-
Maintain Consistent Temperature: Avoid significant temperature fluctuations during your experiment. If possible, perform dilutions and incubations at a constant temperature.
-
Assess Media Compatibility: If you suspect an interaction with your media, you can perform a preliminary test by incubating this compound in the media for the duration of your experiment and observing for any precipitation.
-
Quantitative Data Summary
| Solvent | Maximum Concentration | Notes |
| Water | Insoluble | [3] |
| Ethanol | ~50 mM (21.21 mg/mL) | One source indicates solubility up to 50 mM, while another states it is insoluble. This may depend on the specific conditions.[2] |
| DMSO | ≥ 200 mM (85 mg/mL) | The most common solvent for preparing stock solutions. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 424.3 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.243 mg.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilute in Medium: Directly before treating the cells, dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube to ensure homogeneity.
-
Treat Cells: Immediately add the working solution to your cell cultures.
Visualizations
Signaling Pathway of this compound Action
References
Validation & Comparative
A Head-to-Head Comparison of Two Key ATP Citrate Lyase Inhibitors in Research: BMS-303141 and Bempedoic Acid (ETC-1002)
In the landscape of metabolic research and therapeutic development, the inhibition of ATP Citrate Lyase (ACL) has emerged as a promising strategy for targeting dyslipidemia and other metabolic disorders. ACL is a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. This guide provides a detailed, data-driven comparison of two prominent ACL inhibitors used in research: BMS-303141 and bempedoic acid (ETC-1002), offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and bempedoic acid exert their effects by inhibiting ATP Citrate Lyase. This enzyme is responsible for the conversion of citrate into acetyl-CoA in the cytoplasm, a fundamental building block for the biosynthesis of fatty acids and cholesterol. By blocking this step, these inhibitors effectively reduce the cellular pool of acetyl-CoA available for lipogenesis.
A key difference lies in their activation. This compound is a direct-acting inhibitor. In contrast, bempedoic acid is a prodrug that is activated primarily in the liver to its active form, ETC-1002-CoA, by the enzyme very-long-chain acyl-CoA synthetase 1 (ACSVL1)[1]. This liver-specific activation is a noteworthy feature of bempedoic acid[2].
Figure 1. Signaling pathway of this compound and Bempedoic Acid.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and bempedoic acid, providing a comparative overview of their potency and efficacy from in vitro and in vivo studies.
In Vitro Potency
| Compound | Target | Assay | IC50 | Citation |
| This compound | Human Recombinant ATP Citrate Lyase | Enzyme Inhibition Assay | 0.13 µM | [3] |
| Bempedoic Acid (ETC-1002-CoA) | ATP Citrate Lyase | Enzyme Inhibition Assay | 17.8 µM | [4] |
| This compound | Lipid Synthesis | HepG2 cells | 8 µM | [3] |
In Vivo Efficacy (Preclinical & Clinical)
| Compound | Model | Key Findings | Citation |
| This compound | High-fat diet-fed mice | Reduced plasma cholesterol, triglycerides, and glucose. | [5] |
| This compound | db/db mice (model of type 2 diabetes) | Decreased serum lipid levels and renal lipogenic enzymes. | [6][7][8] |
| Bempedoic Acid (ETC-1002) | Human Clinical Trials (Phase 3) | As monotherapy, reduced LDL-cholesterol by ~30% in statin-intolerant patients. | [9][10] |
| Bempedoic Acid (ETC-1002) | Human Clinical Trials (Phase 3) | In combination with statins, further reduced LDL-cholesterol by ~18-24%. | [9][10] |
| Bempedoic Acid (ETC-1002) | Human Clinical Trials (Phase 3) | In combination with ezetimibe, reduced LDL-cholesterol by up to 48%. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the comparison of this compound and bempedoic acid.
ATP Citrate Lyase (ACL) Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of ACL and the inhibitory potential of the compounds.
References
- 1. Bempedoic Acid: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atp-citrate-lyase-inhibitor-improves-ectopic-lipid-accumulation-in-the-kidney-in-a-db-db-mouse-model - Ask this paper | Bohrium [bohrium.com]
- 8. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
A Head-to-Head Comparison of ACLY Inhibitors: BMS-303141 and SB-204990
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent ATP-citrate lyase (ACLY) inhibitors, BMS-303141 and SB-204990. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
ATP-citrate lyase is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[1] Its role in various pathological conditions, including cancer and metabolic diseases, has made it an attractive target for therapeutic intervention.[2][3] This guide focuses on two well-characterized ACLY inhibitors, this compound and SB-204990, providing a comprehensive analysis of their performance based on available experimental data.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data for this compound and SB-204990, facilitating a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | SB-204990 | Reference(s) |
| ACLY Inhibition (IC50) | 0.13 µM (human recombinant ACL) | Not explicitly stated, acts as a prodrug for SB-201076 (Ki = 1 µM) | [4][5][6] |
| Lipid Synthesis Inhibition (IC50) | 8 µM (total lipids in HepG2 cells) | Dose-dependent inhibition of cholesterol (up to 91%) and fatty acid (up to 82%) synthesis in HepG2 cells | [7][8][9] |
| Cell Proliferation Inhibition | Reduces proliferation in HepG2, Huh-7, and PD-1 deficient lymphoma cell lines | Suppresses growth of cancer cells exhibiting aerobic glycolysis | [3][4][5] |
| Cytotoxicity | No cytotoxicity up to 50 µM | Toxic at higher concentrations | [4][5] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | SB-204990 | Reference(s) |
| Animal Model(s) | Mice (high-fat diet, hyperlipidemia, cancer xenograft), Rats, Dogs | Rats, Dogs, Mice | [9][10] |
| Dosage and Administration | 10-100 mg/kg/day (oral) | 0.05-0.25% in diet (w/w) or 25-30 mg/kg/day (oral) | [9][10] |
| Effects on Plasma Lipids | Lowers plasma cholesterol and triglycerides by 20-30% | Dose-related decrease in plasma cholesterol (up to 46%) and triglycerides (up to 80%) in rats | [7][9] |
| Antitumor Efficacy | Reduces tumor volume and weight in a mouse xenograft model (in combination with sorafenib) | Reduces in vivo tumor growth and induces differentiation | [3][11] |
| Oral Bioavailability | 55% | Absorbed orally and converted to its active form | [7][9] |
| Half-life | 2.1 hours | Not explicitly stated for the prodrug, but a single 30 mg/kg oral dose in mice resulted in a ~4 µM plasma concentration 2 hours post-ingestion. | [7][10] |
A study using AutoDock Vina to predict binding affinity suggested that this compound has a higher affinity for ACLY compared to SB-204990, ETC-1002, and NDI-091143.[12]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. ATP citrate lyase inhibition can suppress tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP Citrate Lyase (ACLY) Inhibitors: BMS-303141 vs. Bempedoic Acid and NDI-091143
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of BMS-303141 with other prominent ATP Citrate Lyase (ACLY) inhibitors, namely bempedoic acid (ETC-1002) and NDI-091143. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to ACLY Inhibition
ATP Citrate Lyase (ACLY) is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. Consequently, inhibiting ACLY is a promising therapeutic strategy for metabolic diseases such as dyslipidemia and for certain cancers that exhibit a high dependence on de novo lipogenesis for their proliferation and survival.
Comparative Performance of ACLY Inhibitors
The following tables summarize the key quantitative data for this compound, bempedoic acid, and NDI-091143, highlighting their distinct profiles in terms of potency, cellular activity, and mechanism of action.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Target | IC50 (Human Recombinant ACLY) | Cellular IC50 (Lipid Synthesis Inhibition) | Cell Line | Notes |
| This compound | ACLY | 0.13 µM | 8 µM | HepG2 | Orally bioavailable, no cytotoxicity observed up to 50 µM. |
| Bempedoic Acid (ETC-1002) | ACLY (via Bempedoyl-CoA) | 29 µM (hepatic) | - | - | Prodrug activated in the liver. |
| NDI-091143 | ACLY | 2.1 nM (ADP-Glo assay) | - | - | Potent, high-affinity, allosteric inhibitor. |
Table 2: Mechanism of Action and Key Features
| Inhibitor | Mechanism of Action | Key Features |
| This compound | Direct inhibitor of ACLY. | Cell-permeable and orally bioavailable. Reduces plasma glucose and triglycerides in a mouse model of hyperlipidemia. |
| Bempedoic Acid (ETC-1002) | Prodrug converted to active Bempedoyl-CoA in the liver, which then inhibits ACLY. | Liver-specific action minimizes potential muscle-related side effects. Clinically approved for treating hypercholesterolemia. |
| NDI-091143 | Allosteric inhibitor. Binds to a hydrophobic cavity near the citrate-binding site, inducing conformational changes that block citrate binding. | Low nanomolar potency and high affinity. The allosteric binding site is considered highly "druggable". |
Experimental Protocols
ADP-Glo™ Kinase Assay for ACLY Inhibition
This protocol is a widely used method to determine the in vitro potency of ACLY inhibitors by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Purified recombinant human ACLY enzyme
-
ATP
-
Citrate
-
Coenzyme A (CoA)
-
ACLY assay buffer (e.g., 40 mM Tris pH 8.0, 10 mM MgCl₂, 4 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ACLY enzyme to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mixture containing ATP, citrate, and CoA in ACLY assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to each well. The final concentrations are typically around 7.5 nM ACLY, 150 µM ATP, 600 µM citrate, and 150 µM CoA.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the generated luminescence using a plate reader.
-
The amount of ADP produced is proportional to the ACLY activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation of ACLY Inhibitors in a Mouse Model of Hyperlipidemia
This protocol describes a general workflow for assessing the in vivo efficacy of an ACLY inhibitor like this compound.
Animal Model:
-
Use a relevant mouse model of hyperlipidemia, such as db/db mice, which spontaneously develop type 2 diabetes and dyslipidemia.
Procedure:
-
Acclimate the mice and divide them into treatment and control groups.
-
Administer the test compound (e.g., this compound at 50 mg/kg/day) or vehicle control via oral gavage daily for a specified period (e.g., 30 days).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis. Measure plasma levels of glucose, triglycerides, and cholesterol.
-
Harvest tissues (e.g., liver, kidney) for further analysis.
-
Analyze the expression of lipogenic enzymes in the harvested tissues by Western blot or qRT-PCR to confirm the target engagement of the ACLY inhibitor.
-
Perform histological analysis of tissues to assess any pathological changes or improvements.
-
Statistically analyze the data to determine the significance of the observed effects.
Visualizations
ACLY Signaling Pathway
Caption: The central role of ACLY in converting mitochondrial citrate to cytosolic acetyl-CoA for lipogenesis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of an ACLY inhibitor.
Conclusion
This compound, bempedoic acid, and NDI-091143 each represent distinct approaches to the therapeutic inhibition of ACLY.
-
This compound is a potent, orally bioavailable direct inhibitor of ACLY with demonstrated efficacy in preclinical models of metabolic disease. Its cell permeability makes it a valuable tool for in vitro studies investigating the cellular consequences of ACLY inhibition.
-
Bempedoic acid offers a liver-targeted approach, which may enhance its safety profile by minimizing off-target effects in tissues like skeletal muscle. Its clinical approval validates ACLY as a therapeutic target for hypercholesterolemia.
-
NDI-091143 stands out for its exceptional potency and allosteric mechanism of action, which could offer advantages in terms of selectivity and overcoming potential resistance mechanisms.
The choice of inhibitor will depend on the specific research or therapeutic context. For broad, systemic inhibition studies, this compound is a strong candidate. For applications requiring liver specificity and a clinically validated profile, bempedoic acid is the established option. For investigations demanding high potency and exploring novel binding pockets, NDI-091143 presents an exciting alternative. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the nuanced differences in their biological activities and therapeutic potential.
Validating the Effects of ACLY Inhibition: A Comparative Guide to BMS-303141 and ACLY siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of two methods for inhibiting ATP Citrate Lyase (ACLY), a key enzyme in cellular lipogenesis: the small molecule inhibitor BMS-303141 and targeted gene knockdown using small interfering RNA (siRNA). This analysis is supported by experimental data from studies in hepatocellular carcinoma (HepG2) and other cell lines.
ATP Citrate Lyase (ACLY) plays a pivotal role in the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental step for de novo fatty acid and cholesterol synthesis. Its inhibition is a promising strategy for therapeutic intervention in metabolic diseases and cancer. This compound is a potent and selective inhibitor of ACLY. To ensure that the observed cellular effects of this compound are a direct result of ACLY inhibition and not due to off-target activities, a common validation strategy is to compare its effects with those of ACLY gene knockdown using siRNA. This guide details the experimental protocols and presents a comparative analysis of the data obtained from both approaches.
Comparative Efficacy in Inhibiting Cancer Cell Proliferation
Studies in hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Huh-7, have demonstrated that both pharmacological inhibition of ACLY with this compound and genetic knockdown of ACLY using siRNA lead to a significant reduction in cell proliferation and colony formation.[1] This congruence in outcomes strongly suggests that the anti-proliferative effect of this compound is mediated through its intended target, ACLY.
| Treatment | Cell Line | Concentration/Target | Endpoint | Result | Reference |
| This compound | HepG2 | 10 µM | Cell Proliferation (MTT Assay) | Significant decrease in cell viability | [1] |
| This compound | HepG2 | 20 µM | Cell Proliferation (MTT Assay) | Further significant decrease in cell viability | [1] |
| ACLY siRNA | HepG2 | siRNA targeting ACLY | Cell Proliferation (MTT Assay) | Significant decrease in cell viability | [1] |
| This compound | Huh-7 | 10 µM | Colony Formation | Significant reduction in colony number | [1] |
| This compound | Huh-7 | 20 µM | Colony Formation | Further significant reduction in colony number | [1] |
| ACLY siRNA | Huh-7 | siRNA targeting ACLY | Colony Formation | Significant reduction in colony number | [1] |
Inhibition of Lipogenesis
This compound has been shown to be a potent inhibitor of lipid synthesis in HepG2 cells, with a reported IC50 of 8 µM. Similarly, the knockdown of ACLY is expected to directly impact the de novo synthesis of fatty acids and cholesterol by limiting the availability of cytosolic acetyl-CoA.
| Treatment | Cell Line | Concentration | Endpoint | IC50 | Reference |
| This compound | HepG2 | Dose-dependent | Inhibition of total lipid synthesis | 8 µM | |
| This compound | Recombinant human ACLY | Dose-dependent | Enzyme inhibition | 0.13 µM |
Signaling Pathways and Experimental Workflow
The inhibition of ACLY, either by this compound or siRNA, impacts cellular metabolism and signaling. A key pathway affected is the conversion of citrate to acetyl-CoA, which is a crucial precursor for lipogenesis and histone acetylation.
The experimental workflow to validate the on-target effects of this compound involves parallel treatments of cells with the inhibitor and ACLY-specific siRNA, followed by comparative analysis of key cellular endpoints.
Experimental Protocols
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10 µM and 20 µM). Cells are treated for the indicated times (e.g., 24, 48, or 72 hours).
ACLY siRNA Knockdown:
-
siRNA: Specific siRNAs targeting human ACLY and a non-targeting control siRNA are used. While the exact sequences used in the comparative study by Zheng et al. (2021) are not provided, commercially available and validated siRNAs for ACLY should be employed.
-
Transfection: HepG2 cells are seeded in 6-well plates. After 24 hours, cells are transfected with ACLY siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A typical final siRNA concentration is 50 nM.
-
Validation of Knockdown: The efficiency of ACLY knockdown is confirmed 48-72 hours post-transfection by Western blotting or qRT-PCR to measure ACLY protein and mRNA levels, respectively.
Cell Proliferation (MTT) Assay:
-
HepG2 cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of this compound or transfected with ACLY siRNA.
-
Following the incubation period (e.g., 48 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Colony Formation Assay:
-
HepG2 cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Cells are treated with this compound or transfected with ACLY siRNA.
-
The medium is replaced every 3 days with fresh medium containing the respective treatments.
-
After 10-14 days, when visible colonies have formed, the cells are washed with PBS, fixed with methanol, and stained with 0.1% crystal violet.
-
The number of colonies is counted.
Lipid Synthesis Assay:
-
HepG2 cells are seeded in 6-well plates.
-
Cells are treated with this compound or transfected with ACLY siRNA.
-
[¹⁴C]-acetate is added to the culture medium for the final 2-4 hours of incubation.
-
Cells are washed with PBS and lipids are extracted using a chloroform:methanol (2:1) solution.
-
The amount of incorporated [¹⁴C]-acetate into the lipid fraction is quantified by scintillation counting.
Conclusion
The consistent inhibitory effects on cell proliferation and lipogenesis observed with both the pharmacological inhibitor this compound and ACLY siRNA knockdown provide strong evidence for the on-target mechanism of action of this compound. This comparative approach is a robust method for validating the specificity of small molecule inhibitors and is a crucial component of the preclinical drug development process. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute similar validation studies for ACLY and other metabolic targets.
References
Comparative Analysis of ACLY Inhibitors: BMS-303141 vs. NDI-091143
A comprehensive guide for researchers and drug development professionals on the biochemical and cellular activities of two prominent ATP-citrate lyase inhibitors.
This guide provides a detailed comparative study of two widely researched ATP-citrate lyase (ACLY) inhibitors, BMS-303141 and NDI-091143. Both small molecules target a critical enzyme in cellular metabolism, ATP-citrate lyase, which catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[1][2] This role places ACLY at a crucial metabolic node, making it an attractive target for therapeutic intervention in various diseases, including metabolic disorders and cancer.[2][3]
Executive Summary
This compound and NDI-091143 are potent inhibitors of human ACLY, yet they exhibit distinct biochemical profiles and mechanisms of action. NDI-091143 demonstrates significantly higher potency in enzymatic assays with a nanomolar range IC50 and acts via an allosteric mechanism.[2][4][5] In contrast, this compound displays a sub-micromolar IC50.[6][7] Both compounds have been shown to inhibit lipid synthesis in cellular assays and demonstrate in vivo efficacy in animal models, reducing plasma lipids and glucose.[6][8][9] This guide will delve into their quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and NDI-091143 based on available experimental evidence.
Table 1: Biochemical Potency against Human ATP-Citrate Lyase
| Parameter | This compound | NDI-091143 |
| IC50 | 0.13 µM[6][7][8] | 2.1 nM (ADP-Glo assay)[4][5][10], 4.8 nM (coupled enzyme assay)[1][5] |
| Ki | Not Reported | 7.0 nM[4][5][10] |
| Mechanism | Not explicitly defined in search results | Allosteric inhibitor[2][5][11] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | NDI-091143 |
| Inhibition of Lipid Synthesis (IC50) | 8 µM (in HepG2 cells)[6][7][12] | Data not available in search results |
| Cytotoxicity | No cytotoxicity up to 50 µM[7][9][12] | Data not available in search results |
| In Vivo Efficacy (Mouse Models) | Lowers plasma cholesterol, triglycerides, and fasting plasma glucose.[6][9] Reduces tumor growth in xenograft models.[8][13] | Data not available in search results |
Signaling Pathway and Mechanism of Action
This compound and NDI-091143 both target ATP-citrate lyase (ACLY), a key enzyme in the cytosol that links glucose metabolism to the synthesis of fatty acids and cholesterol. The inhibition of ACLY leads to a reduction in the cytosolic pool of acetyl-CoA, a precursor for these biosynthetic pathways.
NDI-091143 is an allosteric inhibitor that binds to a hydrophobic cavity near the citrate-binding site of ACLY.[2][11] This binding induces significant conformational changes in the enzyme, which in turn indirectly prevents the binding and recognition of citrate, a substrate of ACLY.[2][5][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating ACLY inhibitors.
In Vitro Enzyme Inhibition Assay (Coupled Enzyme Assay)
This assay is used to determine the IC50 value of an inhibitor against purified ACLY.
-
Reagents: Human recombinant ACLY, ATP, Coenzyme A, citrate, malate dehydrogenase (MDH), NADH.
-
Procedure:
-
The reaction is initiated by the addition of ACLY to a reaction mixture containing ATP, CoA, and citrate.
-
The product of the ACLY reaction, oxaloacetate, is then converted to malate by MDH.
-
This conversion oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the ACLY activity.
-
The assay is performed with varying concentrations of the inhibitor to determine the concentration that causes 50% inhibition (IC50).
-
Cellular Lipid Synthesis Assay
This assay measures the effect of the inhibitor on de novo lipid synthesis in a cellular context.
-
Cell Line: HepG2 cells are commonly used as they are a human liver cancer cell line with active lipid metabolism.[6][12]
-
Procedure:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of the inhibitor (e.g., this compound at 0-80 µM) for a specified period (e.g., 24-96 hours).[8]
-
A radiolabeled precursor, such as [14C]-acetate or [3H]-water, is added to the culture medium.
-
The cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipids are extracted from the cells, and the radioactivity is measured using a scintillation counter.
-
The reduction in radioactivity in treated cells compared to control cells indicates the inhibition of lipid synthesis.
-
Conclusion
Both this compound and NDI-091143 are valuable research tools for studying the role of ATP-citrate lyase in health and disease. NDI-091143 stands out for its superior in vitro potency and its well-defined allosteric mechanism of action. This compound, while less potent, has been more extensively characterized in cellular and in vivo models, providing a broader understanding of its physiological effects. The choice between these inhibitors will depend on the specific research question, with NDI-091143 being ideal for structural and mechanistic studies, and this compound serving as a robust tool for cellular and in vivo investigations of ACLY's role in metabolism and disease. Further head-to-head comparative studies, particularly in various in vivo models, would be beneficial to fully elucidate their therapeutic potential.
References
- 1. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 2. An allosteric mechanism for potent inhibition of human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 8. glpbio.com [glpbio.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NDI-091143 | ATP Citrate Lyase Inhibitor | AmBeed.com [ambeed.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of BMS-303141 and Statins in Lipid Metabolism
An Objective Guide for Researchers in Drug Development
In the landscape of metabolic disease and cancer research, the modulation of lipid biosynthesis pathways is of paramount importance. Two notable classes of inhibitors, represented here by BMS-303141 and statins, offer distinct mechanisms for intervening in these critical cellular processes. This guide provides a detailed in vitro comparison of this compound, an ATP-citrate lyase (ACL) inhibitor, and statins, which are HMG-CoA reductase inhibitors. The following sections present quantitative data, experimental methodologies, and visual pathway representations to aid researchers in understanding their comparative efficacy and mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of this compound and various statins can be compared by their half-maximal inhibitory concentrations (IC50) against their respective enzyme targets and their effects on lipid synthesis in cell-based assays.
| Compound | Target Enzyme | IC50 (Enzyme Inhibition) | Cell Line | Effect on Lipid Synthesis | IC50 (Lipid Synthesis) | Reference |
| This compound | ATP-citrate lyase (ACL) | 0.13 µM (human recombinant) | HepG2 | Blocks lipid synthesis | 8 µM | [1][2] |
| Atorvastatin | HMG-CoA reductase | Not explicitly stated in search results | SKOV-3 | Lowers lipid biosynthesis | Not explicitly stated in search results | [3] |
| Simvastatin | HMG-CoA reductase | Not explicitly stated in search results | Not specified | Reduces cholesterol biosynthesis | Not explicitly stated in search results | [4] |
| Lovastatin | HMG-CoA reductase | Not explicitly stated in search results | Various human and mouse cell lines | Reduces amyloid-β peptide production | Not explicitly stated in search results | [5] |
Mechanisms of Action: A Visual Representation
The distinct points of intervention in the lipid biosynthesis pathway by this compound and statins are crucial for understanding their downstream effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for assessing the efficacy of these inhibitors.
1. ATP-Citrate Lyase (ACL) Enzyme Inhibition Assay
-
Objective: To determine the IC50 value of this compound against purified ACL.
-
Methodology: An ACL Assay Kit, often coupled with an ADP-Glo Kinase Assay, is utilized.[6][7]
-
Recombinant human ACL is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of substrates (citrate and Coenzyme A) and ATP.
-
The amount of ADP produced, which is proportional to ACL activity, is quantified using the ADP-Glo system.
-
Luminescence is measured, and the data is normalized to control wells (enzyme without inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. HMG-CoA Reductase Activity Assay
-
Objective: To determine the IC50 of various statins on HMG-CoA reductase activity.
-
Methodology:
-
Cell lysates or purified HMG-CoA reductase are incubated with a range of statin concentrations.
-
The reaction is started by adding the substrate, HMG-CoA.
-
The activity of the enzyme is determined by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
-
The rate of NADPH consumption is calculated and normalized to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition versus the statin concentration.
-
3. Cellular Lipid Synthesis Assay in HepG2 Cells
-
Objective: To quantify the effect of this compound and statins on de novo lipid synthesis.
-
Methodology:
-
HepG2 cells are cultured to a suitable confluency in appropriate media.
-
Cells are then treated with various concentrations of this compound or a statin for a predetermined period (e.g., 24-48 hours).
-
During the final hours of treatment, a radiolabeled precursor, such as [14C]-acetate, is added to the culture medium.
-
After incubation, cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
The amount of incorporated radioactivity into the lipid fraction is measured using a scintillation counter.
-
The results are expressed as a percentage of lipid synthesis relative to the vehicle-treated control cells.
-
Comparative Experimental Workflow
A logical workflow is critical for a direct and unbiased comparison of different inhibitors.
Discussion and Conclusion
This compound and statins represent two distinct strategies for inhibiting lipid biosynthesis. This compound acts upstream by targeting ATP-citrate lyase, which is responsible for producing the cytosolic acetyl-CoA necessary for both fatty acid and cholesterol synthesis.[8][9] In contrast, statins target HMG-CoA reductase, a key rate-limiting enzyme specifically in the cholesterol biosynthesis pathway.[4][5][10]
The in vitro data indicates that this compound is a potent inhibitor of ACL at the enzymatic level.[1][2] Its effect on overall lipid synthesis in a cellular context, as demonstrated in HepG2 cells, occurs at a higher concentration, which is expected as cellular uptake and metabolic context come into play.[1][2] Statins are well-established for their potent inhibition of HMG-CoA reductase, leading to a significant reduction in cholesterol synthesis.[4] Their broader effects on other lipid classes are generally considered secondary to their primary mechanism.
For researchers, the choice between these inhibitors will depend on the specific research question. To study the effects of depleting the entire cytosolic pool of acetyl-CoA for lipogenesis, this compound is the more appropriate tool. If the focus is specifically on the cholesterol synthesis pathway and its downstream consequences, statins are the inhibitors of choice. This guide provides the foundational data and methodologies to inform such experimental designs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 3. Statins Lower Lipid Synthesis But Promote Secretion of Cholesterol-Enriched Extracellular Vesicles and Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 10. Understanding the molecular mechanisms of statin pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-303141-Induced Apoptosis: A Comparative Guide with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ATP citrate lyase (ACLY) inhibitor, BMS-303141, with alternative apoptosis-inducing agents. We delve into the validation of its mechanism through genetic models and present supporting experimental data and detailed protocols to aid in the design and interpretation of studies aimed at therapeutic development.
Introduction to this compound and Apoptosis Induction
This compound is a potent and cell-permeable inhibitor of ATP citrate lyase (ACLY), a crucial enzyme that links cellular glucose and lipid metabolism.[1] By blocking ACLY, this compound disrupts the synthesis of cytosolic acetyl-CoA, a vital precursor for fatty acid and cholesterol biosynthesis.[1] This disruption of cellular metabolism has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, particularly those exhibiting high rates of aerobic glycolysis.
The primary mechanism by which this compound induces apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] This leads to the activation of the PERK-eIF2α-ATF4-CHOP signaling cascade, a key pathway in the unfolded protein response that can trigger apoptosis when ER stress is prolonged or severe.
Performance Comparison: this compound vs. Alternative Apoptosis Inducers
Objective comparison of the apoptotic efficacy of this compound with other agents is crucial for evaluating its therapeutic potential. This section provides available data on this compound and other ACLY inhibitors, as well as common non-ACLY inhibitor apoptosis inducers.
Table 1: Comparison of ACLY Inhibitors in Inducing Apoptosis
| Compound | Target | Mechanism of Apoptosis Induction | Cell Line(s) | Observed Effect on Apoptosis | IC50 for Apoptosis Induction | Reference(s) |
| This compound | ATP Citrate Lyase (ACLY) | Induces ER stress, activating the p-eIF2α/ATF4/CHOP pathway. | Hepatocellular Carcinoma (HepG2, Huh-7) | Significant increase in apoptotic cells. | Not explicitly reported for apoptosis; IC50 for ACLY inhibition is 0.13 µM.[1] | [2] |
| SB-204990 | ATP Citrate Lyase (ACLY) | Triggers caspase-3 activation and PARP1 cleavage. | Thyroid Cancer (FTC-133, 8505C), Ovarian Cancer (A2780/CDDP) | Increased proportion of sub-G1 cells and Annexin V-positive cells. Synergizes with cisplatin to induce apoptosis. | Not explicitly reported for apoptosis. | [3][4] |
| NDI-091143 | ATP Citrate Lyase (ACLY) | Induces caspase-3 activation and PARP1 cleavage. | Thyroid Cancer (FTC-133, 8505C) | Increased proportion of sub-G1 cells and Annexin V-positive cells. | Not explicitly reported for apoptosis. | [3] |
| Bempedoic Acid (ETC-1002) | ATP Citrate Lyase (ACLY) | Stimulates apoptosis. | Breast and Pancreatic Cancer Cells | Reduced cell viability through apoptosis. | Not explicitly reported for apoptosis. | [5] |
Table 2: Comparison with Non-ACLY Inhibitor Apoptosis Inducers
| Compound | Target/Mechanism | Cell Line(s) | Observed Effect on Apoptosis | Reference(s) |
| Etoposide | Topoisomerase II inhibitor, induces DNA damage. | Mouse Embryonic Fibroblasts (MEFs), Acute Myeloid Leukemia (U937) | Induces apoptosis, with higher concentrations activating p53-dependent transcription. Low doses can induce caspase-independent apoptosis. | [6][7] |
| Staurosporine | Broad-spectrum protein kinase inhibitor. | Human Neuroblastoma (SH-SY5Y), Breast Cancer (HBL-100, T47D) | Potent inducer of apoptosis. In HBL-100 cells, 50 nM induced 100% apoptosis after 48h. | [8][9] |
Genetic Validation of this compound's On-Target Activity
A critical step in validating a targeted therapeutic is to demonstrate that its cellular effects are a direct consequence of its interaction with the intended target. Genetic models, such as siRNA-mediated gene knockdown, provide a powerful tool for this purpose.
ACLY Knockdown Mimics this compound-Induced Apoptosis
Silencing the expression of ACLY using short hairpin RNA (shRNA) or small interfering RNA (siRNA) has been shown to induce proliferation arrest, cell-cycle arrest, and apoptosis in various cancer cell lines, mirroring the effects of this compound.[10] This provides strong evidence that the apoptosis-inducing activity of this compound is on-target and mediated through the inhibition of ACLY.
ATF4 Knockdown Attenuates this compound-Induced Apoptosis
Further validation of the downstream signaling pathway comes from studies involving the knockdown of Activating Transcription Factor 4 (ATF4), a key mediator of ER stress-induced apoptosis. In hepatocellular carcinoma cells, siRNA-mediated knockdown of ATF4 significantly reduced the apoptosis stimulated by this compound, confirming the crucial role of the p-eIF2α/ATF4/CHOP axis in the drug's mechanism of action.[2]
Table 3: Quantitative Data from Genetic Validation Studies
| Genetic Modification | Cell Line | Experimental Condition | Outcome | Reference(s) |
| ACLY Knockdown (shRNA) | Various Cancer Cell Lines | Lipid-reduced growth conditions | Induction of proliferation arrest, cell-cycle arrest, and apoptosis. | [10] |
| ATF4 Knockdown (siRNA) | HepG2 | Treatment with this compound | Notably reduced apoptosis compared to control siRNA-treated cells. | [2] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Validating Apoptosis with Genetic Models
Caption: Workflow for validating on-target apoptosis induction.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of ACLY or ATF4
This protocol describes a general procedure for transiently knocking down gene expression using siRNA.
Materials:
-
Target-specific siRNA duplexes (e.g., for ACLY or ATF4) and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cell culture plates and complete growth medium.
Protocol:
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA into Opti-MEM™ medium.
-
In a separate tube, dilute the transfection reagent into Opti-MEM™ medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blot or qRT-PCR.
-
Functional Assays: Proceed with apoptosis assays (e.g., Annexin V/PI staining) to evaluate the effect of gene knockdown.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired treatment (e.g., this compound). Include untreated and positive controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Western Blot for Apoptosis Markers
This protocol is for the detection of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-ACLY, anti-ATF4, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Protein Extraction:
-
Treat cells as required and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through the on-target inhibition of ACLY and subsequent activation of the ER stress pathway. The use of genetic models, specifically the knockdown of ACLY and key downstream effectors like ATF4, provides robust validation of its mechanism of action. While direct quantitative comparisons with other apoptosis inducers are still emerging, the available data suggests that ACLY inhibition is a viable strategy for cancer therapy. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this area.
References
- 1. glpbio.com [glpbio.com]
- 2. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACLY inhibitors induce apoptosis and potentiate cytotoxic effects of sorafenib in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ACLY Attenuates Tumor Growth and Acquired Cisplatin Resistance in Ovarian Cancer by Inhibiting the PI3K–AKT Pathway and Activating the AMPK–ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by staurosporine alters chaperone and endoplasmic reticulum proteins: Identification by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP citrate lyase knockdown induces growth arrest and apoptosis through different cell- and environment-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Cross-Validation of BMS-303141 Results with CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular and physiological effects of the pharmacological inhibitor BMS-303141 and CRISPR/Cas9-mediated knockout of its target, ATP-citrate lyase (ACLY). By juxtaposing the outcomes of these two distinct methodologies, this document aims to offer a clearer understanding of ACLY's role in various biological processes and to validate the on-target effects of this compound.
Introduction
This compound is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2][3][4] ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a precursor for the biosynthesis of fatty acids and cholesterol.[1][5] Given its central role in metabolism, ACLY has emerged as a therapeutic target for metabolic diseases and cancer.[5][6][7][8]
CRISPR/Cas9 technology offers a powerful genetic tool to ablate gene function with high precision. By knocking out the ACLY gene, researchers can study the direct consequences of its absence, providing a genetic benchmark to validate the specificity of pharmacological inhibitors like this compound. This guide synthesizes experimental data from studies employing both approaches to provide a robust cross-validation of their findings.
Data Presentation: Pharmacological vs. Genetic Inhibition of ACLY
The following tables summarize the quantitative data from studies investigating the effects of this compound and CRISPR/Cas9-mediated knockout of ACLY on various cellular and physiological parameters.
Table 1: Effects on Cell Proliferation and Viability
| Methodology | Cell Line/Model | Observed Effect | Quantitative Data | Reference |
| This compound | Esophageal Squamous Carcinoma Cells (ESCC) | Inhibition of cell survival | Time- and dose-dependent inhibition (0-80μM) | [1] |
| Hepatocellular Carcinoma (HepG2, Huh-7) | Suppression of cell proliferation and colony formation | Significant suppression at 10µM and 20µM | [7][9] | |
| Acute Myeloid Leukemia (HL-60) | Inhibition of cell growth | IC50 of ~10-20µM | [10] | |
| CRISPR/Cas9 KO | Colon Cancer (HCT116) | Reduced cell motility and invasion | Substantially reduced compared to control | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Impaired proliferation | Significantly slower proliferation than parental cells | [11] | |
| Glioblastoma (LN229) | Marked proliferative impairment | - | [11] |
Table 2: Impact on Lipid Metabolism
| Methodology | Cell Line/Model | Observed Effect | Quantitative Data | Reference |
| This compound | HepG2 cells | Inhibition of total lipid synthesis | IC50 of 8 μM | [2][3] |
| High-fat fed mice | Lowered plasma cholesterol and triglycerides | ~20-30% reduction | [2] | |
| db/db mice | Decreased serum lipids and renal lipogenic enzymes | - | [7][12] | |
| CRISPR/Cas9 KO | Colon Cancer (HCT116) | Reduced triglycerides and cholesterol | Notably reduced compared to control | [1] |
| Macrophages | Deregulation of fatty acid and cholesterol biosynthesis | Increased expression of uptake genes, reduced efflux genes | [2] |
Table 3: Effects on Gene Expression and Signaling
| Methodology | Cell Line/Model | Observed Effect | Quantitative Data | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | Reversal of LPS-induced upregulation of VCAM-1, E-selectin, and MCP-1 | - | [1] |
| Bone Marrow-Derived Macrophages (BMDM) | Reduced mRNA expression of il6 and il12b | - | [13] | |
| CRISPR/Cas9 KO | Colon Cancer (HCT116) | Suppression of lipogenic enzymes (SCD1, FASN) | - | [1] |
| CD4+ T cells | Attenuated IFNγ production and reduced histone H3 Lys9 acetylation | - | [2] |
Experimental Protocols
Pharmacological Inhibition with this compound
Cell Viability Assay (Example from ESCC cells): [1]
-
Cell Seeding: ESCC cells were seeded into 96-well plates at a density of 3x10³ cells per well and cultured for 24 hours.
-
Treatment: Cells were treated with varying concentrations of this compound (0, 10, 20, 30, 40, 50, 60, 70, and 80μM).
-
Incubation: The plates were incubated for 24, 48, 72, and 96 hours.
-
Viability Assessment: At each time point, CCK-8 solution was added to the wells, and the absorbance at 450nm was measured with a microplate reader after 2 hours to determine cell viability.
In Vivo Tumor Xenograft Study (Example with HepG2 cells): [1]
-
Tumor Implantation: HepG2 cells (5x10⁷ cells/mouse) were injected subcutaneously into the abdomen of BALB/c nude mice.
-
Treatment Initiation: When the tumor volume reached approximately 100mm³, mice were randomly assigned to treatment groups.
-
Drug Administration: this compound was administered orally at a dose of 5mg/kg/day for 8 consecutive days.
-
Tumor Measurement: Tumor volume was measured every 2 days during and after the treatment period.
Genetic Knockout using CRISPR/Cas9
Generation of ACLY Knockout Cell Lines (Example from HCT116 cells): [1]
-
sgRNA Design and Cloning: A single guide RNA (sgRNA) sequence targeting the ACLY gene (5′-GAGCATACTTGAACCGATTC-3′) was designed and cloned into the lentiCRISPRv2 plasmid.
-
Lentivirus Production: The lentiCRISPRv2-sgACLY plasmid, along with viral packaging plasmids (psPAX2 and pMD2.G), was transfected into HEK293T cells to produce lentivirus.
-
Transduction: HCT116 cells were transduced with the collected lentivirus.
-
Selection and Validation: Transduced cells were selected with puromycin. Single-cell clones were isolated, and the knockout of the ACLY protein was verified by Western blot analysis.
Western Blot Analysis for Protein Expression:
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against ACLY and a loading control (e.g., actin).
-
Detection: After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of ACLY
Caption: The central role of ACLY in cellular metabolism and its inhibition.
Experimental Workflow for Comparative Analysis
Caption: Workflow for cross-validating this compound with CRISPR/Cas9.
Discussion and Conclusion
The comparative analysis of data obtained from studies using this compound and CRISPR/Cas9-mediated knockout of ACLY reveals a high degree of concordance in their observed effects. Both methodologies consistently demonstrate that the disruption of ACLY function leads to:
-
Reduced Cell Proliferation and Growth: This is observed across a variety of cancer cell lines, underscoring the importance of ACLY-mediated metabolism for rapid cell division.
-
Inhibition of Lipid Synthesis: The reduction in cytosolic acetyl-CoA upon ACLY inhibition or knockout directly impacts the synthesis of fatty acids and cholesterol.
-
Alterations in Gene Expression: The effects on histone acetylation and the expression of inflammatory and metabolic genes further highlight the broad regulatory role of ACLY.
The alignment of results from pharmacological inhibition and genetic knockout provides strong evidence that the primary effects of this compound are on-target and directly attributable to the inhibition of ACLY. However, it is important to note that some studies have suggested potential off-target effects of ACLY inhibitors in specific contexts, which warrants further investigation.[2][10]
References
- 1. ACLY facilitates colon cancer cell metastasis by CTNNB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACLY alternative splicing correlates with cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACLY-induced reprogramming of glycolytic metabolism plays an important role in the progression of breast cancer: Role of ACLY in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Acsl4 Gene Knockout Mouse Model by CRISPR/Cas9-Mediated Genome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Polarization of Human Macrophages by Interleukin-4 Does Not Require ATP-Citrate Lyase [frontiersin.org]
- 11. ATP-citrate lyase controls a glucose-to-acetate metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition of ACLY Leads to Suppression of Osteoclast Differentiation and Function Via Regulation of Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of BMS-303141
For Researchers, Scientists, and Drug Development Professionals
BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL), a crucial enzyme that links glucose metabolism to the synthesis of fatty acids and cholesterol.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various experimental setups.
In Vitro Efficacy of this compound
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Human Recombinant ACL | 0.13 µM | [1][3] |
| IC50 (Lipid Synthesis) | HepG2 | 8 µM | [3][4][5] |
| Cell Viability | ESCC Cells | Significant inhibition at 10-80 µM (24-96h) | [1] |
| HepG2 & Huh-7 Cells | Reduced cell proliferation | ||
| C4-2 CRPC Cells | Impaired proliferation | [6] | |
| Cytotoxicity | General | No cytotoxicity up to 50 µM | [3][5] |
In Vivo Efficacy of this compound
| Animal Model | Dosage | Key Findings | Reference |
| HepG2 Xenograft (BALB/c nude mice) | 5 mg/kg/day (p.o.) for 8 days | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight. | [1][7] |
| Spontaneous Type 2 Diabetic Mice (db/db) | 50 mg/kg/day (p.o.) for 30 days | Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][8][9][10] |
| High-Fat Diet Mice | 10-100 mg/kg/day | Lowered plasma cholesterol and triglycerides by 20-30% and fasting plasma glucose by 30-50%. | [4][5] |
| LPS-Induced Endotoxemia Mice | 50 mg/kg | Reduced plasma levels of IL-6 and MCP-1 and decreased organ injury. | [11] |
| Hypercholesterolemic Mouse Models | Not specified | Significantly reduced serum total cholesterol and LDL cholesterol. | [12] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Figure 1. Mechanism of action of this compound in inhibiting lipid synthesis.
Figure 2. General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol is adapted from studies on ESCC cells.[1]
-
Cell Seeding: Esophageal squamous cell carcinoma (ESCC) cells are seeded into 96-well plates at a density of 3 x 10³ cells per well and cultured for 24 hours.[1]
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60, 70, and 80 µM).[1]
-
Incubation: The plates are incubated for different time points, typically 24, 48, 72, and 96 hours.[1]
-
CCK-8 Addition: Two hours before the end of each time point, CCK-8 solution is added to each well.[1]
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]
In Vivo Tumor Xenograft Model
This protocol is based on studies using HepG2 cells in BALB/c nude mice.[1][7]
-
Cell Implantation: HepG2 cells (5 x 10⁷ cells/mouse) are injected subcutaneously into the forelimb abdomen of BALB/c nude mice.[1]
-
Tumor Growth and Grouping: When the tumor volume reaches approximately 100 mm³, the mice are randomly divided into treatment groups (e.g., normal saline control, this compound, sorafenib, and this compound plus sorafenib).[1][7]
-
Drug Administration: this compound is administered orally (by gavage) at a dose of 5 mg/kg/day for a specified period, such as 8 consecutive days.[1]
-
Monitoring: Tumor volume is measured every 2 days throughout the treatment period.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for proliferation markers like Ki-67.[1][7]
Concluding Remarks
This compound demonstrates consistent inhibitory effects on ATP-citrate lyase both in isolated enzyme assays and in cellular contexts, leading to a reduction in lipid synthesis. These in vitro findings translate to significant anti-tumor and metabolic benefits in various in vivo models. The provided data and protocols offer a solid foundation for further investigation into the therapeutic applications of this compound, particularly in oncology and metabolic diseases.
References
- 1. glpbio.com [glpbio.com]
- 2. ATP citrate lyase inhibitors as novel cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 9. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of BMS-303141 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. BMS-303141, a potent and specific inhibitor of ATP citrate lyase (ACLY), a key enzyme in cellular lipid synthesis, has emerged as a promising candidate for combination regimens. This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer agents, supported by preclinical data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other chemotherapy agents has been evaluated in various cancer models. The tables below summarize the quantitative data from preclinical studies, primarily utilizing the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Sorafenib in Hepatocellular Carcinoma (HCC)
| Cell Line | Drug Combination | Effect | Quantitative Metric | Reference |
| HepG2 (in vivo xenograft) | This compound + Sorafenib | Reduced Tumor Volume and Weight | Combined treatment significantly reduced tumor volume and weight compared to sorafenib alone. | [1] |
Table 2: Synergistic Effects of this compound with Enzalutamide in Castration-Resistant Prostate Cancer (CRPC)
| Cell Line | Drug Combination | Effect | Quantitative Metric | Reference |
| C4-2 | This compound (10 µM) + Enzalutamide (0-40 µM) | Sensitization to AR Antagonism | This compound significantly enhanced the growth-inhibitory effect of enzalutamide. | [2] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic antitumor effects of this compound combinations stem from the complementary targeting of critical cancer cell signaling pathways.
This compound and Sorafenib in Hepatocellular Carcinoma
In hepatocellular carcinoma, the combination of this compound and sorafenib demonstrates a powerful synergistic effect by inducing endoplasmic reticulum (ER) stress, leading to apoptosis. This compound, by inhibiting ACLY, disrupts lipid metabolism, which can trigger ER stress. Sorafenib, a multi-kinase inhibitor, also contributes to cellular stress. Together, they activate the p-eIF2α/ATF4/CHOP signaling axis, a key pathway in ER stress-mediated apoptosis.[1][3]
This compound and Enzalutamide in Castration-Resistant Prostate Cancer
In castration-resistant prostate cancer, the synergy between this compound and the androgen receptor (AR) antagonist enzalutamide is linked to the disruption of an ACLY-AMPK-AR feedback loop.[2] By inhibiting ACLY, this compound sensitizes CRPC cells to the effects of enzalutamide, which blocks AR signaling. This dual approach effectively curtails the survival and proliferation signals that drive CRPC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic findings. The following are generalized protocols for key experiments cited in the assessment of this compound combination therapies.
In Vitro Synergy Assessment: Cell Viability and Apoptosis
A common workflow for evaluating drug synergy in vitro involves assessing cell viability and apoptosis following single and combination drug treatments.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2, C4-2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug (e.g., sorafenib, enzalutamide), and their combination at fixed ratios for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and use software like CompuSyn to determine the Combination Index (CI).
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Synergy Assessment: Xenograft Tumor Model
Animal models are essential for validating the in vivo efficacy of drug combinations.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HepG2) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Combination drug alone, and (4) this compound + combination drug.
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the extent of tumor growth inhibition for each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Lyse treated cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest in the signaling pathway (e.g., p-eIF2α, ATF4, CHOP, p-AMPK, AR) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
The preclinical data strongly suggest that this compound holds significant potential as a synergistic partner for various established anticancer drugs. Its ability to disrupt cancer cell metabolism through ACLY inhibition creates vulnerabilities that can be exploited by other therapeutic agents targeting distinct survival pathways. The combinations with sorafenib in HCC and enzalutamide in CRPC provide compelling examples of this synergistic potential. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective combination therapies for cancer patients. This guide serves as a foundational resource for researchers aiming to explore and build upon the synergistic applications of this compound in oncology.
References
A Comparative Guide to the Anti-inflammatory Effects of BMS-303141
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of BMS-303141, a potent inhibitor of ATP-citrate lyase (ACLY). By targeting ACLY, this compound links cellular metabolism to inflammatory responses, offering a promising avenue for therapeutic intervention. This document summarizes key experimental data, compares its performance with other ACLY inhibitors, and provides detailed methodologies for validating its effects.
Mechanism of Action: Linking Metabolism to Inflammation
This compound exerts its anti-inflammatory effects by inhibiting ATP-citrate lyase (ACLY), a crucial enzyme that converts citrate into acetyl-CoA in the cytoplasm[1][2]. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4]. Crucially, it is also the source of acetyl groups for histone acetylation, an epigenetic modification that regulates gene expression[1].
In the context of inflammation, particularly in immune cells like macrophages, inflammatory stimuli such as Lipopolysaccharide (LPS) lead to an increase in ACLY activity[1][5]. This boosts the production of acetyl-CoA, which is then used by histone acetyltransferases (HATs) to acetylate histones at the promoter regions of pro-inflammatory genes, such as IL-6 and IL-12. This acetylation opens up the chromatin structure, facilitating the transcription of these genes and amplifying the inflammatory response[1].
By inhibiting ACLY, this compound depletes the cytoplasmic acetyl-CoA pool available for histone acetylation. This results in reduced histone acetylation at the promoters of inflammatory genes, thereby suppressing their expression and dampening the overall inflammatory cascade[1].
Comparative Performance Data
This compound has been evaluated against other ACLY inhibitors and in various inflammatory models. The data below summarizes its efficacy in reducing inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Gene Expression
This table compares the effect of this compound and other ACLY inhibitors on the expression of key pro-inflammatory genes in macrophages stimulated with inflammatory agents like LPS or IL-4.
| Compound | Cell Type | Stimulant | Target Gene | Concentration | Result (% Reduction) | Reference |
| This compound | Human MDMs | IL-4 | ALOX15 | 5 µM | Significant Reduction | [6] |
| This compound | Murine BMDM | LPS | il6, il12b | Not specified | mRNA Expression Reduced | [1] |
| This compound | Human Macrophages | LPS | IL6, IL12B | Not specified | mRNA Expression Reduced | [1] |
| SB-204990 | Human MDMs | IL-4 | ALOX15 | 25 µM | Significant Reduction | [6] |
| Medica 16 | Human MDMs | IL-4 | ALOX15 | 100 µM | Significant Reduction | [6] |
| Hydroxycitrate | Human MDMs | IL-4 | ALOX15 | 20 mM | Significant Reduction | [6] |
Note: MDMs (Monocyte-Derived Macrophages), BMDM (Bone Marrow-Derived Macrophages). A study raised caution about potential off-target effects of these inhibitors in human macrophages, as they suppressed IL-4-induced genes even in ACLY knockout cells[6].
Table 2: In Vivo Anti-Inflammatory Efficacy
This table presents data from in vivo studies, demonstrating the systemic anti-inflammatory effects of this compound.
| Compound | Animal Model | Inflammatory Challenge | Dosage | Outcome | Reference |
| This compound | Mice | LPS-induced peritonitis | Not specified | Decreased IL-6 and IL-12p70 in peritoneum and serum | [1] |
| This compound | Mice | LPS-induced endotoxemia | 50 mg/kg | Decreased plasma IL-6 and MCP-1; Reduced tissue injury | [5] |
| This compound | Psoriatic Mice | Imiquimod | Not specified | Alleviated erythema, skin thickening, and scaling | [7] |
Table 3: Comparative IC50 Values for ACLY Inhibition
| Compound | IC50 Value | Assay Method | Reference |
| This compound | 0.13 µM | Enzyme inhibition assay | [2] |
| This compound | ~10-20 µM (Cell growth) | MTT Assay (HL-60 cells) | [8] |
| SB-204990 | Prodrug | N/A | [2] |
| Medica 16 | Not specified | N/A | [2] |
| Bempedoic Acid | Prodrug | N/A | [2] |
| Flavonoids (e.g., Herbacetin, Quercetin) | <10 µM | Enzyme inhibition assay | [4] |
Experimental Protocols & Workflow
Validating the anti-inflammatory effects of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Macrophage Culture and Stimulation
-
Objective: To create an in vitro model of inflammation using primary macrophages or cell lines.
-
Protocol:
-
Cell Isolation/Culture: Isolate Bone Marrow-Derived Macrophages (BMDMs) from mice or use human Monocyte-Derived Macrophages (MDMs). Alternatively, use a macrophage-like cell line such as RAW 264.7 or THP-1.
-
Plating: Seed cells in appropriate multi-well plates at a density of 1-2 x 10^6 cells/mL. Allow cells to adhere overnight.
-
Pre-treatment: The following day, replace the medium. Add this compound or alternative inhibitors at desired concentrations (e.g., 1-10 µM). A vehicle control (e.g., DMSO) must be included. Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) from E. coli at a final concentration of 10-100 ng/mL, to all wells except the unstimulated control.
-
Incubation: Incubate the cells for a specified period. For mRNA analysis (qPCR), 4-6 hours is common. For protein analysis of secreted cytokines (ELISA), 18-24 hours is typical.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of pro-inflammatory genes.
-
Protocol:
-
RNA Extraction: After incubation, lyse the cells directly in the well using a lysis buffer (e.g., TRIzol) and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (Il6, Tnf, Il1b, Il12b) and a housekeeping gene (Actb, Gapdh), and a qPCR master mix (e.g., SYBR Green).
-
Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the LPS-only control.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Protocol:
-
Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant.
-
ELISA Procedure: Use commercial ELISA kits for specific cytokines (e.g., Mouse IL-6, Human MCP-1). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Analysis: Calculate the cytokine concentrations in the samples by plotting a standard curve from the known standards.
-
In Vivo LPS-Induced Endotoxemia Model
-
Objective: To assess the systemic anti-inflammatory effects of this compound in a live animal model.
-
Protocol:
-
Animal Acclimatization: Use 8-10 week old C57BL/6 mice and allow them to acclimatize for at least one week.
-
Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage.[5]
-
LPS Challenge: After 1-2 hours, inject mice with a sublethal dose of LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation.[5]
-
Monitoring & Sample Collection: Monitor animals for signs of distress. At a predetermined time point (e.g., 16 hours post-LPS), euthanize the mice and collect blood (for plasma) and tissues (lung, liver, kidney).[5]
-
Analysis: Measure plasma cytokine levels using ELISA. Process tissues for histology (H&E staining) to assess immune cell infiltration and tissue damage, or for Western blotting to measure protein expression (e.g., p-ACLY, VCAM-1).[5]
-
References
- 1. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polarization of Human Macrophages by Interleukin-4 Does Not Require ATP-Citrate Lyase [frontiersin.org]
- 7. ACLY inhibitors may be useful for treating psoriasis | BioWorld [bioworld.com]
- 8. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-303141 Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparative analysis of the ATP-citrate lyase (ACL) inhibitor, BMS-303141, on various cell lines. The information is supported by experimental data to aid in evaluating its potential as a therapeutic agent.
This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1] By blocking ACLY, this compound disrupts the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acids and cholesterol.[1] This mechanism of action has significant implications for cancer cells, which often exhibit upregulated de novo lipogenesis to support rapid proliferation and membrane synthesis.
Quantitative Analysis of this compound Efficacy
The inhibitory effects of this compound have been quantified across several cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Cell Line | Cell Type | IC50 Value (µM) | Observed Effects |
| Human Recombinant ACL | Enzyme Assay | 0.13 | Direct inhibition of enzyme activity[2] |
| HepG2 | Hepatocellular Carcinoma | 8 | Inhibition of total lipid synthesis[2][3] |
| Huh-7 | Hepatocellular Carcinoma | - | Reduced cell proliferation[2] |
| ESCC | Esophageal Squamous Cell Carcinoma | - | Time- and dose-dependent inhibition of cell survival[1] |
| C4-2 | Castration-Resistant Prostate Cancer | - | Impaired proliferation and induced cell death[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the effects of this compound.
Cell Viability and Proliferation Assays
A common method to assess the impact of this compound on cell viability is the MTT or CCK-8 assay.
-
Cell Seeding: Cells are typically seeded in 96-well plates at a density of 3x10³ to 8x10³ cells per well and cultured for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60, 70, and 80 µM) for different durations (e.g., 24, 48, 72, and 96 hours).[1]
-
Detection: Following treatment, a solution such as MTT or CCK-8 is added to each well.[1] After a short incubation period, the absorbance is measured with a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) to determine the number of viable cells.[1]
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cells following treatment.
-
Treatment and Seeding: Cells are treated with this compound at various concentrations (e.g., 10 µmol/L or 20 µmol/L) and then seeded at a low density in 6-well plates.[5]
-
Incubation: The plates are incubated for an extended period (e.g., 2 weeks) to allow for colony formation.
-
Staining and Quantification: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Comparative Effects on Different Cell Lines
Hepatocellular Carcinoma (HCC) Cell Lines: HepG2 and Huh-7
This compound has demonstrated significant anti-proliferative effects in both HepG2 and Huh-7 human HCC cell lines.[2] In HepG2 cells, it inhibits total lipid synthesis with an IC50 of 8 µM.[2][3] Studies have shown that treatment with this compound at concentrations of 10 µmol/L or 20 µmol/L significantly suppresses the proliferation and colony formation of both cell lines.[5] The underlying mechanism in these cells involves the induction of endoplasmic reticulum (ER) stress, which activates the p-eIF2α/ATF4/CHOP signaling axis, ultimately leading to apoptosis.[5][6]
Furthermore, in a mouse xenograft model using HepG2 cells, oral administration of this compound inhibited tumor growth.[1] A combination therapy of this compound and sorafenib, a standard HCC treatment, resulted in a significant reduction in tumor volume and weight.[5][6]
Esophageal Squamous Cell Carcinoma (ESCC) Cells
In ESCC cells, this compound has been shown to significantly inhibit cell survival in a time- and dose-dependent manner.[1] Treatment with the inhibitor also led to a reduction in ACLY protein levels.[1]
Prostate Cancer Cell Lines
The effects of this compound have also been investigated in the context of castration-resistant prostate cancer (CRPC). In the C4-2 cell line, the inhibitor impaired proliferation and induced cell death.[4] Notably, combining this compound with androgen receptor (AR) antagonists like enzalutamide or bicalutamide potently suppressed the growth of both CRPC and hormone-naïve AR-positive prostate cancer cell lines.[4] This suggests a synergistic effect that could be beneficial in overcoming resistance to AR-targeted therapies.
Non-Cancerous Cell Lines
The impact of this compound is not limited to cancer cells. In human umbilical vein endothelial cells (HUVEC), pretreatment with this compound was able to reverse the lipopolysaccharide (LPS)-induced upregulation of inflammatory molecules without affecting cell viability. In bone marrow-derived macrophages (BMMs), the inhibitor led to a substantial reduction of nucleo-cytosolic acetyl-CoA.
Conclusion
This compound demonstrates broad efficacy across a range of cancer cell lines, primarily by inhibiting ACLY and disrupting lipid metabolism, which is often dysregulated in malignant cells. Its ability to induce apoptosis in hepatocellular carcinoma cells, inhibit the survival of esophageal squamous carcinoma cells, and synergize with existing therapies in prostate cancer highlights its potential as a versatile anti-cancer agent. Further research, particularly direct comparative studies across a wider panel of cell lines and in combination with other therapeutics, will be crucial in fully elucidating the therapeutic window and potential applications of this promising inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BMS-303141 Through Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-303141, a potent inhibitor of ATP-citrate lyase (ACLY), with other relevant inhibitors of ACLY and fatty acid synthase (FAS). The specificity of this compound is assessed through a review of available competitive binding data and inhibitory concentrations. Detailed experimental protocols for relevant assays are provided to support the reproduction of these findings.
Executive Summary
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound and other selected inhibitors against their primary targets.
Table 1: ATP-Citrate Lyase (ACLY) Inhibitors
| Compound | Target | IC50 | Ki | Assay Method |
| This compound | ACLY (human, recombinant) | 0.13 µM [1][2] | Not Reported | Not Specified |
| NDI-091143 | ACLY (human) | 2.1 nM[1][2] | 7.0 nM[1][2] | ADP-Glo Assay[1][2] |
| Bempedoic Acid (ETC-1002) | ACLY (hepatic) | 29 µM[2] | Not Reported | Not Specified |
| SB-204990 | ACLY | Potent and specific inhibitor (IC50 not specified) | Not Reported | Not Specified |
| ACLY-IN-1 | ACLY | 8.3 nM[1] | Not Reported | Not Specified |
| Forrestiacids J | ACLY | 2.6 µM[1] | Not Reported | Not Specified |
| Hydroxycitric acid | ACLY | Not Reported | 3 µM | Competitive Inhibition |
Table 2: Fatty Acid Synthase (FAS) Inhibitors
| Compound | Target | IC50 |
| GSK2194069 | FAS (human, purified) | 0.0604 µM |
| TVB-3166 | FAS (human, purified) | 0.0736 µM |
| Fasnall | FAS (human, purified) | 3.71 µM |
| FT-4101 | FASN (human) | 40 nM |
| C75 | FAS | Not specified (slow-binding inhibitor) |
| Orlistat | FASN (thioesterase domain) | Not specified |
| Cerulenin | FASN (ketoacyl synthase domain) | Not specified |
| Triclosan | FASN (enoyl reductase domain) | Not specified |
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below.
ATP-Citrate Lyase (ACLY) Activity Assay (Radiometric)
This protocol describes a direct measurement of ACLY activity by quantifying the incorporation of radiolabeled acetyl-CoA from citrate.
Materials:
-
Purified human ACLY enzyme
-
Assay Buffer: 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, 10 mM DTT
-
Substrates: 100 µM Coenzyme A (CoA), 400 µM ATP
-
Radiolabeled Substrate: 150 µM [14C]citrate
-
Quenching Solution: 0.5 M EDTA
-
Scintillation Cocktail: MicroScint-O
-
384-well plates
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a 384-well plate containing Assay Buffer, CoA, ATP, and [14C]citrate.
-
To test inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) in the assay buffer for a specified time.
-
Initiate the enzymatic reaction by adding the purified ACLY enzyme to the reaction mixture.
-
Incubate the plate at 37°C for 3 hours.
-
Terminate the reaction by adding 1 µL of 0.5 M EDTA to each well.
-
Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
-
Measure the radioactivity in a liquid scintillation counter to determine the amount of [14C]acetyl-CoA produced.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This protocol measures FAS activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified FAS enzyme
-
Assay Buffer: 1 M K2PO4 (pH 7.6)
-
Substrates: Acetyl-CoA, Malonyl-CoA
-
Cofactor: NADPH
-
Spectrophotometer with a heated chamber
Procedure:
-
In a cuvette, prepare a reaction mixture containing the FAS enzyme, Assay Buffer, acetyl-CoA, and NADPH in a final volume of 0.5 mL.
-
Incubate the mixture at 37°C for 3 minutes to measure the background rate of NADPH oxidation by monitoring the absorbance at 340 nm.
-
To test inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.
-
Initiate the FAS-dependent reaction by adding malonyl-CoA.
-
Continue to monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of NADPH oxidation.
-
Calculate the FAS activity based on the rate of NADPH consumption (molar extinction coefficient of NADPH is 6220 M-1cm-1).
-
Determine the IC50 value by measuring the activity at various inhibitor concentrations.
Mandatory Visualizations
Signaling Pathway of ACLY Inhibition
The following diagram illustrates the central role of ATP-Citrate Lyase (ACLY) in cellular metabolism and the impact of its inhibition by molecules like this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor in an enzymatic assay.
Conclusion
This compound is a potent inhibitor of ACLY, a key enzyme in lipid biosynthesis. The available data, primarily its low micromolar IC50 value, indicates a strong inhibitory effect on its intended target. For a more definitive assessment of its specificity, further studies, such as broad-panel kinase screening or competitive binding assays against a diverse set of enzymes, would be necessary. The provided experimental protocols offer a starting point for researchers aiming to independently verify these findings or to characterize novel inhibitors of ACLY and FAS.
References
A Comparative Guide to Validating Metabolic Changes Mediated by BMS-303141
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-303141, a potent ATP-citrate lyase (ACLY) inhibitor, with alternative compounds used to probe cellular metabolism. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable and potent inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental building block for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound effectively reduces the cellular pool of acetyl-CoA available for lipogenesis, thereby impacting various metabolic pathways. Its utility has been demonstrated in preclinical models of metabolic diseases and cancer.
Comparison of this compound with Alternative ACLY Inhibitors
Several other compounds are utilized to inhibit ACLY activity. This section compares this compound with notable alternatives: Bempedoic Acid (ETC-1002), SB-204990, and NDI-091143.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons in single studies are limited, and thus, data has been collated from various sources. Experimental conditions should be considered when interpreting these values.
Table 1: Comparison of In Vitro Potency and Binding Affinity of ACLY Inhibitors
| Compound | Target | IC50 | Binding Affinity (kcal/mol) | Cell-Based Assay (Lipid Synthesis Inhibition) | Source |
| This compound | Human recombinant ACLY | 0.13 µM | -8.6 | 8 µM (HepG2 cells) | [1] |
| Bempedoic Acid (ETC-1002) | Human ACLY | 10.56 ± 1.46 µmol/L (as CoA-thioester) | -6.4 | More effective than Bempedoic Acid | [2][3] |
| SB-204990 | Rat liver ACLY | Ki = 1 µM (active form SB-201076) | -6.4 | Dose-dependent inhibition up to 91% (cholesterol) and 82% (fatty acids) in HepG2 cells | [3][4] |
| NDI-091143 | Human ACLY | 2.1 nM (ADP-Glo assay) | Not available | Potent inhibitor | [3][5] |
Table 2: Reported In Vivo Effects of ACLY Inhibitors
| Compound | Animal Model | Dosage | Key Metabolic Effects | Source |
| This compound | db/db mice (obese, diabetic) | 50mg/kg/day for 30 days | Decreased serum lipids, reduced renal lipogenic enzymes (ACC, FAS, HMGCR), diminished renal ectopic lipid accumulation. | [3] |
| Bempedoic Acid (ETC-1002) | Hamsters (hyperlipidemic), Mice (diet-induced obesity) | 30 mg/kg (rats) | Reduced circulating proatherogenic lipoproteins, hepatic lipids, and body weight. Improved glycemic control. | [6] |
| SB-204990 | Rats, Dogs | 0.05-0.25% in diet (rats), 25 mg/kg/day (dogs) | Dose-related decrease in plasma cholesterol and triglycerides. | [4] |
| NDI-091143 | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the metabolic effects of ACLY inhibitors.
Protocol 1: In Vitro Fatty Acid Synthesis Inhibition Assay
This protocol is adapted from studies measuring the incorporation of a radiolabeled precursor into total lipids in cultured cells.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
This compound and/or alternative inhibitors
-
[U-¹⁴C]acetate
-
Phosphate-buffered saline (PBS)
-
Chloroform/methanol solution (2:1 v/v)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Grow HepG2 cells to confluency in appropriate cell culture flasks.
-
Plating: Seed cells into 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors (dissolved in a suitable solvent like DMSO, with a vehicle-only control) for a predetermined time (e.g., 2-24 hours).
-
Radiolabeling: Add 1.0 µCi of [U-¹⁴C]acetate to each well and incubate for 2 hours.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of chloroform/methanol (2:1) to each well to extract total lipids.
-
Collect the lipid extract into a new tube.
-
-
Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage inhibition of fatty acid synthesis compared to the vehicle control.
Protocol 2: Cellular Glucose Uptake Assay
This protocol describes a common method to measure glucose uptake in cells, often used to assess insulin sensitivity and the effects of metabolic inhibitors.
Materials:
-
Differentiated myotubes or adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Bovine Serum Albumin (BSA)
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (as a negative control for glucose transport)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter and vials
Procedure:
-
Cell Differentiation: Differentiate cells into myotubes or adipocytes as required.
-
Serum Starvation: Serum starve the cells in KRH buffer containing 0.5% BSA for at least 2 hours.
-
Inhibitor Treatment: Pre-incubate the cells with this compound or alternative inhibitors for the desired duration.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 10-30 minutes to stimulate glucose uptake.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 5-10 minutes.
-
Termination of Uptake: Stop the reaction by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1% SDS and rock for 30 minutes.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Compare glucose uptake in treated cells to untreated controls, both in the basal and insulin-stimulated states.
Protocol 3: General Metabolomics Sample Preparation from Cultured Cells
This protocol provides a general workflow for preparing cell samples for metabolomic analysis by mass spectrometry.
Materials:
-
Cultured cells
-
Ice-cold methanol
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with this compound or other inhibitors as per the experimental design.
-
Quenching Metabolism:
-
Quickly remove the culture medium.
-
Immediately flash-freeze the cell monolayer with liquid nitrogen to halt metabolic activity.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold methanol to the frozen cells.
-
Use a cell scraper to detach the cells into the methanol.
-
-
Sample Collection and Processing:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Storage:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Store the samples at -80°C until analysis by mass spectrometry.
-
-
Data Normalization: Determine the protein concentration or cell number from a parallel plate to normalize the metabolomics data.
Conclusion
This compound is a valuable tool for investigating the role of ACLY in cellular metabolism. Its high potency and cell permeability make it a suitable choice for in vitro and in vivo studies. When selecting an ACLY inhibitor, researchers should consider the specific experimental context, including the model system and the desired metabolic readout. The comparative data and detailed protocols provided in this guide aim to facilitate informed decision-making and the rigorous validation of metabolic changes mediated by ACLY inhibition. As a point of comparison, inhibitors targeting other nodes in the lipogenic pathway, such as FASN inhibitors, can provide complementary insights into the regulation of lipid metabolism.
References
- 1. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the novel ACLY inhibitor 326E as a promising treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Role of Bempedoic Acid in Metabolic Dysfunction Associated Steatotic Liver Disease: Actual Evidence and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of ACLY Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of ATP-citrate lyase (ACLY) inhibitors, a class of drugs targeting lipid metabolism. The primary focus is on bempedoic acid, the first-in-class approved ACLY inhibitor, with available data on other investigational inhibitors presented for comparative context.
Introduction to ACLY Inhibition
Adenosine triphosphate-citrate lyase (ACLY) is a pivotal enzyme in the cholesterol biosynthesis pathway, acting upstream of HMG-CoA reductase, the target of statins.[1][2] By inhibiting ACLY, these drugs reduce the synthesis of cholesterol in the liver, leading to an upregulation of low-density lipoprotein (LDL) receptors and consequently, a reduction in circulating LDL-cholesterol.[1][2] This mechanism of action makes ACLY inhibitors a promising therapeutic option for managing hypercholesterolemia, particularly for patients who are statin-intolerant.[1]
Comparative Pharmacokinetic Data
A direct comparison of the clinical pharmacokinetic profiles of multiple ACLY inhibitors is challenging due to the limited number of approved drugs in this class and the availability of public data for compounds in early-stage development. Bempedoic acid (ETC-1002) is the only ACLY inhibitor with extensive clinical pharmacokinetic data. Data for other inhibitors, such as SB-204990 and 326E, are derived from preclinical studies and are presented here to provide a broader perspective on the pharmacokinetics of this drug class.
Table 1: Summary of Pharmacokinetic Parameters for ACLY Inhibitors
| Parameter | Bempedoic Acid (Human - Clinical) | SB-204990 (Preclinical - Mouse) | 326E (Preclinical - Multiple Species) |
| Tmax (Time to Maximum Concentration) | ~3.5 hours[1][3] | ~2 hours[4] | Rapidly absorbed[5] |
| Cmax (Maximum Plasma Concentration) | ~20.6 - 24.8 µg/mL (at steady state, 180 mg/day)[3] | ~4 µM (single 30 mg/kg oral dose)[4] | Higher blood exposure than bempedoic acid in animal models[5] |
| AUC (Area Under the Curve) | ~348 µg·h/mL (at steady state, 180 mg/day)[3] | Not explicitly stated in human-equivalent units. | Higher than bempedoic acid in animal models[5] |
| t½ (Half-life) | ~19 - 21 hours (at steady state)[3] | Not explicitly stated. | Not explicitly stated. |
| Bioavailability | ~95%[3] | Orally active[6] | Orally active[5] |
| Protein Binding | ~99.3%[1] | Not explicitly stated. | Not explicitly stated. |
| Metabolism | Primarily via glucuronidation by UGT2B7.[1] It is a prodrug activated to ETC-1002-CoA.[1][7] | Prodrug of SB-201076.[6] | Dependent on CoA thioester transformation.[3] |
| Excretion | ~70% in urine (mainly as acyl glucuronide conjugate) and ~30% in feces.[1] | Not explicitly stated. | Not explicitly stated. |
Note: The data for SB-204990 and 326E are from preclinical studies and are not directly comparable to the human clinical data for bempedoic acid. This table is intended to provide a general overview and highlight the current state of research.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for pharmacokinetic studies.
Cholesterol Biosynthesis Pathway and ACLY Inhibition
The following diagram illustrates the central role of ACLY in the cholesterol biosynthesis pathway and the point of inhibition by ACLY inhibitors.
Experimental Workflow for a Human Pharmacokinetic Study
This diagram outlines the typical workflow for a Phase 1 clinical trial designed to assess the pharmacokinetics of an orally administered drug.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of ACLY inhibitors.
Human Pharmacokinetic Study Protocol (Phase 1)
This protocol outlines a typical design for a single and multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of an oral ACLY inhibitor in healthy volunteers.[8][9][10]
Study Design:
-
A randomized, double-blind, placebo-controlled, ascending dose study.
-
Single Ascending Dose (SAD) Phase: Healthy subjects are enrolled into sequential cohorts and receive a single oral dose of the investigational drug or a placebo.[11] Doses are escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.
-
Multiple Ascending Dose (MAD) Phase: Following the SAD phase, new cohorts of healthy subjects receive multiple doses of the investigational drug or placebo once daily for a specified period (e.g., 7 to 14 days) to assess steady-state pharmacokinetics.[12][13]
Key Procedures:
-
Subject Screening and Enrollment: Healthy male and female subjects, typically between 18 and 55 years of age, are screened for eligibility based on medical history, physical examination, and laboratory tests.
-
Drug Administration: The investigational drug is administered orally after an overnight fast. For food-effect studies, the drug is administered after a standardized high-fat meal.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[8] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Safety and Tolerability Assessments: Safety is monitored throughout the study via adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[10]
-
Pharmacokinetic Analysis: Plasma concentrations of the drug and its metabolites are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.[8]
Bioanalytical Method for Bempedoic Acid in Human Plasma
This section describes a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bempedoic acid in human plasma.[14][15]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard Addition: To a 100 µL aliquot of human plasma, 25 µL of a bempedoic acid-d4 internal standard working solution (100 ng/mL) is added and vortexed.[14]
-
Acidification: The plasma sample is acidified with 200 µL of 2% formic acid in water and vortexed.[14]
-
SPE Cartridge Conditioning: A mixed-mode anion exchange SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.[14]
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.[14]
-
Washing: The cartridge is washed sequentially with 1 mL of 2% formic acid in water and 1 mL of methanol to remove interfering substances.[14]
-
Elution: Bempedoic acid and the internal standard are eluted with 1 mL of 5% ammonium hydroxide in methanol.[14]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C and the residue is reconstituted in 100 µL of the mobile phase.[14]
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a C18 reversed-phase column. A gradient elution is typically used with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the transitions for bempedoic acid and its deuterated internal standard.[14]
Conclusion
Bempedoic acid, the first-in-class approved ACLY inhibitor, exhibits a predictable pharmacokinetic profile with rapid absorption and a half-life that supports once-daily dosing. While direct clinical comparisons with other ACLY inhibitors are currently limited, preclinical data on emerging compounds like SB-204990 and 326E suggest that the field is actively exploring new chemical entities with potentially improved pharmacokinetic properties. As more ACLY inhibitors advance through clinical development, a more comprehensive comparative analysis will become possible, further informing the therapeutic landscape for the management of hypercholesterolemia.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Evaluating pharmacokinetics of bempedoic acid in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the novel ACLY inhibitor 326E as a promising treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-Ascending Dose Study in Healthy Subjects to Assess the Pharmacokinetics, Tolerability, and CYP3A4 Interaction Potential of the T-Type Calcium Channel Blocker ACT-709478, A Potential New Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. allucent.com [allucent.com]
- 13. Single ascending dose study to assess the safety, tolerability and pharmacokinetics of AZD4451 [astrazenecaclinicaltrials.com]
- 14. primo.rowan.edu [primo.rowan.edu]
- 15. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMS-303141's Effect on Histone Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-303141's performance in modulating histone acetylation against other alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent and selective inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links cellular metabolism to histone acetylation. By blocking ACLY, this compound effectively reduces the cellular pool of acetyl-CoA, the essential substrate for histone acetyltransferases (HATs). This leads to a decrease in global histone acetylation, thereby influencing gene expression and various cellular processes. This guide compares the mechanism and efficacy of this compound with another ACLY inhibitor, SB-204990, and contrasts its mode of action with that of histone deacetylase (HDAC) inhibitors, which increase histone acetylation through a different mechanism.
Data Presentation: Quantitative Comparison of Modulators of Histone Acetylation
The following table summarizes the quantitative effects of this compound and comparator compounds on acetyl-CoA levels and histone acetylation. It is important to note that the data for ACLY inhibitors and HDAC inhibitors are from different studies and experimental systems, and therefore, direct quantitative comparisons should be made with caution.
| Compound | Target | Mechanism of Action | Cell Type | Concentration | Effect on Acetyl-CoA Levels | Effect on Histone Acetylation | Reference |
| This compound | ATP-Citrate Lyase (ACLY) | Reduces acetyl-CoA synthesis | Human Monocyte-Derived Macrophages (MDMs) | 5 µM | Significant decrease | Decrease in H3K14 and H3K27 acetylation | [1] |
| SB-204990 | ATP-Citrate Lyase (ACLY) | Reduces acetyl-CoA synthesis | Human Monocyte-Derived Macrophages (MDMs) | 10 µM | Significant decrease | Decrease in H3K14 and H3K27 acetylation | [1] |
| Vorinostat (SAHA) | Class I and II HDACs | Inhibits histone deacetylation | OCI-AML3 (AML cell line) | 1 µM | Not reported | Increase in H3K9 acetylation | [2] |
| Panobinostat (LBH589) | Pan-HDAC inhibitor | Inhibits histone deacetylation | Cutaneous T-cell lymphoma patient biopsies | 20 mg (oral) | Not applicable | Time-dependent increase in acetylated histone H3 | [3][4] |
| Trichostatin A (TSA) | Class I and II HDACs | Inhibits histone deacetylation | Yeast (FUS ALS/FTD model) | 2.5 µM | Not applicable | Restoration of H3K56ac and H3K14ac levels |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Modulating Histone Acetylation
Experimental Workflow for Validating Effects on Histone Acetylation
Comparison with Alternatives
Other ATP-Citrate Lyase (ACLY) Inhibitors
-
SB-204990 : Like this compound, SB-204990 is an inhibitor of ACLY. Studies in human monocyte-derived macrophages have shown that both compounds effectively reduce intracellular acetyl-CoA levels and subsequently decrease histone H3 acetylation at lysines 14 and 27.[1] While both are effective, the relative potency for inhibiting histone acetylation in various cell types and in vivo may differ and requires further investigation. Other known ACLY inhibitors include ETC-1002 (bempedoic acid) and NDI-091143, though specific data on their direct effects on histone acetylation are less reported in the literature.
Histone Deacetylase (HDAC) Inhibitors
-
Mechanism of Action : HDAC inhibitors represent an alternative and opposing strategy for modulating histone acetylation. Instead of limiting the substrate for acetylation like this compound, HDAC inhibitors block the enzymes responsible for removing acetyl groups from histones. This results in a global increase in histone acetylation.
-
Examples :
-
Vorinostat (SAHA) : A pan-HDAC inhibitor that has been shown to increase histone H3 lysine 9 acetylation in acute myeloid leukemia (AML) cells.[2]
-
Panobinostat (LBH589) : Another potent pan-HDAC inhibitor that induces hyperacetylation of histones H3 and H4.[3]
-
Trichostatin A (TSA) : A well-characterized HDAC inhibitor used extensively in research to induce histone hyperacetylation.
-
-
Key Differences : The primary distinction lies in the direction of modulation. This compound decreases histone acetylation by substrate limitation, whereas HDAC inhibitors increase histone acetylation by preventing its removal. The choice between these compounds depends on the desired experimental outcome: to study the effects of reduced or enhanced histone acetylation.
Experimental Protocols
Western Blot for Global Histone Acetylation
This protocol is used to assess the overall changes in histone acetylation levels within a cell population.
a. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt buffer or acid extraction (e.g., 0.2 N HCl).
-
Neutralize the acid extract and determine the protein concentration.
b. SDS-PAGE and Electrotransfer:
-
Separate histone extracts (typically 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as total histone H3 or β-actin.
Chromatin Immunoprecipitation (ChIP) for Gene-Specific Histone Acetylation
This protocol allows for the investigation of histone acetylation at specific genomic loci.
a. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to remove cellular debris.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the acetylated histone mark of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
c. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
d. DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or other regions of interest. For genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).
Conclusion
This compound is a valuable tool for researchers investigating the roles of ACLY-mediated histone acetylation in various biological contexts. Its ability to decrease the supply of acetyl-CoA provides a distinct advantage for studying the consequences of reduced histone acetylation. When selecting a compound to modulate histone acetylation, researchers should consider the specific scientific question being addressed. For studies requiring a decrease in histone acetylation, ACLY inhibitors like this compound are appropriate. Conversely, for experiments aiming to increase histone acetylation, HDAC inhibitors are the preferred choice. The experimental protocols provided in this guide offer a starting point for validating the effects of these compounds on histone acetylation in a laboratory setting.
References
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Akt-dependent metabolic reprogramming regulates tumor cell histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
BMS-303141: A Comparative Analysis of Monotherapy and Combination Therapy Approaches
BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), is a subject of ongoing research for its therapeutic potential in various diseases, including cancer and metabolic disorders. This guide provides a comparative overview of preclinical studies investigating this compound as both a monotherapy and in combination with other agents, with a focus on experimental data and methodologies.
Mechanism of Action
This compound exerts its effects by inhibiting ATP-citrate lyase, a crucial enzyme that converts citrate into acetyl-CoA in the cytoplasm.[1] This action is significant because acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[1][2] By blocking this step, this compound effectively disrupts lipogenesis. In the context of cancer, where malignant cells often exhibit metabolic reprogramming with increased reliance on fatty acid synthesis for proliferation, this inhibition can be a powerful therapeutic strategy.[2][3]
Furthermore, in hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress through the p-eIF2α/ATF4/CHOP signaling pathway.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, comparing its efficacy as a monotherapy and in combination therapy.
In Vitro Studies
| Parameter | Cell Line | Monotherapy (this compound) | Combination Therapy | Finding |
| IC₅₀ | Human Recombinant ACL | 0.13 µM | N/A | Potent enzyme inhibition.[5][6] |
| IC₅₀ | HepG2 (Lipid Synthesis) | 8 µM | N/A | Blocks lipid synthesis in liver cancer cells. |
| Cell Viability | ESCC Cells | Significant inhibition (0-80 µM) | N/A | Dose- and time-dependent reduction in cancer cell survival.[5] |
| Cell Proliferation | HepG2 and Huh-7 | Suppression | N/A | Inhibits proliferation of hepatocellular carcinoma cells.[3][4] |
| Protein Expression | HUVEC | Reversed LPS-induced VCAM-1, E-selectin, MCP-1 | N/A | Anti-inflammatory effects on endothelial cells.[5] |
In Vivo Studies
| Model | Treatment Group | Dosage | Duration | Key Outcomes |
| HCC Xenograft (BALB/c nude mice) | This compound Monotherapy | 5 mg/kg/day (p.o.) | 8 days | Inhibited tumor growth.[5] |
| Sorafenib Monotherapy | 5 mg/kg/day (p.o.) | 8 days | Inhibited tumor growth.[3] | |
| This compound + Sorafenib | 5 mg/kg/day each (p.o.) | 8 days | Markedly reduced tumor volume and weight compared to sorafenib alone; inhibited Ki-67 expression.[3][4][5] | |
| Diabetic Mouse Model (db/db) | This compound Monotherapy | 50 mg/kg/day (p.o.) | 30 days | Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR); attenuated ectopic lipid accumulation and inflammation in the kidneys.[5][7] |
| Endotoxemia Model (Mice) | This compound Monotherapy | 50 mg/kg (pretreatment) | Single dose | Decreased plasma levels of IL-6 and MCP-1; reduced lactate and LDH levels; alleviated tissue injury in lung, kidney, and liver.[8] |
| Hypercholesterolemia Model (Mice) | This compound Analogues | N/A | 6 weeks | Analogues significantly reduced serum total cholesterol (32.0-57.3%) and LDL-C (67.5-80.2%).[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the studies.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Esophageal squamous cell carcinoma (ESCC) cells were seeded into 96-well plates at a density of 3 x 10³ cells per well and cultured for 24 hours.[5]
-
Treatment: Cells were treated with varying concentrations of this compound (0, 10, 20, 30, 40, 50, 60, 70, and 80 µM).[5]
-
Incubation: The plates were incubated for 24, 48, 72, and 96 hours.[5]
-
Measurement: At each time point, CCK-8 solution was added to the wells. After a 2-hour incubation, the absorbance at 450 nm was measured using a microplate reader to determine cell viability.[5]
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Animal Model: BALB/c nude mice were used for the study.[5]
-
Tumor Induction: HepG2 cells (5 x 10⁷ cells/mouse) were injected subcutaneously into the forelimb abdomen of the mice.[5]
-
Treatment Initiation: When the tumor volume reached approximately 100 mm³, the mice were randomly assigned to four groups: control (normal saline), this compound, sorafenib, and this compound combined with sorafenib.[3][5]
-
Drug Administration: The compounds were administered daily by oral gavage at a dose of 5 mg/kg for 8 consecutive days.[5]
-
Monitoring: Tumor volume was measured every 2 days. After the treatment period, tumor weight was also measured.[3][5]
Conclusion
Preclinical evidence suggests that this compound is a potent inhibitor of ACLY with significant therapeutic potential as a monotherapy for metabolic disorders and certain cancers.[1][7] In the context of hepatocellular carcinoma, the combination of this compound with sorafenib demonstrates synergistic effects, leading to a more pronounced reduction in tumor growth compared to either agent alone.[3][4][5] This suggests that targeting cancer cell metabolism with this compound can enhance the efficacy of established anticancer drugs. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]
- 8. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BMS-303141: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of the ATP-citrate lyase inhibitor BMS-303141 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a framework of best practices, guided by general principles of chemical waste management, ensures a safe and responsible approach. This guide provides essential information on the operational and disposal plans for this compound, empowering laboratories to handle this compound with the utmost care.
Core Principles of this compound Waste Management
The fundamental principle for disposing of this compound, as with any research chemical with undocumented environmental impact, is to treat it as hazardous waste.[1] These biologically active small molecules require precautionary measures to prevent environmental contamination and ensure personnel safety. All laboratory personnel handling this compound should be thoroughly familiar with their institution's chemical hygiene plan and waste disposal procedures. These internal guidelines are designed to comply with local and national regulations.
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in its pure form or in solution.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for cleaning up hazardous chemical spills.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific guidelines.
1. Waste Segregation:
Proper segregation of waste is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[2]
-
If using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol to dissolve this compound, the waste should be collected in a container specifically designated for flammable organic waste.[1]
-
It is best practice to segregate chlorinated and non-chlorinated solvent waste.[2]
-
-
Sharps Waste:
2. Labeling of Waste Containers:
Accurate and thorough labeling is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label should include the full chemical names of all contents, including solvents and "this compound."[1]
-
Indicate the approximate concentrations or percentages of each component.[1]
-
Ensure the date of waste accumulation is recorded on the container.[5]
3. Storage of Chemical Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.[6]
-
Ensure containers are kept closed at all times, except when adding waste.[5]
-
Store incompatible waste streams separately to prevent accidental mixing.[5]
-
Utilize secondary containment (e.g., spill trays) to mitigate the risk of leaks or spills.[3][5]
4. Final Disposal:
-
Once a waste container is full, or in accordance with institutional timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never attempt to dispose of hazardous chemical waste through standard municipal trash or sewer systems.[1][7]
Quantitative Data and Chemical Properties
| Property | Value | Source |
| Chemical Name | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide | |
| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | |
| Molecular Weight | 424.3 g/mol | |
| Solubility | Soluble to 10 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at -20°C | |
| Purity | ≥98% | |
| CAS Number | 943962-47-8 |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedures outlined above are based on general laboratory chemical waste management guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. essex.ac.uk [essex.ac.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. unsw.edu.au [unsw.edu.au]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling BMS-303141
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BMS-303141, a potent ATP citrate lyase (ACL) inhibitor. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Safety and Handling at a Glance
Proper handling of this compound requires a clear understanding of its properties and potential hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide | [1][2] |
| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | [1] |
| Molecular Weight | 424.3 g/mol | [1] |
| CAS Number | 943962-47-8 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Powder | [2] |
| Solubility | DMSO (up to 25 mg/ml), Ethanol (up to 50 mM or 20 mg/ml with warming) | [1][2] |
| Storage | Store at -20°C | [1] |
| IC₅₀ for human recombinant ACL | 0.13 µM | [3] |
| IC₅₀ for lipid synthesis in HepG2 cells | 8 µM | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Respiratory Sensitization (Category 1) : May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Acute Aquatic Hazard (Category 3) : Harmful to aquatic life.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection : Chemical splash goggles that provide full splash and impact protection are required.[4] Standard eyeglasses are not sufficient.
-
Hand Protection : Handle with impervious gloves, such as neoprene gloves.[5]
-
Body Protection : A lab coat or an acid-resistant apron should be worn over appropriate laboratory clothing that covers the arms, legs, and torso.[4][5]
-
Respiratory Protection : In case of inadequate ventilation or when handling the powder, wear respiratory protection.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for safety. The following workflow outlines the necessary steps.
Caption: Workflow for the safe handling of this compound.
Detailed Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Confirm that the container is tightly closed.
-
Store the compound at -20°C in a designated and properly labeled area.[1] The storage area should be accessible only to authorized personnel.
-
Before first use, thoroughly review the Safety Data Sheet (SDS).
Handling and Solution Preparation:
-
Always wear the full complement of personal protective equipment as specified above.
-
When weighing the solid compound, do so in a chemical fume hood or other ventilated enclosure to avoid inhaling the dust.
-
To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO or ethanol.[1] Warming may be necessary for dissolution in ethanol.[2]
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
Absorb the spilled material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
-
All waste materials containing this compound, including empty containers, contaminated labware, and unused solutions, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Dispose of the waste through an approved and licensed chemical waste disposal company. Do not dispose of it in the regular trash or pour it down the drain.
-
Avoid release to the environment.
Emergency Procedures:
-
Inhalation : If breathing is difficult, remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion : Immediately make the victim drink water (two glasses at most). Consult a physician.
By strictly following these safety protocols, you can minimize risks and ensure the safe and effective use of this compound in your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
